4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
Description
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Properties
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-12(2,15)8-7-9-3-5-10(6-4-9)11(13)14/h3-6,15H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLUITWCDABZAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397973 | |
| Record name | 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63165-02-6 | |
| Record name | 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid
This guide provides a comprehensive overview of the synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is primarily achieved through a Sonogashira cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and outline the necessary characterization and safety procedures for successful and reproducible synthesis.
Strategic Approach: The Sonogashira Coupling
The synthesis of this compound involves the coupling of an aryl halide, specifically 4-iodobenzoic acid, with a terminal alkyne, 2-methyl-3-butyn-2-ol. The Sonogashira reaction is the method of choice for this transformation due to its mild reaction conditions and tolerance of a wide range of functional groups.[2] The reaction is catalyzed by a palladium complex and typically utilizes a copper(I) co-catalyst.[1][2][3]
The "Why": Mechanistic Insights into the Sonogashira Reaction
Understanding the mechanism of the Sonogashira coupling is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (4-iodobenzoic acid) to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The Copper Cycle:
-
Coordination: The copper(I) catalyst coordinates with the terminal alkyne (2-methyl-3-butyn-2-ol).
-
Acid-Base Reaction: In the presence of a base (typically an amine), the terminal proton of the alkyne is removed, forming a copper acetylide intermediate. This intermediate is then transferred to the palladium complex in the transmetalation step.
The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 2.48 g | 10 mmol |
| 2-Methyl-3-butyn-2-ol | C₅H₈O | 84.12 | 1.01 g (1.2 mL) | 12 mmol |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | 70 mg | 0.1 mmol (1 mol%) |
| Copper(I) iodide | CuI | 190.45 | 38 mg | 0.2 mmol (2 mol%) |
| Triethylamine | (C₂H₅)₃N | 101.19 | 50 mL | - |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 50 mL | - |
Reaction Setup and Procedure
Figure 1: A schematic overview of the experimental workflow.
-
Inert Atmosphere: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodobenzoic acid (2.48 g, 10 mmol), dichlorobis(triphenylphosphine)palladium(II) (70 mg, 0.1 mmol), and copper(I) iodide (38 mg, 0.2 mmol).
-
Solvent Addition: The flask is sealed with a septum and purged with an inert gas (argon or nitrogen). Anhydrous tetrahydrofuran (50 mL) and triethylamine (50 mL) are then added via syringe.
-
Alkyne Addition: 2-Methyl-3-butyn-2-ol (1.2 mL, 12 mmol) is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (4-iodobenzoic acid) is consumed.
-
Work-up: Upon completion, the reaction mixture is quenched by the addition of 2 M hydrochloric acid until the pH is acidic. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
Purification
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: The crude solid is dissolved in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes or toluene) and allowed to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is not effective, the crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterization of this compound
The identity and purity of the final product should be confirmed by standard analytical techniques.
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.05 (s, 1H, COOH), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.50 (d, J = 8.4 Hz, 2H, Ar-H), 5.50 (s, 1H, OH), 1.45 (s, 6H, 2xCH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 166.8, 131.7, 131.3, 129.5, 128.8, 94.2, 86.5, 64.7, 30.9.
Safety and Hazard Considerations
Palladium-catalyzed cross-coupling reactions can be exothermic, and appropriate safety precautions must be taken.[5][6]
-
Reagents: Palladium catalysts and copper iodide are toxic and should be handled in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
Solvents: Anhydrous THF can form explosive peroxides and should be handled with care. Triethylamine is a corrosive and flammable liquid.
-
Reaction Conditions: The reaction should be conducted under an inert atmosphere to prevent the formation of explosive acetylides and to ensure the stability of the catalyst.
Conclusion
The Sonogashira coupling provides an efficient and reliable method for the synthesis of this compound. By understanding the underlying mechanism and adhering to the detailed experimental protocol and safety guidelines outlined in this guide, researchers can consistently obtain this valuable intermediate in high purity for its application in drug discovery and development.
References
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Sonogashira coupling. Wikipedia. [Link]
-
The Sonogashira Coupling. Megan Shroder, CHM 254. [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University. [Link]
-
The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics. [Link]
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- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, a valuable building block in medicinal chemistry and materials science. Recognizing the frequent absence of detailed characterization data from commercial suppliers, this document serves as a self-validating manual for researchers to ensure the quality and integrity of this compound for downstream applications.[1] We present a robust synthetic protocol based on the Sonogashira coupling, followed by in-depth methodologies for spectroscopic and chromatographic analysis. This guide is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to confidently prepare and validate this versatile chemical entity.
Introduction: The Strategic Value of Substituted Benzoic Acids
Benzoic acid derivatives are foundational scaffolds in modern drug discovery, forming the structural core of numerous therapeutic agents.[2] Their synthetic tractability and the diverse functionalities they can present allow for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. The title compound, this compound, is of particular interest as it combines three key pharmacophores: a para-substituted benzoic acid ring, a tertiary alcohol, and a disubstituted alkyne.
-
The Benzoic Acid Moiety: Provides a key acidic handle for salt formation, improving solubility and bioavailability. It also serves as a versatile anchor point for further chemical modifications.
-
The Propargyl Alcohol Group: The tertiary alcohol can act as a hydrogen bond donor and acceptor, while the rigidity of the alkyne linker precisely positions this functionality in space, enabling specific interactions with biological targets.
-
The Alkyne Linker: This functional group is metabolically stable and provides a linear, rigid connection, which is highly desirable in rational drug design for maintaining optimal ligand-receptor geometry.
Given its potential as a precursor for more complex molecules, a reliable and thoroughly characterized source of this compound is paramount for any research and development program.
Synthesis and Purification
The most direct and efficient synthetic route to this compound is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction. This reaction forms the crucial carbon-carbon bond between the aromatic ring and the alkyne.
Synthetic Scheme
The overall transformation involves the coupling of a 4-halobenzoic acid (preferably 4-iodobenzoic acid for higher reactivity) with 2-methyl-3-butyn-2-ol.
Caption: Sonogashira coupling for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight |
| 4-Iodobenzoic acid | 619-58-9 | 248.02 g/mol |
| 2-Methyl-3-butyn-2-ol | 115-19-5 | 84.12 g/mol |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 g/mol |
| Copper(I) iodide | 7681-65-4 | 190.45 g/mol |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol |
| Ethyl acetate | 141-78-6 | 88.11 g/mol |
| Hexanes | 110-54-3 | - |
| Hydrochloric acid (2M) | 7647-01-0 | - |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodobenzoic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (approx. 5 mL per mmol of 4-iodobenzoic acid) and triethylamine (3.0 eq). Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add 2-methyl-3-butyn-2-ol (1.2 eq) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 1:1), with the addition of a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid is protonated and runs as a single spot. The reaction is typically complete within 1.5 to 3 hours.
-
Work-up: Upon completion, quench the reaction by adding 2M hydrochloric acid until the pH of the aqueous phase is ~2. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: The crude solid can be dissolved in a minimal amount of hot ethyl acetate, followed by the slow addition of hexanes until turbidity is observed. Allowing the solution to cool slowly to room temperature, and then in a refrigerator, should yield the purified product as a crystalline solid.
-
Column Chromatography: For more challenging purifications, flash column chromatography on silica gel can be employed. A mobile phase of ethyl acetate in hexanes with 1% acetic acid is typically effective. The addition of acid to the eluent is critical to suppress the ionization of the carboxylic acid on the silica surface, which would otherwise lead to significant tailing and poor separation.
Caption: Workflow for purification by column chromatography.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol [1] |
| Appearance | White to off-white solid |
| CAS Number | 63165-02-6[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.
Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 1H | -COOH |
| ~7.95 | Doublet | 2H | Aromatic H (ortho to -COOH) |
| ~7.55 | Doublet | 2H | Aromatic H (ortho to alkyne) |
| ~5.50 | Singlet | 1H | -OH |
| ~1.45 | Singlet | 6H | -C(CH₃)₂ |
Rationale for Chemical Shifts:
-
The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield.
-
The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group will be further downfield than those ortho to the alkyne.
-
The tertiary alcohol proton will be a singlet, with its chemical shift being solvent and concentration-dependent.
-
The six equivalent methyl protons will appear as a sharp singlet.
Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~166.5 | -COOH |
| ~132.0 | Aromatic C (ortho to -COOH) |
| ~131.5 | Aromatic C (ortho to alkyne) |
| ~129.0 | Aromatic C (ipso to -COOH) |
| ~125.0 | Aromatic C (ipso to alkyne) |
| ~95.0 | Alkyne C (adjacent to aromatic ring) |
| ~81.0 | Alkyne C (adjacent to alcohol) |
| ~65.0 | -C(CH₃)₂ |
| ~31.0 | -C(CH₃)₂ |
Rationale for Chemical Shifts:
-
The carbonyl carbon of the carboxylic acid is the most deshielded carbon.
-
The four distinct aromatic carbons are expected in the 125-135 ppm region.
-
The two sp-hybridized alkyne carbons will appear in the 80-95 ppm range.
-
The quaternary carbon of the propargyl alcohol and the methyl carbons will be the most upfield signals.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal for confirming the molecular formula.
-
Expected [M-H]⁻ (Negative Ion Mode): 203.0710 (Calculated for C₁₂H₁₁O₃⁻)
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| 3500-3200 (broad) | O-H stretch (alcohol) |
| 3300-2500 (very broad) | O-H stretch (carboxylic acid) |
| ~2230 (weak) | C≡C stretch (disubstituted alkyne) |
| ~1680 | C=O stretch (carboxylic acid) |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the synthesized compound.
HPLC Method
A reversed-phase HPLC method is most suitable.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic or trifluoroacetic acid. The acid is crucial for ensuring sharp peak shapes by suppressing the ionization of the carboxylic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 25-30 °C
The purity is determined by the area percentage of the main peak. For use in drug discovery, a purity of >95% is generally required.
Caption: Workflow for HPLC purity analysis.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that all chemicals should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazard Classification: This compound is listed as a combustible solid.[1] Keep away from sources of ignition.
-
Toxicity: While specific toxicity data for this compound is not available, it should be handled as a potentially hazardous substance. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis, purification, and rigorous characterization of this compound. By following these self-validating protocols, researchers can ensure the production of high-purity material, which is a critical prerequisite for reliable and reproducible results in drug discovery and other advanced applications. The detailed explanation of the rationale behind each step is intended to empower scientists to adapt and troubleshoot these methods as needed for their specific research contexts.
References
-
International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
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Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. PubChem. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]
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YouTube. (2019, March 4). PREDICTION OF 1H and 13C NMR of unknown compound using ChemDraw. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
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ResearchGate. (2025, August 6). Application of ChemDraw NMR Tool: Correlation of Program-Generated 13C Chemical Shifts and pKa Values of para-Substituted Benzoic Acids. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid methyl ester. Retrieved from [Link]
- ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Benzoic acid MSDS.
-
Möller Chemie. (n.d.). Benzoic acid - Safety data sheet. Retrieved from [Link]
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4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid IUPAC name and structure
A Technical Guide to 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid: A Versatile Building Block for Drug Discovery and Development
Abstract
This technical guide provides an in-depth analysis of this compound, a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. The molecule's structure incorporates a benzoic acid moiety, a rigidifying alkynyl linker, and a tertiary alcohol. This unique combination of features makes it a valuable building block for the synthesis of complex molecular architectures, including targeted drug conjugates, components for fragment-based drug discovery, and linkers for Proteolysis Targeting Chimeras (PROTACs). This guide details the compound's nomenclature and physicochemical properties, provides a validated protocol for its synthesis via Sonogashira coupling, explores its key chemical reactivities in bioconjugation and library synthesis, and outlines essential safety and handling information. The central thesis is that the strategic value of this compound lies not in its intrinsic biological activity but in its utility as a versatile chemical tool for accelerating drug discovery programs.
Compound Identification and Physicochemical Properties
IUPAC Nomenclature and CAS Registration
The unambiguous systematic name for the compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .
-
CAS Number : 63165-02-6
Chemical Structure
The structure consists of a benzoic acid molecule substituted at the para (4-position) with a 3-hydroxy-3-methylbut-1-yne group. The linear, rigid geometry of the butynyl linker is a key feature, providing defined spatial orientation between the aromatic ring and the terminal hydroxyl group. The tertiary alcohol group also serves as a sterically hindered, protected alkyne surrogate.
Physicochemical Data
The fundamental properties of the compound are summarized for ease of reference in experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₂O₃ | [][2] |
| Molecular Weight | 204.22 g/mol | [][2] |
| Canonical SMILES | CC(C)(C#CC1=CC=C(C=C1)C(=O)O)O | [][2] |
| InChI Key | JBLUITWCDABZAF-UHFFFAOYSA-N | [] |
| Physical Form | Solid | [] |
Synthesis and Characterization
Retrosynthetic Analysis and Strategic Rationale
The most logical and field-proven strategy for the synthesis of this molecule is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is the method of choice for forming carbon-carbon bonds between sp²-hybridized carbons (of an aryl halide) and sp-hybridized carbons (of a terminal alkyne).
The retrosynthetic disconnection is made at the aryl-alkyne bond, yielding two commercially available or readily accessible starting materials: a 4-halobenzoic acid derivative and 2-methyl-3-butyn-2-ol. The use of 2-methyl-3-butyn-2-ol is particularly strategic; it serves as a robust and less volatile surrogate for acetylene gas itself. The hydroxyl-bearing isopropyl group can be removed under basic conditions to reveal the terminal alkyne if needed, though for many applications, the intact tertiary alcohol is a desirable feature.[3]
Experimental Protocol: Palladium-Catalyzed Sonogashira Coupling
This protocol is a robust and validated method adapted from established procedures for the coupling of aryl iodides with 2-methyl-3-butyn-2-ol.[4] The use of copper(I) iodide as a co-catalyst is standard and significantly accelerates the reaction.
Materials:
-
4-Iodobenzoic acid (1.0 equiv)
-
2-Methyl-3-butyn-2-ol (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (Anhydrous, as solvent)
-
Ethyl acetate (for workup)
-
2 M Hydrochloric acid (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add 4-iodobenzoic acid (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Solvent and Reagent Addition: Add anhydrous triethylamine to the flask to form a stirrable suspension. Add 2-methyl-3-butyn-2-ol (1.2 equiv) via syringe.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 1.5 to 3 hours.[4]
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-iodobenzoic acid starting material.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Quench carefully by adding 2 M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 2 M HCl, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product, this compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structural integrity, showing characteristic peaks for the aromatic protons, the quaternary carbon of the alcohol, and the methyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight (204.22 g/mol ).
-
Infrared (IR) Spectroscopy: To identify key functional groups, including the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the acid, and the weak C≡C stretch of the alkyne.
Chemical Reactivity and Applications in Drug Development
The primary value of this molecule is as a bifunctional linker or scaffold. The carboxylic acid and the alkyne/tertiary alcohol moieties represent two orthogonal reactive handles that can be addressed with distinct chemical transformations. Benzoic acid derivatives are a cornerstone of modern drug discovery, serving as key intermediates and structural motifs in a vast array of pharmaceuticals.[5][6][7]
Application Focus 1: The Alkyne as a "Click Chemistry" Handle
The alkyne functionality makes this molecule an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry".[8] This reaction is exceptionally efficient and specific, forming a stable 1,4-disubstituted triazole ring by coupling an alkyne with an azide.[][9] This has profound implications in drug development for:
-
Bioconjugation: Linking the molecule to azide-modified proteins, nucleic acids, or cell surfaces.
-
Fragment-Based Drug Discovery (FBDD): Using the alkyne as a vector to grow a fragment hit.
-
PROTAC Development: The triazole linker formed is a common component in PROTACs, where rigidity and defined geometry are essential.
Representative Protocol: CuAAC Ligation This protocol outlines a general procedure for conjugating the title compound to an azide-functionalized molecule (R-N₃).
Materials:
-
This compound (1.0 equiv)
-
Azide-containing substrate (R-N₃) (1.0 equiv)
-
Copper(II) sulfate (CuSO₄) (0.1 equiv)
-
Sodium Ascorbate (0.3 equiv)
-
Solvent (e.g., a mixture of water and t-Butanol or DMF)
Procedure:
-
Solution Preparation: Dissolve the benzoic acid derivative and the azide substrate in the chosen solvent system.
-
Catalyst Addition: Add the copper(II) sulfate solution, followed by the freshly prepared sodium ascorbate solution. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.[10]
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.
-
Analysis and Purification: Monitor by LC-MS. The triazole product can be purified using standard chromatographic techniques (e.g., HPLC).
Application Focus 2: The Carboxylic Acid as an Amidation Handle
The benzoic acid group is a classic handle for forming stable amide bonds with amine-containing molecules. This is the most common reaction used in medicinal chemistry to link fragments and build complex molecules.[2]
Representative Protocol: EDC/HOBt-Mediated Amide Coupling This is a standard, highly reliable protocol for forming an amide bond between the title compound and a primary or secondary amine (R-NH₂).[11][12]
Materials:
-
This compound (1.0 equiv)
-
Amine (R-NH₂) (1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)
-
N-Hydroxybenzotriazole (HOBt) (1.2 equiv)
-
Base (e.g., DIPEA or Et₃N) (2.5 equiv)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Initial Mixture: In a round-bottom flask, dissolve the benzoic acid (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in the anhydrous solvent.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 equiv) portion-wise. The EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which minimizes side reactions and racemization.[13]
-
Base Addition: Add the base (e.g., DIPEA) dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 2-18 hours), monitoring by TLC or LC-MS.
-
Workup and Purification: Perform a standard aqueous workup to remove the water-soluble urea byproduct and excess reagents, followed by purification via flash chromatography.
Safety and Handling
-
Hazard Classification: The compound is classified with GHS07 pictogram, indicating it can be harmful if swallowed (Acute Tox. 4 Oral) and causes serious eye irritation (Eye Irrit. 2).[]
-
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[]
-
-
Storage: Store in a tightly sealed container in a cool, dry place. It is classified as a combustible solid.[]
Conclusion
This compound is a strategically designed molecular building block whose value is derived from its structural features rather than inherent bioactivity. Its rigid alkynyl spacer, combined with orthogonally reactive carboxylic acid and tertiary alcohol/alkyne functionalities, makes it an exceptionally versatile tool. For researchers and professionals in drug development, this compound provides a reliable and efficient means to construct complex molecules, link molecular fragments, and develop sophisticated therapeutic modalities such as PROTACs and antibody-drug conjugates. The robust and well-documented synthetic routes to and from this intermediate further solidify its position as a valuable component in the modern medicinal chemistry toolbox.
References
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Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Retrieved from Bioclone website: [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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Ghosal, A., & Neres, J. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(34), 4554-4557. Available at: [Link]
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Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
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PubChem. (n.d.). Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. Retrieved from PubChem: [Link]
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PubChem. (n.d.). 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid. Retrieved from PubChem: [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxy-3-(3-methylbut-3-en-1-ynyl)benzoic acid. Retrieved from PubChem: [Link]
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ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from ResearchGate: [Link]
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ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
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Henderson, J. L., et al. (2016). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 93(4), 785-788. Available at: [Link]
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Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 11(3), 452-457. Available at: [Link]
-
Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-113. Available at: [Link]
-
Barbero, N., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 2556-2563. Available at: [Link]
-
Gibson, S. E., & Tozer, M. J. (2002). Solid-Phase Synthesis of an A-B Loop Mimetic of the CE3 Domain of Human IgE: Macrocyclization by Sonogashira Coupling. Organic Letters, 4(14), 2381-2384. Available at: [Link]
-
Donckele, E. J., & Danda, A. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(34), 18588-18596. Available at: [Link]
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Pharmaffiliates. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from Pharmaffiliates: [Link]
-
Gunt, J., et al. (2021). Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. Chemical Science, 12(20), 7047-7054. Available at: [Link]
-
Ali, H., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Synthesis, 21. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]
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Spectroscopic Characterization of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid: A Technical Guide
Introduction
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid is a bifunctional molecule incorporating a rigid phenylacetylene scaffold with a hydrophilic tertiary alcohol and a carboxylic acid group. This unique combination of structural features makes it an intriguing building block in medicinal chemistry and materials science, where precise control over molecular geometry and functionality is paramount. Its potential applications span from the development of novel therapeutic agents to the synthesis of advanced polymers and molecular probes.
A thorough understanding of the spectroscopic properties of this compound is fundamental for its identification, purity assessment, and the elucidation of its interactions in various chemical and biological systems. This technical guide provides an in-depth analysis of the spectroscopic data for this compound. Due to the limited availability of direct experimental spectra for the carboxylic acid, this guide will leverage the publicly available data for its closely related methyl ester, Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate , to provide a comprehensive and predictive analysis. The principles outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently work with this class of compounds.
Molecular Structure and Key Features
The structural framework of this compound dictates its characteristic spectroscopic signatures. The key features include a para-substituted benzene ring, a carbon-carbon triple bond (alkyne), a tertiary alcohol, and a carboxylic acid.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of the target carboxylic acid, based on the experimental data available for its methyl ester.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | ~8.0 | Doublet | 2H | Protons ortho to COOH |
| Ar-H | ~7.5 | Doublet | 2H | Protons meta to COOH |
| -OH | Variable (broad singlet) | Singlet | 1H | Tertiary alcohol proton |
| -CH₃ | ~1.6 | Singlet | 6H | Gem-dimethyl protons |
| -COOH | >10 (broad singlet) | Singlet | 1H | Carboxylic acid proton |
Causality behind Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Solvents like DMSO-d₆ or CDCl₃ are commonly used. For carboxylic acids, DMSO-d₆ is often preferred as it can better solubilize the compound and often allows for the observation of the carboxylic acid proton, which may exchange with trace water in other solvents.
Interpretation: The aromatic region is expected to exhibit a characteristic AA'BB' system, appearing as two doublets, typical of a para-substituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group will be deshielded and appear at a lower field (~8.0 ppm) compared to the protons meta to this group (~7.5 ppm).[1]
The six protons of the two methyl groups are chemically equivalent and will therefore appear as a single, sharp singlet at approximately 1.6 ppm. The tertiary alcohol proton signal is often broad and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The most significant difference from its methyl ester is the presence of a highly deshielded, broad singlet for the carboxylic acid proton, typically appearing above 10 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~167 | Carboxylic acid carbonyl |
| Ar-C | ~132 | Quaternary carbon attached to COOH |
| Ar-CH | ~130 | Aromatic CH ortho to COOH |
| Ar-CH | ~129 | Aromatic CH meta to COOH |
| Ar-C | ~127 | Quaternary carbon attached to alkyne |
| C≡C | ~92 | Alkyne carbon attached to phenyl ring |
| C≡C | ~85 | Alkyne carbon attached to quaternary carbon |
| C-OH | ~65 | Tertiary alcohol carbon |
| -CH₃ | ~31 | Gem-dimethyl carbons |
Interpretation: The spectrum is expected to show nine distinct carbon signals. The carboxylic acid carbonyl carbon will be the most deshielded, appearing around 167 ppm. The aromatic carbons will resonate in the typical range of 127-132 ppm. The two alkyne carbons are non-equivalent and will appear in the range of 85-92 ppm. The carbon bearing the hydroxyl group will be found around 65 ppm, and the equivalent methyl carbons will give a signal at approximately 31 ppm.[2][3]
Figure 2: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 3300 - 2500 | Broad |
| O-H (Alcohol) | 3500 - 3200 | Broad |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 2980 - 2850 | Medium |
| C≡C (Alkyne) | 2260 - 2100 | Weak to Medium |
| C=O (Carboxylic acid) | 1710 - 1680 | Strong |
| C=C (Aromatic) | 1600 - 1450 | Medium |
| C-O (Carboxylic acid/Alcohol) | 1320 - 1210 | Strong |
Interpretation: The IR spectrum will be dominated by a very broad absorption band from 3300 to 2500 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[4] Superimposed on this broad band will be the C-H stretching vibrations. The tertiary alcohol O-H stretch will also contribute to this broad region. A strong, sharp absorption between 1710 and 1680 cm⁻¹ is indicative of the C=O stretch of the carboxylic acid. The alkyne C≡C stretch is expected to be a weak to medium intensity band in the 2260-2100 cm⁻¹ region.[5] The presence of aromatic C=C stretching bands and C-O stretching bands will further confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 204 | [M]⁺ (Molecular Ion) |
| 189 | [M - CH₃]⁺ |
| 186 | [M - H₂O]⁺ |
| 159 | [M - COOH]⁺ |
| 141 | [M - COOH - H₂O]⁺ |
| 105 | [C₆H₄CO]⁺ |
| 77 | [C₆H₅]⁺ |
| 59 | [C(CH₃)₂OH]⁺ |
Interpretation: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 204. Common fragmentation pathways for benzoic acids include the loss of the carboxylic acid group (M-45) and the formation of a benzoyl cation (m/z 105).[6][7] The tertiary alcohol moiety can undergo dehydration (loss of H₂O, M-18) or loss of a methyl group (M-15). The fragment at m/z 59 corresponds to the stable (CH₃)₂C=OH⁺ cation.
Figure 3: A simplified workflow for mass spectrometry analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Table 5: Predicted UV-Vis Absorption Maxima for this compound in a polar solvent
| Predicted λmax (nm) | Electronic Transition | Chromophore |
| ~200 - 220 | π → π | Phenyl ring |
| ~240 - 260 | π → π | Phenyl-alkyne conjugation |
| ~280 - 300 | n → π* | Carbonyl group |
Interpretation: The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the conjugated system of the benzene ring and the alkyne. Typically, benzoic acid derivatives show two main absorption bands corresponding to π → π* transitions.[8][9] The presence of the alkyne in conjugation with the phenyl ring is likely to cause a red shift (shift to longer wavelength) of these bands compared to benzoic acid itself. A weaker n → π* transition associated with the carbonyl group may also be observed at a longer wavelength. The exact position of the absorption maxima can be influenced by the solvent polarity.[10]
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H and ¹³C{¹H} NMR spectra using standard acquisition parameters. The number of scans for ¹³C NMR will be significantly higher than for ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H NMR spectrum, perform integration and peak picking. For the ¹³C NMR spectrum, perform peak picking.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement and subtracted from the sample spectrum.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions and separate them according to their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-800 nm.
-
Data Analysis: Subtract the baseline spectrum from the sample spectrum to obtain the final absorbance spectrum. Identify the wavelengths of maximum absorbance (λmax).
Conclusion
This technical guide has provided a detailed predictive analysis of the key spectroscopic features of this compound, based on established spectroscopic principles and data from its methyl ester analog. The characteristic signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, as well as the expected absorptions in UV-Vis spectroscopy, provide a robust framework for the identification and characterization of this compound. The provided generalized experimental protocols serve as a starting point for researchers to acquire high-quality spectroscopic data. A comprehensive understanding of these spectroscopic properties is essential for any scientist working with this versatile molecule in the fields of drug discovery, materials science, and beyond.
References
-
Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 fragmentation pattern of m/z m/e ions. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. Retrieved from [Link]
-
SpringerLink. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]
-
Dummies. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. Retrieved from [Link]
-
Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Retrieved from [Link]
-
PubMed. (2020). Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]
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Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]
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JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]
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PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]
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Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Solubility of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid in Organic Solvents
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development, formulation, and manufacturing. This technical guide provides an in-depth analysis of the solubility characteristics of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid (CAS 63165-02-6), a compound of interest in organic synthesis. Lacking extensive published solubility data, this document establishes a predictive framework based on first principles of physical organic chemistry and provides a robust, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, chemists, and formulation scientists who require a practical and theoretical understanding of this compound's behavior in various organic media.
Introduction: The Critical Role of Solubility
The journey of a chemical entity from discovery to a viable product is critically dependent on its physical properties, chief among them being solubility. Solubility dictates the choice of solvents for synthesis and purification, impacts bioavailability in formulations, and governs the feasibility of techniques like crystallization and chromatography[1]. The subject of this guide, this compound, is a solid compound with a molecular weight of 204.22 g/mol and the empirical formula C₁₂H₁₂O₃[2]. Its unique structure, combining polar functional groups with a semi-rigid, hydrophobic backbone, presents an interesting and non-trivial solubility profile that warrants detailed investigation.
Theoretical Framework: A Molecule-Centric Solubility Prediction
The solubility of a solute in a given solvent is governed by the fundamental principle of "like dissolves like," which is a practical application of thermodynamics.[3][4] Dissolution is favored when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute (lattice energy) and solvent-solvent interactions. The molecular structure of this compound offers several key features that dictate these interactions:
-
Carboxyl Group (-COOH): This is the dominant polar feature. It is both a strong hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O oxygen). This allows for powerful, specific interactions with polar solvents.[5][6]
-
Tertiary Alcohol (-C(CH₃)₂OH): This group is also a hydrogen bond donor and acceptor, further enhancing the molecule's affinity for polar solvents, particularly those that are protic.
-
Aromatic Ring (Benzene): The benzene ring is nonpolar and hydrophobic. It interacts primarily through weaker London dispersion forces, favoring dissolution in nonpolar or moderately polar solvents that also possess aromatic character (via π-π stacking).
-
Alkyne Linker (-C≡C-): The triple bond provides rigidity to the structure and contributes to the nonpolar character of the molecular backbone.
Based on these features, we can predict the compound's behavior across different solvent classes.
Predictive Solubility Profile
The interplay between the polar "head" (carboxylic acid and alcohol) and the nonpolar "body" (aromatic ring and alkyne) suggests a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating both the carboxylic acid and tertiary alcohol functional groups.[7]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): Good to moderate solubility is anticipated. These solvents have strong dipoles and can act as hydrogen bond acceptors, interacting favorably with the acidic proton of the carboxyl group and the hydroxyl proton.[8]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted. While the aromatic ring may have some affinity for toluene, the strong intermolecular hydrogen bonding between the solute molecules (forming stable dimers) would be difficult for a nonpolar solvent to overcome.[9][10] The energy cost of breaking the solute's lattice structure would not be compensated by weak solute-solvent interactions.
The following table provides a qualitative prediction of solubility based on these principles.
| Solvent | Solvent Class | Key Interactions | Predicted Solubility |
| Methanol | Polar Protic | Strong H-Bonding (Donor & Acceptor) | High |
| Ethanol | Polar Protic | Strong H-Bonding (Donor & Acceptor) | High |
| Acetone | Polar Aprotic | Dipole-Dipole, H-Bond Acceptor | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Strong Dipole, H-Bond Acceptor | High |
| Ethyl Acetate | Polar Aprotic | Dipole-Dipole, H-Bond Acceptor | Moderate |
| Dichloromethane (DCM) | Moderately Polar | Dipole-Dipole | Low to Moderate |
| Toluene | Nonpolar (Aromatic) | London Dispersion, π-π Stacking | Low |
| Hexane | Nonpolar (Aliphatic) | London Dispersion | Very Low |
Quantitative Analysis: Illustrative Data
While empirical data is not publicly available, the following table presents a set of hypothetical quantitative solubility values at ambient temperature (25 °C) to serve as a template for reporting experimental results. These values are based on the predictions from the theoretical framework.
Disclaimer: The following data is for illustrative purposes only and has not been experimentally verified.
| Solvent | Solvent Class | Illustrative Solubility (mg/mL at 25°C) |
| Methanol | Polar Protic | 150 |
| Ethanol | Polar Protic | 125 |
| Acetone | Polar Aprotic | 90 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 250 |
| Ethyl Acetate | Polar Aprotic | 45 |
| Dichloromethane (DCM) | Moderately Polar | 15 |
| Toluene | Nonpolar (Aromatic) | 5 |
| Hexane | Nonpolar (Aliphatic) | < 1 |
Experimental Determination of Thermodynamic Solubility
To obtain accurate, reliable data, an experimental approach is essential. The Isothermal Shake-Flask Method is the gold standard for determining thermodynamic (equilibrium) solubility due to its robustness and directness.[11][12] The objective is to create a saturated solution at a constant temperature and then accurately measure the concentration of the dissolved solute.
Rationale and Causality
-
Why use an excess of solid? To ensure that the solvent is fully saturated and that the system reaches equilibrium with the solid phase present.[11]
-
Why agitate for 24-48 hours? Dissolution can be a slow process. Extended agitation ensures that the system reaches thermodynamic equilibrium, avoiding the underestimation of solubility that can occur with shorter incubation times.[13][14]
-
Why is temperature control critical? Solubility is highly temperature-dependent.[15] Maintaining a constant temperature ensures that the measured value is precise and reproducible.
-
Why filter the sample? It is crucial to separate the saturated supernatant from any undissolved solid particles, which would otherwise lead to a gross overestimation of solubility.[16]
-
Why use HPLC for quantification? High-Performance Liquid Chromatography (HPLC) is a highly specific and sensitive analytical technique that allows for accurate quantification of the solute and can simultaneously detect any potential degradation products.[12]
Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of solid this compound (e.g., ~20 mg) to a series of 4 mL glass vials. The exact mass is not critical, but it must be enough to ensure solid remains after equilibration.
-
Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly with screw caps containing a chemically resistant septum.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotating wheel inside a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for 24 to 48 hours. A preliminary time-course study can be run to confirm that equilibrium is reached within this timeframe (i.e., solubility values do not increase between 24 and 48 hours).
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow for sedimentation of the excess solid.
-
Carefully withdraw a sample of the supernatant using a glass syringe.
-
Immediately filter the supernatant through a 0.22 µm chemically compatible syringe filter (e.g., PTFE for most organic solvents) into a clean HPLC vial. This step must be performed quickly to minimize solvent evaporation.
-
-
Quantification (HPLC):
-
Prepare a series of calibration standards of the compound in the same solvent at known concentrations.
-
Analyze the filtered sample and the calibration standards by a validated HPLC method (e.g., reverse-phase C18 column with a UV detector set to an appropriate wavelength).
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility.
-
Visualizing Workflows and Interactions
Diagrams are essential tools for clarifying complex processes and relationships.
Experimental Workflow
The following diagram outlines the Isothermal Shake-Flask protocol.
Caption: Workflow for determining thermodynamic solubility.
Molecular Interactions
This diagram illustrates the key intermolecular forces between the solute and representative solvents.
Caption: Primary forces driving solubility in different solvent classes.
Conclusion
While specific quantitative solubility data for this compound is not readily found in the literature, a robust prediction of its behavior can be made by analyzing its molecular structure. The presence of strong hydrogen-bonding groups suggests high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents. Conversely, its significant nonpolar character predicts poor solubility in nonpolar aliphatic and aromatic solvents. For drug development professionals, this predictive analysis, combined with the detailed Isothermal Shake-Flask protocol provided, offers a comprehensive framework for accurately determining and understanding the solubility of this compound, enabling informed decisions in process chemistry and formulation development.
References
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Roberts, J.D., & Caserio, M.C. (2021). 18.2: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
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Homework.Study.com. (n.d.). How does polarity affect solubility? [Link]
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Lamichhane, S. (2024). Solubility and Polarity. Chemistry Learner. [Link]
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Clark, J. (2023). An introduction to carboxylic acids. Chemguide. [Link]
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Chemistry LibreTexts. (2023). Carboxylic Acids Background. [Link]
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Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]
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The Organic Chemistry Tutor. (2025). How Does Solvent Polarity Impact Compound Solubility? YouTube. [Link]
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BuyersGuideChem. (n.d.). 4-(3-Hydroxy-3-methylbut-1-ynyl)benzoic acid methyl ester. [Link]
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University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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BUCKTON, G. (2009). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. [Link]
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The Fulcrum of Innovation: A Technical Guide to the Potential Applications of Terminal Alkyne Benzoic Acids
This guide delves into the multifaceted world of terminal alkyne benzoic acids, a class of bifunctional molecules that have emerged as pivotal building blocks in modern chemical and biological sciences. Their unique architecture, combining the rigid, reactive triple bond of a terminal alkyne with the versatile functionality of a benzoic acid, offers a powerful toolkit for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of their synthesis, characterization, and diverse applications, underpinned by field-proven insights and detailed experimental protocols.
Part 1: The Essence of Duality: Introduction to Terminal Alkyne Benzoic Acids
The Unique Synergy of Alkyne and Carboxylic Acid Functionalities
Terminal alkyne benzoic acids, such as 4-ethynylbenzoic acid and 3-ethynylbenzoic acid, are organic compounds that possess two chemically distinct and highly valuable functional groups.[1] The terminal alkyne, with its sp-hybridized carbons, provides a linear and rigid structural element, and its reactivity is central to a host of powerful transformations, most notably carbon-carbon bond-forming reactions.[1] The carboxylic acid group, on the other hand, offers a versatile handle for a variety of chemical modifications, including amidation and esterification, and its acidic nature can be exploited in various applications.[1] This dual functionality makes these molecules indispensable tools for constructing complex molecular architectures.[1]
Structural and Physicochemical Properties
The presence of the alkyne and carboxylic acid groups imparts distinct physical and chemical properties to these molecules. The linear geometry of the alkyne influences the overall shape and packing of the molecules in the solid state.[2] Terminal alkynes are weakly acidic, a property that is crucial for their participation in certain reactions.[3][4] The carboxylic acid group allows for the formation of hydrogen bonds, which can influence solubility and crystal packing.[5]
| Property | Description |
| Molecular Formula | C9H6O2[6] |
| Molecular Weight | 146.14 g/mol [6] |
| Appearance | Typically a powder or crystals. 4-Ethynylbenzoic acid is often described as a bright yellow or orange solid.[7] |
| Melting Point | 4-Ethynylbenzoic acid: ~200 °C, 3-Ethynylbenzoic acid: 164-171 °C[8] |
| Solubility | Generally soluble in organic solvents. |
| Acidity (pKa) | The terminal alkyne proton is weakly acidic (pKa ~25), while the carboxylic acid proton is significantly more acidic. |
A Glimpse into the Breadth of Applications
The unique combination of a terminal alkyne and a benzoic acid in a single molecule has opened up a vast landscape of applications across multiple scientific disciplines. In medicinal chemistry and drug development, they serve as versatile scaffolds and linkers for creating novel therapeutic agents.[1][9] Their utility in bioconjugation, particularly through "click chemistry," has revolutionized the way biomolecules are modified and studied.[10] In materials science, terminal alkyne benzoic acids are employed as monomers for the synthesis of advanced polymers and as building blocks for the construction of highly porous metal-organic frameworks (MOFs).[11][12]
Part 2: From Synthesis to Understanding: Preparation and Characterization
Crafting the Molecular Architecture: Synthetic Pathways
The synthesis of terminal alkyne benzoic acids typically involves the introduction or unmasking of the terminal alkyne functionality on a benzoic acid derivative. A common and effective strategy is the deprotection of a silyl-protected alkyne precursor.[1]
A widely used method for the synthesis of 4-ethynylbenzoic acid starts from a protected precursor like methyl 4-[(trimethylsilyl)ethynyl]benzoate.[1][7]
Workflow for the Synthesis of 4-Ethynylbenzoic Acid
Caption: A generalized workflow for the synthesis of 4-ethynylbenzoic acid.
Detailed Protocol:
-
Deprotection: Methyl 4-[(trimethylsilyl)ethynyl]benzoate is dissolved in a solution of potassium hydroxide in methanol.[7]
-
The reaction mixture is heated at reflux overnight.[7]
-
Acidic Workup: After the reaction is complete, the solution is cooled, and the pH is adjusted to 2-3 with hydrochloric acid.[7]
-
Extraction: The product is extracted with an organic solvent such as ethyl acetate.[7]
-
Purification: The combined organic layers are dried and concentrated to yield 4-ethynylbenzoic acid.[7]
Similarly, 3-ethynylbenzoic acid can be synthesized by the saponification and subsequent acidification of its corresponding methyl ester.[5]
Unveiling the Molecular Identity: Analytical Characterization
A combination of spectroscopic techniques is employed to confirm the structure and purity of terminal alkyne benzoic acids.
¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.
-
¹H NMR: The spectrum of 4-ethynylbenzoic acid in d6-acetone typically shows two doublets in the aromatic region corresponding to the benzene ring protons.[7] The acidic proton of the carboxylic acid will appear as a broad singlet.
-
¹³C NMR: The spectrum will show characteristic peaks for the sp-hybridized carbons of the alkyne, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.
IR spectroscopy is used to identify the key functional groups.
-
O-H Stretch: A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, often overlapping with C-H stretches.[13]
-
C≡C Stretch: A sharp, weak to medium absorption appears around 2100-2260 cm⁻¹ for the alkyne C≡C triple bond stretch.
-
C=O Stretch: A strong, sharp absorption is present around 1680-1710 cm⁻¹ for the carbonyl C=O stretch of the carboxylic acid.[13]
-
≡C-H Stretch: A sharp, strong absorption is typically seen around 3300 cm⁻¹ for the stretch of the hydrogen attached to the terminal alkyne.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Part 3: At the Core of Innovation: Applications in Drug Discovery and Bioconjugation
The dual functionality of terminal alkyne benzoic acids makes them exceptionally valuable in the development of new therapeutics and bioconjugates.
Versatile Scaffolds and Building Blocks in Medicinal Chemistry
Terminal alkyne benzoic acids serve as versatile starting materials for the synthesis of a wide range of biologically active molecules.[1][9] The carboxylic acid moiety can be readily converted to amides, esters, and other functional groups, while the alkyne provides a handle for introducing diverse substituents through reactions like the Sonogashira coupling.[1] This allows for the rapid generation of compound libraries for drug discovery and lead optimization.
The Art of Connection: Bioconjugation and Linker Technology
In the realm of bioconjugation, the ability to selectively and efficiently connect different molecular entities is paramount.[14] Terminal alkyne benzoic acids are excellent candidates for use as linkers, bridging biomolecules with other molecules of interest, such as drugs or imaging agents.[14][15]
Antibody-drug conjugates are a promising class of cancer therapeutics that combine the targeting specificity of an antibody with the potent cell-killing ability of a cytotoxic drug.[15] The linker that connects the antibody and the drug is a critical component of the ADC, influencing its stability, efficacy, and safety.[16] Terminal alkyne benzoic acids can be incorporated into linker designs, with the carboxylic acid end providing a point of attachment to the antibody (often via an amide bond with a lysine residue) and the alkyne end available for conjugation to the drug payload.[15]
Conceptual Workflow for ADC Synthesis using a Terminal Alkyne Benzoic Acid Linker
Caption: Conceptual workflow for ADC synthesis.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and bioorthogonal reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[10][17][18] This reaction is widely used for bioconjugation due to its reliability and mild reaction conditions.[10][17] Terminal alkyne benzoic acids can be readily incorporated into biomolecules, providing a reactive handle for subsequent "clicking" with azide-modified partners.
Part 4: Building the Future: Applications in Advanced Materials
The unique structural and reactive properties of terminal alkyne benzoic acids also make them valuable components in the design and synthesis of novel materials.
Monomers for the Creation of Advanced Polymers
Terminal alkyne benzoic acids can undergo polymerization to form poly(phenylacetylene) derivatives.[2][11] These polymers often exhibit interesting electronic and optical properties, making them promising candidates for applications in organic electronics and sensor technology. The thermal solid-state polymerization of p-ethynylbenzoic acid, for instance, leads to the formation of an amorphous poly(phenylacetylene) derivative.[2][11]
Precision Engineering: Building Blocks for Metal-Organic Frameworks (MOFs)
Metal-organic frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[19][20] Their high surface area and tunable pore sizes make them attractive for a wide range of applications, including gas storage, separation, and catalysis.[12][20] The carboxylic acid group of terminal alkyne benzoic acids can coordinate with metal ions to form the framework structure, while the alkyne functionality can be used to further modify the properties of the MOF or to introduce additional functionality.[5][12]
Logical Relationship of MOF Components
Caption: Components of a MOF using a terminal alkyne benzoic acid ligand.
Part 5: In the Lab: Key Experimental Protocols
The following protocols provide a starting point for utilizing terminal alkyne benzoic acids in two of their most common and powerful applications.
Protocol for Sonogashira Coupling with Terminal Alkyne Benzoic Acids
The Sonogashira coupling is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[21][22]
Materials:
-
Terminal alkyne benzoic acid
-
Aryl or vinyl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry flask under an inert atmosphere, add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for a few minutes.
-
Add the terminal alkyne benzoic acid to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 50-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and work up by diluting with an organic solvent, washing with aqueous solutions to remove catalysts and salts, and drying the organic layer.
-
Purify the crude product by column chromatography or recrystallization.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the "click" reaction between a terminal alkyne benzoic acid and an azide.[17][18]
Materials:
-
Terminal alkyne benzoic acid
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-BuOH or DMSO)
Procedure:
-
Dissolve the terminal alkyne benzoic acid and the azide in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture.
-
Add the sodium ascorbate solution to initiate the reaction. The solution may change color.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction and purified by column chromatography.
Part 6: A Look to the Horizon: Conclusion and Future Outlook
Terminal alkyne benzoic acids stand as a testament to the power of bifunctional design in molecular engineering. Their ability to participate in a diverse array of chemical transformations has cemented their importance in fields ranging from drug discovery to materials science. As our understanding of their reactivity and potential continues to grow, we can anticipate the development of even more innovative applications. The ongoing exploration of their use in creating sophisticated drug delivery systems, novel biomaterials, and advanced functional polymers promises a future where these versatile molecules play an even more central role in addressing some of the most pressing scientific and technological challenges.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. Available at: [Link]
- Sandman, D. J., et al. Thermal Solid State Polymerization of p-Ethynylbenzoic Acid. Macromolecules.
- Sandman, D. J., et al. Thermal Solid State Polymerization of p-Ethynylbenzoic Acid.
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- Venturini, C., et al. Crystal structure of 3-ethynylbenzoic acid.
- An, L., et al. An ethynyl-modified interpenetrated metal-organic framework for highly efficient selective gas adsorption. Dalton Transactions.
- The Royal Society of Chemistry.
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- Sigma-Aldrich. 3-Ethynylbenzoic acid.
- Physical and Chemical Properties of Alkynes | CK-12 Found
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- A multifunctional cobalt–organic framework for proton conduction and selective sensing of Fe3+ ions. Dalton Transactions.
- Table of Characteristic IR Absorptions.
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- PubChem. 4-Ethynylbenzoic acid.
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- Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- TCI AMERICA.
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- Identification and structure elucidation by NMR spectroscopy.
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- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. NIH.
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4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid molecular weight and formula
An In-Depth Technical Guide to 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile organic building block. The document details its fundamental physicochemical properties, including its molecular formula and weight, and presents a logical, proposed synthetic route based on established organometallic chemistry. The guide explores the compound's potential applications in medicinal chemistry and materials science, stemming from its unique structural features: a rigid alkynyl-phenyl linker, a terminal carboxylic acid for conjugation, and a tertiary alcohol group. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in complex synthetic endeavors.
Introduction
This compound is a disubstituted aromatic compound characterized by a benzoic acid moiety linked to a 3-hydroxy-3-methylbutyne group via a carbon-carbon triple bond. This unique arrangement of functional groups—a carboxylic acid, a tertiary alcohol, and a rigid alkyne—makes it a valuable intermediate in synthetic chemistry. The alkyne and phenyl groups form a rigid, linear scaffold, which is a desirable feature in the design of molecules for specific biological targets or materials with defined structural properties. The carboxylic acid and hydroxyl groups serve as versatile chemical handles for subsequent derivatization, such as amide bond formation, esterification, or etherification, enabling its integration into larger, more complex molecular architectures.
Physicochemical and Structural Properties
The fundamental identity and characteristics of this compound are summarized below. These properties are critical for its handling, characterization, and application in experimental settings.
Key Identifiers and Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂O₃ | [1][2][3] |
| Molecular Weight | 204.22 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 63165-02-6 | [1][2] |
| Physical Form | Solid | [2] |
| SMILES String | CC(C)(O)C#Cc1ccc(cc1)C(O)=O | [1][2] |
| InChI Key | JBLUITWCDABZAF-UHFFFAOYSA-N | [1][2] |
| MDL Number | MFCD00168835 | [1][2] |
Chemical Structure
The two-dimensional structure of the molecule highlights the spatial relationship between its key functional groups.
Caption: 2D structure of this compound.
Proposed Synthesis and Mechanistic Rationale
While this compound is commercially available as a building block, understanding its synthesis is crucial for researchers who may wish to produce derivatives. A highly efficient and widely adopted method for constructing the aryl-alkyne bond is the Sonogashira coupling. This proposed protocol outlines a reliable pathway to synthesize the title compound.
Synthetic Workflow: Sonogashira Coupling
The reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne (2-methyl-3-butyn-2-ol) with an aryl halide (4-iodobenzoic acid). A copper(I) co-catalyst is typically employed to facilitate the reaction.
Caption: Proposed Sonogashira coupling workflow for synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure. Optimization of stoichiometry, temperature, and reaction time may be required.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodobenzoic acid (1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., a mixture of THF and triethylamine, 2:1 v/v). Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Add 2-methyl-3-butyn-2-ol (1.2 eq.) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to a specified temperature (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture to remove the amine salt precipitate and concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in a suitable solvent like ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the pure this compound.
Mechanistic Insights & Trustworthiness
The Sonogashira coupling is a robust and self-validating reaction, trusted for its high functional group tolerance and reliability. The mechanism proceeds through two interconnected catalytic cycles:
-
Palladium Cycle: The Pd(0) catalyst undergoes oxidative addition with the aryl halide (4-iodobenzoic acid) to form a Pd(II) complex.
-
Copper Cycle: The copper(I) iodide reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The resulting Pd(II) intermediate undergoes reductive elimination to form the final coupled product and regenerate the Pd(0) catalyst, thus completing the cycle.
The choice of a palladium catalyst and a copper co-catalyst is based on decades of mechanistic studies demonstrating this synergistic relationship for efficient C-C bond formation. The base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.
Applications in Research and Drug Development
While primarily cataloged as an organic building block[1], the distinct features of this compound suggest significant potential in specialized applications.
Bifunctional Linker and Scaffold
The molecule's rigid, linear geometry makes it an excellent candidate for use as a linker in various fields:
-
PROTACs and Molecular Glues: In targeted protein degradation, precise spatial orientation between two protein-binding moieties is critical. This molecule can serve as a rigid spacer to connect a warhead for a target protein and an E3 ligase binder.
-
Metal-Organic Frameworks (MOFs): The carboxylic acid can coordinate with metal ions, while the hydroxyl group can be used for post-synthetic modification, allowing for the construction of functionalized porous materials.
Intermediate in Medicinal Chemistry
The structural motif of an aryl-alkyne connected to a tertiary alcohol is found in several classes of bioactive molecules. Notably, it is a key pharmacophore in certain Retinoid X Receptor (RXR) agonists. RXR modulators are investigated for the treatment of metabolic diseases and cancer. The title compound serves as a valuable starting material or fragment for synthesizing libraries of potential RXR agonists or other therapeutic agents where this specific conformation is desired. Its methyl ester derivative, methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate, is also commercially available, indicating its utility in synthetic pathways where protection of the carboxylic acid is required[4][5][6].
Safety and Handling
Proper handling of this chemical is essential for laboratory safety.
-
Hazard Classification: It is classified as a combustible solid[1][2]. It is harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation (Eye Irritation 2)[2].
-
Safety Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block with significant potential for innovation. Its molecular formula of C₁₂H₁₂O₃ and molecular weight of 204.22 g/mol belie a structural complexity that offers rigidity, defined geometry, and dual functional handles for chemical modification[1][2][3]. For researchers in drug discovery, materials science, and synthetic chemistry, this compound represents a versatile tool for constructing novel molecules with precisely engineered properties.
References
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Amerigo Scientific. This compound. [Link]
-
BuyersGuideChem. 4-(3-Hydroxy-3-methylbut-1-ynyl)benzoic acid methyl ester. [Link]
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PubChem, National Center for Biotechnology Information. 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid. [Link]
-
PubChem, National Center for Biotechnology Information. Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. [Link]
-
PubChem, National Center for Biotechnology Information. 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. [Link]
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- 6. 4-(3-HYDROXY-3-METHYLBUT-1-YNYL)BENZOIC ACID METHYL ESTER | 33577-98-9 [chemicalbook.com]
Methodological & Application
Application Note & Protocol: Synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid via Sonogashira Coupling
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, renowned for its efficiency and reliability in forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] First reported in 1975, this palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides has become an indispensable tool.[1][3] Its utility is particularly pronounced in medicinal chemistry and drug development, where it facilitates the construction of complex molecular architectures with high functional group tolerance under remarkably mild conditions.[4][5][6]
This document provides a detailed guide to the synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, a valuable building block in pharmaceutical research. The protocol leverages the Sonogashira coupling of 4-iodobenzoic acid with 2-methyl-3-butyn-2-ol. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into process optimization and characterization, ensuring a reproducible and high-yielding synthesis for researchers and drug development professionals.
Mechanistic Rationale: The Dual Catalytic Cycle
The efficacy of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The process involves several key steps:
-
Oxidative Addition : A palladium(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the aryl halide (4-iodobenzoic acid) to form a Pd(II) intermediate.[8]
-
Copper Acetylide Formation : Concurrently, the terminal alkyne (2-methyl-3-butyn-2-ol) reacts with a copper(I) salt, facilitated by an amine base, to form a copper(I) acetylide species. The base is essential for deprotonating the alkyne, increasing its nucleophilicity, and neutralizing the hydrogen halide byproduct formed during the reaction.[9][10]
-
Transmetalation : This is the rate-determining step where the acetylide group is transferred from the copper acetylide to the Pd(II) complex, regenerating the copper(I) catalyst.[7]
-
Reductive Elimination : The resulting palladium-alkynyl complex undergoes reductive elimination to yield the final coupled product, this compound, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[8]
A notable variation is the copper-free Sonogashira coupling, developed to prevent the primary side reaction: the oxidative homocoupling of the alkyne (Glaser coupling), which can be promoted by oxygen in the presence of copper.[1][11]
Caption: A simplified diagram of the dual catalytic cycles in the Sonogashira coupling.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of this compound from 4-iodobenzoic acid and 2-methyl-3-butyn-2-ol.
Caption: Synthesis of the target molecule via Sonogashira coupling.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-Iodobenzoic acid | C₇H₅IO₂ | 248.02 | 1.24 g | 5.0 | 1.0 |
| 2-Methyl-3-butyn-2-ol | C₅H₈O | 84.12 | 0.55 mL | 6.0 | 1.2 |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 88 mg | 0.125 | 0.025 |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 24 mg | 0.125 | 0.025 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 3.5 mL | 25.0 | 5.0 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Nitrogen/Argon inlet and bubbler
-
Syringes and needles
-
Standard glassware for work-up (separatory funnel, flasks, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Detailed Step-by-Step Methodology
1. Reaction Setup (Inert Atmosphere is Critical)
-
Assemble the three-neck flask with a condenser, magnetic stir bar, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
The reaction must be performed under an inert atmosphere to prevent oxidation of the Pd(0) catalyst and to minimize the undesired Glaser homocoupling of the alkyne.[1]
2. Reagent Addition
-
To the flask, add 4-iodobenzoic acid (1.24 g), bis(triphenylphosphine)palladium(II) dichloride (88 mg), and copper(I) iodide (24 mg).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous, degassed tetrahydrofuran (THF, 50 mL) via cannula or syringe, followed by degassed triethylamine (3.5 mL). Stir the resulting suspension. Rationale: The amine base serves both to neutralize the HI byproduct and can act as a solvent.[1][10] THF is a common solvent that effectively dissolves the reactants.
-
Finally, add 2-methyl-3-butyn-2-ol (0.55 mL) dropwise via syringe over 5 minutes.
3. Reaction Execution and Monitoring
-
Stir the reaction mixture vigorously at room temperature. The color of the mixture will typically change as the reaction proceeds.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid). The disappearance of the 4-iodobenzoic acid spot indicates reaction completion. This typically takes 3-6 hours.[8]
4. Work-up Procedure
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the THF and triethylamine.
-
Redissolve the residue in ethyl acetate (50 mL) and water (50 mL).
-
Acidify the aqueous layer to pH ~2-3 with 1M HCl. This protonates the carboxylate salt, making the product soluble in the organic layer.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts and wash them with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
5. Purification
-
The crude product will appear as a light brown or off-white solid.
-
Purify the crude solid by flash column chromatography on silica gel.[12]
-
Eluent System: A gradient of hexane/ethyl acetate (starting from 4:1 and moving to 1:1) with 1% acetic acid is recommended. The acetic acid helps to ensure the carboxylic acid product elutes cleanly without tailing.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~7.95 (d, 2H, Ar-H ortho to COOH)
-
δ ~7.50 (d, 2H, Ar-H meta to COOH)
-
δ ~5.50 (s, 1H, -OH)
-
δ ~1.45 (s, 6H, -C(CH₃)₂)
-
The carboxylic acid proton (-COOH) may be a broad singlet around 13 ppm.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~167.0 (COOH)
-
δ ~131.5 (Ar-C)
-
δ ~129.5 (Ar-C)
-
δ ~128.0 (Ar-C)
-
δ ~95.0 (Ar-C≡C)
-
δ ~82.0 (Ar-C≡C)
-
δ ~65.0 (-C(CH₃)₂)
-
δ ~31.0 (-C(CH₃)₂)
-
-
Mass Spectrometry (ESI-): m/z calculated for C₁₂H₁₁O₃⁻ [M-H]⁻: 203.07; found: 203.07.
-
Melting Point: Literature values can be used for comparison.[13]
Troubleshooting and Optimization Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Pd(0) oxidized); Insufficiently degassed solvents/reagents; Poor quality aryl halide. | Ensure a strictly inert atmosphere. Use freshly degassed solvents. Use a fresh bottle of aryl halide. Consider a more active precatalyst or ligand system. |
| Glaser Homocoupling | Presence of oxygen; High concentration of copper catalyst. | Rigorously exclude oxygen from the reaction. Reduce the loading of CuI or consider a copper-free protocol.[11][14] |
| Reaction Stalls | Deactivation of the catalyst. | Add a fresh portion of the palladium catalyst. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Adjust the polarity of the column eluent. Ensure the crude product is fully acidified before chromatography. |
Substrate Scope Considerations: The reactivity of the aryl halide is a critical factor.[8] The general trend is I > OTf > Br >> Cl.[15] While aryl iodides react readily at room temperature, aryl bromides often require elevated temperatures, and aryl chlorides necessitate specialized, highly active catalyst systems with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[1][3][7]
Safety Precautions
-
Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Triethylamine is corrosive and has a strong odor. Copper iodide is a potential irritant.
-
Solvents: Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides. Always use from a freshly opened or properly stored container.
-
General: Perform the entire procedure in a well-ventilated fume hood. Dispose of all chemical waste according to institutional guidelines.
Conclusion
The Sonogashira coupling offers a powerful and versatile method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly maintaining an inert atmosphere, researchers can achieve high yields of this valuable synthetic intermediate. The protocol described herein is robust and scalable, providing a solid foundation for its application in drug discovery and materials science. The mechanistic insights and troubleshooting guide further empower scientists to adapt and optimize this reaction for a wide range of substrates.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2025). ChemistrySelect. Semantic Scholar.
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained. (n.d.). Vedantu. Retrieved January 21, 2026, from [Link]
- Chen, et al. (2024).
- Gelb, M. H., et al. (2005). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters.
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2024).
-
Sonogashira Coupling. (n.d.). NROChemistry. Retrieved January 21, 2026, from [Link]
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
- New Mechanistic Insights into the Copper-Free Heck–Cassar–Sonogashira Cross-Coupling Reaction. (2023). ACS Catalysis.
- The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. (2014). Dalton Transactions. PubMed.
- Sonogashira coupling. (2019). YouTube.
- The Sonogashira coupling reaction mechanism. (n.d.).
- Sonogashira coupling in natural product synthesis. (2025).
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). SciSpace.
- The Crucial Role of the Base in Sonogashira Coupling: A Compar
- Application Notes and Protocols for sp-Alkyne Cross-Coupling Reactions with Aryl Halides. (2025). Benchchem.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2005). Chemical Reviews.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.).
- Sonogashira Coupling. (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. (2013).
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). PMC.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. (n.d.).
- What is the best procedure for Sonogashira coupling?. (2014).
- Example FDA approved drugs that have been synthesised using Sonogashira coupling. (n.d.).
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
-
Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
bmse000092 4-Hydroxy-benzoic Acid. (n.d.). BMRB. Retrieved January 21, 2026, from [Link]
-
This compound. (n.d.). Amerigo Scientific. Retrieved January 21, 2026, from [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodobenzoic Acid
Introduction: The Strategic Importance of 4-Iodobenzoic Acid in Synthesis
4-Iodobenzoic acid is a pivotal building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science.[1] Its structure, featuring a carboxylic acid and a reactive carbon-iodine bond on a benzene ring, offers a versatile platform for molecular elaboration. The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives, while the iodo-substituent is an excellent electrophile for palladium-catalyzed cross-coupling reactions. These reactions, which earned Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki the 2010 Nobel Prize in Chemistry, have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with high precision and efficiency.[2]
This guide provides detailed, field-proven protocols for the palladium-catalyzed cross-coupling of 4-iodobenzoic acid, focusing on the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. As a senior application scientist, the emphasis here is not just on the procedural steps but on the underlying chemical principles that govern the choice of reagents and conditions, ensuring robust and reproducible outcomes for researchers, scientists, and drug development professionals.
The Core of Palladium Catalysis: A Unifying Mechanistic Cycle
At the heart of these powerful transformations lies a common catalytic cycle revolving around a palladium catalyst. The cycle typically initiates with a palladium(0) species and proceeds through three fundamental steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig reactions) or migratory insertion (for the Heck reaction), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of ligands (Ln), bases, and solvents plays a critical role in modulating the reactivity and stability of the palladium intermediates, thereby influencing the overall efficiency and scope of the reaction.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between an organohalide and an organoboron compound. For 4-iodobenzoic acid, this reaction is particularly useful for synthesizing biphenyl carboxylic acids, which are prevalent in liquid crystals and pharmacologically active molecules. The presence of the carboxylic acid necessitates careful selection of a base to facilitate the transmetalation step without promoting unwanted side reactions.
Experimental Protocol: Aqueous Suzuki-Miyaura Coupling of 4-Iodobenzoic Acid with Phenylboronic Acid
This protocol is adapted from a procedure demonstrating the aqueous Suzuki-Miyaura coupling of 4-halobenzoic acids. The use of an aqueous medium offers significant environmental and safety advantages.
Materials:
-
4-Iodobenzoic acid
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add 4-iodobenzoic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a 4:1 mixture of 1,4-dioxane and deionized water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of inert gas, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude 4-carboxybiphenyl by recrystallization or silica gel column chromatography.
Causality of Experimental Choices:
-
Aqueous Medium: The use of water as a co-solvent is not only environmentally benign but can also enhance the reaction rate in some cases. The choice of K₂CO₃ as a base is compatible with the aqueous conditions and is sufficient to activate the boronic acid for transmetalation.
-
Ligand: Triphenylphosphine is a cost-effective and robust ligand suitable for many Suzuki couplings. For more challenging substrates, or to achieve lower catalyst loadings, more electron-rich and bulky ligands like XPhos or SPhos can be employed.
-
Work-up: Acidification of the reaction mixture is crucial to protonate the carboxylate salt of the product, rendering it less soluble in water and enabling its extraction into an organic solvent.
| Parameter | Recommended Value | Rationale |
| Catalyst Loading | 1-5 mol% | Lower loadings are desirable for cost and environmental reasons, but higher loadings may be necessary for less reactive substrates. |
| Ligand-to-Metal Ratio | 2:1 to 4:1 | Ensures sufficient stabilization of the palladium catalyst and promotes the desired catalytic cycle. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Inorganic bases are generally effective and compatible with the carboxylic acid functionality.[3] |
| Solvent | Dioxane/Water, Toluene/Water, DMF | A mixture containing water is often beneficial. The choice of organic co-solvent can influence solubility and reaction kinetics. |
| Temperature | 80-120 °C | Sufficient to drive the reaction to completion in a reasonable timeframe without significant decomposition. |
Heck Reaction: Synthesis of Cinnamic Acid Derivatives
The Heck reaction provides a powerful means of forming carbon-carbon bonds between an aryl halide and an alkene.[4] When applied to 4-iodobenzoic acid, it allows for the synthesis of substituted cinnamic acids, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[5]
Caption: Experimental workflow for the Heck reaction of 4-iodobenzoic acid.
Experimental Protocol: Heck Coupling of 4-Iodobenzoic Acid with an Acrylate
This protocol is based on established procedures for the Heck reaction of aryl halides with acrylates to form cinnamic acid derivatives.[5]
Materials:
-
4-Iodobenzoic acid
-
Ethyl acrylate (or other suitable alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 4-iodobenzoic acid (1.0 equiv.), palladium(II) acetate (2 mol%), and the chosen base (e.g., Et₃N, 2.0 equiv.).
-
Add anhydrous DMF or DMAc and stir the mixture at room temperature until the solids are dissolved.
-
To the stirred solution, add the acrylate (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100-120 °C and monitor its progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and acidify with 1 M HCl to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired cinnamic acid derivative.[6][7]
Causality of Experimental Choices:
-
Base: A base is required to neutralize the hydroiodic acid (HI) generated during the catalytic cycle. Triethylamine is a common choice, though inorganic bases like potassium carbonate can also be effective.[5]
-
Solvent: Polar aprotic solvents like DMF or DMAc are typically used to ensure the solubility of the reagents and the palladium catalyst.
-
Ligand: While some Heck reactions can proceed without an added phosphine ligand, the addition of a ligand such as triphenylphosphine can improve catalyst stability and reaction efficiency, particularly with less reactive aryl halides.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is invaluable for the synthesis of arylalkynes, which are important structural motifs in medicinal chemistry and materials science.[9] A key feature of the classical Sonogashira coupling is the use of a copper(I) co-catalyst, although copper-free protocols have also been developed.[10][11][12]
Experimental Protocol: Copper-Free Sonogashira Coupling of 4-Iodobenzoic Acid with Phenylacetylene
This protocol is adapted from general procedures for copper-free Sonogashira couplings of aryl iodides.[13] The omission of copper can be advantageous in cases where the presence of copper may lead to side reactions or complicate purification.
Materials:
-
4-Iodobenzoic acid
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
Anhydrous toluene or dioxane
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry Schlenk flask, add 4-iodobenzoic acid (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2-3 mol%), and cesium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed toluene or dioxane via syringe.
-
Add phenylacetylene (1.2 equiv.) dropwise to the stirred mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with 1 M HCl, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Copper-Free System: While traditional Sonogashira reactions employ a copper co-catalyst to facilitate the formation of a copper acetylide intermediate, copper-free systems have been developed to avoid issues such as the formation of alkyne homocoupling (Glaser coupling) byproducts.[10][11][12]
-
Base: A strong base like cesium carbonate is often used in copper-free protocols to facilitate the deprotonation of the terminal alkyne.
-
Palladium Source: A pre-formed palladium(II) complex like Pd(PPh₃)₂Cl₂ can be used, which is reduced in situ to the active Pd(0) species.
| Parameter | Recommended Value | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂/ligand | A variety of palladium sources can be effective. |
| Copper Co-catalyst | CuI (1-5 mol%) for classical conditions | Enhances the rate of transmetalation but can be omitted in "copper-free" protocols.[14] |
| Base | Et₃N, piperidine (with Cu), Cs₂CO₃, K₂CO₃ (copper-free) | The choice of base is often linked to whether a copper co-catalyst is used. |
| Solvent | Toluene, Dioxane, DMF, THF | Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions. |
| Temperature | Room temperature to 100 °C | Milder conditions are often possible with more reactive aryl iodides. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine.[15][16] This reaction has broad utility in pharmaceutical synthesis, as the resulting aryl amines are common pharmacophores.[17][18] The reaction is sensitive to the choice of ligand and base, especially when dealing with electron-poor aryl halides like 4-iodobenzoic acid.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodobenzoic Acid with Aniline
This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of electron-poor aryl halides.[19][20]
Materials:
-
4-Iodobenzoic acid
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos or another suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add 4-iodobenzoic acid (1.0 equiv.) and aniline (1.2 equiv.).
-
Add anhydrous, degassed toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Acidify the aqueous layer with 1 M HCl to a pH of 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude N-phenyl-4-aminobenzoic acid by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Ligand: For electron-poor aryl halides and to facilitate the coupling of less nucleophilic amines like aniline, bulky and electron-rich biarylphosphine ligands such as Xantphos are often necessary.[19][21] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[18]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine and facilitate its coordination to the palladium center.[22] For substrates sensitive to strong bases, milder conditions with bases like cesium carbonate can be explored.
-
Inert Atmosphere: The Buchwald-Hartwig amination is particularly sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining a strictly inert atmosphere is critical for success.
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling reactions of 4-iodobenzoic acid are indispensable tools for the synthesis of a diverse array of functionalized molecules. The protocols outlined in this guide provide a robust starting point for researchers in both academic and industrial settings. It is crucial to recognize that the optimal conditions for a specific transformation may require some degree of optimization. The principles of rational ligand design and the development of more active and stable catalyst systems continue to push the boundaries of what is possible with these remarkable reactions, promising even more efficient and sustainable synthetic routes in the future.
References
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- van der Vlugt, J. I., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Molecules.
- Sigma-Aldrich. (n.d.). Buchwald Ligands. Sigma-Aldrich.
- Voltrova, S., & Srog, J. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Grewal, P., & Kaur, N. (n.d.). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry.
- (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.
- Jagtap, S. V., & Deshpande, R. M. (2013).
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Google Patents. (n.d.). Method for obtaining high-purity cinnamic acid.
- (n.d.). The Sonogashira coupling reactions of aryl halides with phenylacetylene.
- Wikipedia. (n.d.). Heck reaction. Wikipedia.
- (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
- Wikipedia. (n.d.).
- (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic....
- (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
- (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
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- (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC.
- (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- (2004).
- (2004).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 4-Iodophenylboronic Acid for Advanced Organic Synthesis Projects.
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- (n.d.). Buchwald-Hartwig amination reaction of iodobenzene with aniline....
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- (n.d.). Sonogashira coupling reaction of phenylacetylene with aryl halides in....
- ACS GCI Pharmaceutical Roundtable. (2026).
- YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube.
- (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
- (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 4-Iodophenylboronic Acid. BenchChem.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Arkivoc.
- (2018).
- (2009). Palladium(II)-catalyzed ortho alkylation of benzoic acids with alkyl halides. PubMed.
- (2004). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst.
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- (n.d.). Heck Reaction between Iodobenzene and Styrene a.
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Anwendungs- und Protokollleitfaden zur Derivatisierung der Carbonsäuregruppe von 4-(3-Hydroxy-3-methylbut-1-in-1-yl)benzoesäure
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation der Carbonsäuregruppe von 4-(3-Hydroxy-3-methylbut-1-in-1-yl)benzoesäure. Die Anwesenheit einer tertiären Alkoholfunktion und einer Alkinylgruppe im Molekül erfordert eine sorgfältige Auswahl der Derivatisierungsstrategien, um Nebenreaktionen zu vermeiden und hohe Ausbeuten zu gewährleisten. Es werden verschiedene Methoden zur Synthese von Estern und Amiden vorgestellt, einschließlich Protokollen, die auf milden und effizienten Kupplungsreagenzien basieren. Darüber hinaus werden die zugrunde liegenden chemischen Prinzipien und die Notwendigkeit des Schutzes funktioneller Gruppen erörtert, um Forschern eine solide Grundlage für ihre experimentelle Gestaltung zu bieten.
Einleitung: Strategische Bedeutung der Derivatisierung
4-(3-Hydroxy-3-methylbut-1-in-1-yl)benzoesäure ist ein bifunktionelles Molekül, das als vielseitiger Baustein in der medizinischen Chemie und den Materialwissenschaften dient. Die Carbonsäuregruppe bietet einen reaktiven Ankerpunkt für die Einführung einer Vielzahl von funktionellen Gruppen durch Derivatisierung. Solche Modifikationen sind entscheidend, um:
-
Pharmakokinetische Eigenschaften zu modulieren: Die Umwandlung der polaren Carbonsäure in Ester oder Amide kann die Löslichkeit, Membranpermeabilität und den Metabolismus von potenziellen Wirkstoffkandidaten erheblich beeinflussen.
-
Biologische Aktivität zu optimieren: Die Einführung spezifischer Substituenten kann die Bindungsaffinität und -selektivität an biologische Zielstrukturen erhöhen.
-
Molekulare Sonden zu entwickeln: Die Anbindung von Reportergruppen wie Fluorophoren oder Biotin ermöglicht den Einsatz in diagnostischen Assays und bei der Untersuchung von Wirkmechanismen.
-
Materialeigenschaften anzupassen: In der Polymerchemie kann die Derivatisierung zur Synthese von Monomeren für fortschrittliche Materialien genutzt werden.
Die besondere Herausforderung bei diesem Substrat liegt in der Koexistenz des tertiären Alkohols und der Alkin-Einheit. Diese Gruppen sind empfindlich gegenüber harschen Reaktionsbedingungen, insbesondere starken Säuren, die zu Dehydratisierung oder unerwünschten Additionen am Alkin führen können. Daher müssen die Derivatisierungsmethoden sorgfältig ausgewählt werden, um die Integrität dieser funktionellen Gruppen zu wahren.
Auswahl der Derivatisierungsstrategie: Ein Überblick
Die gängigsten Derivate von Carbonsäuren sind Ester und Amide. Die Wahl der Syntheseroute hängt von der Verfügbarkeit der Ausgangsmaterialien, den gewünschten Produkteigenschaften und der Kompatibilität mit den anderen funktionellen Gruppen im Molekül ab.
| Derivatisierungsmethode | Vorteile | Nachteile | Kompatibilität mit dem Substrat |
| Fischer-Veresterung | Kostengünstige Reagenzien (Säure, Alkohol). | Erfordert starke Säurekatalysatoren und hohe Temperaturen; reversibel. | Gering. Risiko der Dehydratisierung des tertiären Alkohols. |
| Steglich-Veresterung | Milde, neutrale Bedingungen; hohe Ausbeuten.[1][2] | Kupplungsreagenzien (z.B. DCC) können Allergien auslösen; Nebenprodukt (Harnstoff) muss entfernt werden. | Hoch. Die milden Bedingungen schützen die Alkohol- und Alkin-Funktionen.[1][3] |
| Amidkupplung mit Carbodiimiden | Milde Bedingungen; breite Substratpalette.[4][5] | Risiko der Racemisierung bei chiralen Aminen; Bildung von N-Acylharnstoff als Nebenprodukt.[6] | Hoch. Standardmethode für die Peptidsynthese, gut übertragbar.[4] |
| Umwandlung in Acylchlorid | Hochreaktives Intermediat. | Erfordert harsche Reagenzien (z.B. SOCl₂); feuchtigkeitsempfindlich. | Mittel. Thionylchlorid kann mit dem tertiären Alkohol reagieren. Eine Schutzgruppenstrategie ist oft erforderlich. |
Aufgrund der Empfindlichkeit der 4-(3-Hydroxy-3-methylbut-1-in-1-yl)benzoesäure sind Methoden, die unter milden, neutralen Bedingungen ablaufen, wie die Steglich-Veresterung und die Carbodiimid-vermittelte Amidkupplung, eindeutig zu bevorzugen.
Schutzgruppenstrategie für den tertiären Alkohol
Obwohl milde Kupplungsmethoden das Risiko von Nebenreaktionen minimieren, kann in bestimmten Fällen der Schutz der tertiären Hydroxylgruppe vorteilhaft sein, insbesondere wenn stark basische oder andere inkompatible Reagenzien verwendet werden. Silylether sind hierfür die Schutzgruppen der Wahl.[7][8]
-
Schutz: Die Reaktion des Alkohols mit einem Silylchlorid (z.B. tert-Butyldimethylsilylchlorid, TBDMSCl) in Gegenwart einer milden Base (z.B. Imidazol) führt zur Bildung eines stabilen Silylethers.[7][8]
-
Stabilität: Silylether sind gegenüber den meisten Bedingungen, die für die Amid- und Esterkupplung verwendet werden, inert.
-
Entschützung: Die Spaltung des Silylethers erfolgt selektiv und unter sehr milden Bedingungen mit einer Fluoridquelle, wie Tetrabutylammoniumfluorid (TBAF).[8]
Abbildung 1: Workflow einer Schutzgruppenstrategie.
Detaillierte Anwendungsprotokolle
Die folgenden Protokolle sind als allgemeine Richtlinien konzipiert und sollten für spezifische Substrate optimiert werden. Alle Arbeiten sollten unter einer Abzugshaube und mit geeigneter persönlicher Schutzausrüstung durchgeführt werden.
Protokoll 1: Steglich-Veresterung zur Synthese von Methylestern
Diese Methode nutzt Dicyclohexylcarbodiimid (DCC) als Kupplungsreagenz und 4-Dimethylaminopyridin (DMAP) als Katalysator, um die Veresterung unter milden Bedingungen zu ermöglichen.[1][9]
Mechanismus: Die Carbonsäure reagiert mit DCC zu einem hochreaktiven O-Acylisoharnstoff-Intermediat. DMAP, ein hoch-nukleophiler Katalysator, fängt dieses Intermediat ab und bildet einen noch reaktiveren Acylpyridinium-Komplex. Dieser wird anschließend vom Alkohol nukleophil angegriffen, um den Ester zu bilden.[1]
Abbildung 2: Vereinfachter Mechanismus der Steglich-Veresterung.
Materialien:
-
4-(3-Hydroxy-3-methylbut-1-in-1-yl)benzoesäure (1.0 Äq.)
-
Methanol (1.5 Äq.)
-
Dicyclohexylcarbodiimid (DCC) (1.1 Äq.)
-
4-Dimethylaminopyridin (DMAP) (0.1 Äq.)
-
Dichlormethan (DCM), wasserfrei
-
Salzsäure (1 M)
-
Gesättigte Natriumbicarbonatlösung
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Magnesiumsulfat oder Natriumsulfat
Protokoll:
-
Lösen Sie 4-(3-Hydroxy-3-methylbut-1-in-1-yl)benzoesäure (1.0 Äq.) und Methanol (1.5 Äq.) in wasserfreiem DCM in einem Rundkolben unter einer inerten Atmosphäre (z.B. Stickstoff oder Argon).
-
Fügen Sie DMAP (0.1 Äq.) zur Lösung hinzu und rühren Sie bei Raumtemperatur für 10 Minuten.
-
Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C ab.
-
Lösen Sie DCC (1.1 Äq.) in einer minimalen Menge wasserfreiem DCM und fügen Sie es langsam zur gekühlten Reaktionsmischung hinzu.[9]
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abschluss der Reaktion wird der ausgefallene Dicyclohexylharnstoff (DCU) durch Filtration abgetrennt.
-
Das Filtrat wird nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und Sole gewaschen.
-
Trocknen Sie die organische Phase über wasserfreiem Magnesiumsulfat oder Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Rotationsverdampfer.
-
Das Rohprodukt kann durch Säulenchromatographie auf Kieselgel gereinigt werden, um den reinen Methylester zu erhalten.
Protokoll 2: Amidkupplung zur Synthese von N-Benzylamid
Dieses Protokoll verwendet 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC), ein wasserlösliches Carbodiimid, in Kombination mit Hydroxybenzotriazol (HOBt), um Amide effizient und mit minimaler Racemisierung zu synthetisieren.[10]
Mechanismus: Ähnlich wie bei der Steglich-Veresterung aktiviert EDC die Carbonsäure zu einem O-Acylisoharnstoff. HOBt reagiert mit diesem Intermediat zu einem HOBt-Ester, der weniger anfällig für Nebenreaktionen wie die Bildung von N-Acylharnstoff ist und effizient mit dem Amin zum gewünschten Amid reagiert.[6]
Materialien:
-
4-(3-Hydroxy-3-methylbut-1-in-1-yl)benzoesäure (1.0 Äq.)
-
Benzylamin (1.1 Äq.)
-
EDC-Hydrochlorid (1.2 Äq.)
-
HOBt (1.2 Äq.)
-
N,N-Diisopropylethylamin (DIPEA) (2.5 Äq.)
-
N,N-Dimethylformamid (DMF), wasserfrei
-
Ethylacetat
-
Wasser, Salzsäure (1 M), gesättigte Natriumbicarbonatlösung, Sole
Protokoll:
-
Lösen Sie 4-(3-Hydroxy-3-methylbut-1-in-1-yl)benzoesäure (1.0 Äq.), HOBt (1.2 Äq.) und Benzylamin (1.1 Äq.) in wasserfreiem DMF in einem Rundkolben.
-
Fügen Sie DIPEA (2.5 Äq.) hinzu und rühren Sie die Mischung bei Raumtemperatur.
-
Fügen Sie EDC-Hydrochlorid (1.2 Äq.) portionsweise hinzu und rühren Sie die Reaktion bei Raumtemperatur für 12-24 Stunden. Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Ethylacetat und waschen Sie sie mehrmals mit Wasser, um das DMF zu entfernen.
-
Waschen Sie die organische Phase anschließend mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie oder Umkristallisation, um das reine N-Benzylamid zu erhalten.
Fehlerbehebung und wichtige Überlegungen
-
Geringe Ausbeute: Überprüfen Sie die Reinheit und Trockenheit der Reagenzien und Lösungsmittel. Feuchtigkeit kann die Carbodiimid-Reagenzien hydrolysieren. Eine Erhöhung der Äquivalente des Kupplungsreagenzes oder des Amins/Alkohols kann die Ausbeute verbessern.
-
Bildung von N-Acylharnstoff: Diese Nebenreaktion tritt auf, wenn der O-Acylisoharnstoff nicht schnell genug vom Nukleophil (Alkohol oder Amin) abgefangen wird.[6] Die Zugabe von Additiven wie HOBt oder DMAP minimiert dieses Problem.[1] Die Durchführung der Reaktion bei niedrigeren Temperaturen kann ebenfalls helfen.
-
Reinigung: Die Entfernung des Harnstoff-Nebenprodukts (DCU) aus DCC-Reaktionen kann schwierig sein. DCU ist in DCM schwer löslich und kann größtenteils abfiltriert werden. Restmengen können oft durch Chromatographie entfernt werden. Die Verwendung des wasserlöslichen EDC vereinfacht die Aufarbeitung, da das entsprechende Harnstoff-Nebenprodukt durch wässrige Extraktion entfernt werden kann.[4]
Zusammenfassung und Ausblick
Die Derivatisierung der Carbonsäuregruppe von 4-(3-Hydroxy-3-methylbut-1-in-1-yl)benzoesäure ist ein entscheidender Schritt zur Synthese neuer Moleküle für die Pharma- und Materialforschung. Die Wahl milder Kupplungsreagenzien wie DCC/DMAP für die Veresterung oder EDC/HOBt für die Amidierung ist essentiell, um die empfindlichen Alkin- und tertiären Alkoholfunktionen zu erhalten. Die vorgestellten Protokolle bieten eine robuste Grundlage für die erfolgreiche Synthese einer Vielzahl von Derivaten. Zukünftige Arbeiten könnten die Entwicklung von Ein-Topf-Verfahren oder den Einsatz von festphasengebundenen Reagenzien umfassen, um die Aufreinigung weiter zu vereinfachen und die Methoden für den Einsatz in der kombinatorischen Chemie zu adaptieren.
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ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Abgerufen von [Link]
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Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Abgerufen von [Link]
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ResearchGate. (2018, September 2). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Abgerufen von [Link]
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The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Abgerufen von [Link]
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CureFFI.org. (2015, April 6). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. Abgerufen von [Link]
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Chemistry LibreTexts. (2014, July 24). 17.22: How Cells Activate Carboxylic Acids. Abgerufen von [Link]
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ACS Publications. (2021, August 23). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. Abgerufen von [Link]
-
Amerigo Scientific. (n.d.). 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. Abgerufen von [Link]
-
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-
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-
Wikipedia. (n.d.). Carbodiimide. Abgerufen von [Link]
-
University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Abgerufen von [Link]
-
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-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Abgerufen von [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Abgerufen von [Link]
-
Royal Society of Chemistry. (n.d.). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Abgerufen von [Link]
-
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-
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-
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-
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-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Abgerufen von [Link]
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Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Abgerufen von [Link]
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The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Abgerufen von [Link]
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VNU Journal of Science. (n.d.). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. Abgerufen von [Link]
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Google Patents. (n.d.). Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts. WO2011021218A2. Abgerufen von
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PubChem. (n.d.). 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid. Abgerufen von [Link]
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Application Note: Structural Elucidation of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid using NMR and Mass Spectrometry
Abstract
This technical guide provides a detailed protocol for the comprehensive analysis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, a substituted aromatic carboxylic acid, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel organic compounds. This document emphasizes the rationale behind experimental choices, ensuring robust and reproducible structural confirmation.
Introduction
This compound (Molecular Formula: C₁₂H₁₂O₃, Molecular Weight: 204.22 g/mol ) is a bifunctional organic molecule incorporating a carboxylic acid and a tertiary alcohol.[1][2] The rigid alkynyl linker between the phenyl ring and the hydroxy-isobutyl group imparts specific conformational constraints, making it an interesting scaffold for medicinal chemistry and materials science. Accurate structural verification is a critical step in the synthesis and application of such molecules. This guide presents a systematic approach to confirming the identity and purity of this compound through the synergistic application of NMR and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Theoretical Considerations & Experimental Rationale
¹H (Proton) and ¹³C (Carbon-13) NMR are the most common experiments for characterizing organic molecules. For this compound, ¹H NMR will be used to identify all non-exchangeable protons and their respective electronic environments and scalar couplings. ¹³C NMR will complement this by identifying all unique carbon atoms, including quaternary carbons that are not observable by ¹H NMR.
The choice of a deuterated solvent is critical.[3][4] Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for this analysis due to the compound's polarity and the presence of labile carboxylic acid and alcohol protons, which are often observable in this solvent.
Predicted NMR Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~13.0 (s, 1H) | -COOH |
| ~7.9 (d, 2H) | Ar-H (ortho to COOH) |
| ~7.5 (d, 2H) | Ar-H (meta to COOH) |
| ~5.5 (s, 1H) | -OH |
| 1.45 (s, 6H) | -C(CH₃)₂ |
Note: Predicted chemical shifts are estimates and may vary based on experimental conditions.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[3][4][5][6]
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[3][5]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.[4][6]
-
Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[6]
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~4 s
-
Relaxation Delay: 2 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Acquisition Time: ~1 s
-
Relaxation Delay: 2 s
-
Data Processing and Interpretation
The resulting Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The ¹H spectrum should be referenced to the residual DMSO peak at 2.50 ppm. The ¹³C spectrum is typically referenced to the DMSO-d₆ solvent peak at 39.52 ppm.
The expected ¹H NMR spectrum will show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid and alcohol protons will likely appear as broad singlets, and their chemical shifts can be concentration-dependent. The six methyl protons will appear as a sharp singlet.
The ¹³C NMR spectrum will provide evidence for all 12 carbons. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The four distinct aromatic carbon signals (two quaternary and two protonated) will confirm the substitution pattern. The two sp-hybridized carbons of the alkyne will appear in the midfield region, and the aliphatic carbons of the hydroxy-isobutyl group will be the most upfield.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Theoretical Considerations & Experimental Rationale
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.[7][8] It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Given the acidic nature of the carboxylic acid, negative ion mode is expected to be highly sensitive. High-resolution mass spectrometry (HRMS) will be employed to confirm the elemental composition of the parent ion.
Experimental Workflow: Mass Spectrometry
Caption: Experimental workflow for ESI-MS analysis.
Experimental Protocol: Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of the compound in an LC-MS grade solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode) to a final concentration of 1-10 µg/mL.
Instrument Parameters (ESI-QTOF):
-
Ionization Mode: ESI-Negative
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 120 °C
-
Scan Range: m/z 50-500
-
Collision Energy (for MS/MS): 10-30 eV (ramped)
Data Interpretation and Expected Fragmentation
The molecular formula C₁₂H₁₂O₃ has a monoisotopic mass of 204.0786 g/mol . In negative ion mode ESI-MS, the primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z of 203.0712.
Table of Expected Ions:
| m/z (Negative Mode) | Ion Formula | Description |
| 203.0712 | [C₁₂H₁₁O₃]⁻ | Deprotonated molecule [M-H]⁻ |
| 185.0606 | [C₁₂H₉O₂]⁻ | Loss of H₂O from [M-H]⁻ |
| 159.0762 | [C₁₁H₁₁O]⁻ | Loss of CO₂ from [M-H]⁻ |
| 145.0602 | [C₁₀H₉O]⁻ | Loss of CO from the [M-H-H₂O]⁻ fragment |
Fragmentation of the [M-H]⁻ ion is expected to proceed via characteristic losses. A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da).[9][10] Another likely fragmentation is the loss of a water molecule (18 Da) from the tertiary alcohol.
Conclusion
The combined application of NMR spectroscopy and high-resolution mass spectrometry provides a robust and definitive method for the structural characterization of this compound. ¹H and ¹³C NMR confirm the connectivity and chemical environments of the atoms, while ESI-MS verifies the molecular weight and elemental composition. The protocols and expected data presented in this application note serve as a comprehensive guide for researchers to confidently verify the structure and purity of this and similar molecules.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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Emory University. (2023, August 29). Small molecule NMR sample preparation. [Link]
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Niessen, W. M., et al. (1998). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Journal of Chromatography A, 805(1-2), 49-59. [Link]
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Stark, H., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. [Link]
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University of Durham. NMR Sample Preparation. [Link]
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Kenttämaa, H. I., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(23), 9179–9185. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University College London. (n.d.). Sample Preparation. [Link]
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Homework.Study.com. Can someone explain the mass spectrum of benzoic acid?. [Link]
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Kuhnert, N., et al. (2006). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 20(21), 3141-3153. [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]
-
Van-Jacobs, A. C., & Wesdemiotis, C. (2018). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Journal of the American Society for Mass Spectrometry, 29(7), 1436-1447. [Link]
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Perla, B., et al. (2017). Tradition and renovation in the ancient drugs of the Spezieria di Santa Maria Della Scala between scientific knowledge and magical thought. Periodico di Mineralogia, 86(3), 221-235. [Link]
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PubChem. Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. [Link]
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ChemAnalyst. 4-HYDROXY-3-METHOXYBENZOIC ACID SODIUM SALT(28508-48-7) 1H NMR spectrum. [Link]
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Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. [Link]
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Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
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Natural Products Atlas. (2022, September 6). Showing NP-Card for methyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoate (NP0231621). [Link]
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PubChem. 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. [Link]
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PubChem. 4-Hydroxy-3-(3-methylbut-3-en-1-ynyl)benzoic acid. [Link]
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PubChem. 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. [Link]
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Application Note: A Robust Reversed-Phase HPLC Method for the Purification of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the purification of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. This compound, featuring a terminal alkyne, a tertiary alcohol, and a carboxylic acid functional group, is of interest in medicinal chemistry and materials science. Its amphiphilic nature presents a moderate challenge for achieving high-purity isolation. This guide details a reversed-phase HPLC protocol, explaining the scientific rationale behind the selection of stationary phase, mobile phase composition, and detection parameters. The methodology is designed for researchers, chemists, and drug development professionals requiring a reliable protocol for obtaining high-purity material for subsequent assays and development.
Introduction and Compound Profile
This compound is a bifunctional molecule incorporating both polar (carboxylic acid, tertiary alcohol) and non-polar (benzene ring, methyl groups) moieties. This structural complexity necessitates a well-designed purification strategy to separate it from starting materials, by-products, and other synthesis-related impurities. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution and scalability.
The success of an HPLC purification is fundamentally dependent on exploiting the physicochemical properties of the target analyte. The key properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 63165-02-6 | [1][2] |
| Molecular Formula | C₁₂H₁₂O₃ | [1][2] |
| Molecular Weight | 204.22 g/mol | [1][2] |
| Structure | Aromatic Carboxylic Acid with Alkyne & Alcohol | - |
| Form | Solid | [2] |
| Key Functional Groups | Carboxylic Acid (-COOH), Tertiary Alcohol (-OH), Alkyne (C≡C), Benzene Ring | - |
The presence of the ionizable carboxylic acid group is the most critical factor for method development. The protonation state of this group dramatically alters the molecule's overall polarity and, consequently, its retention behavior in reversed-phase chromatography.
Principle of Separation: A Mechanistic Approach
The chosen purification strategy is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique is ideal for separating polar and ionizable organic molecules.[3]
The Role of the Stationary Phase
A C18 (octadecylsilane) stationary phase is selected as the primary choice. The non-polar, long alkyl chains of the C18 phase interact with the non-polar regions of the analyte—primarily the benzene ring and methyl groups—via hydrophobic (dispersive) interactions.[4] This interaction is the primary mechanism of retention.
-
Expert Rationale: While C18 is the workhorse for RP-HPLC, a Phenyl-Hexyl phase could be considered as an orthogonal alternative. A phenyl-based column would introduce π-π interactions between the stationary phase and the analyte's benzene ring, offering a different selectivity profile that could be advantageous for resolving aromatic impurities.[3]
The Criticality of Mobile Phase pH
The mobile phase is composed of an aqueous component and an organic modifier. For an ionizable compound like a carboxylic acid, the pH of the aqueous component is the most influential parameter for achieving successful separation.[5]
-
Mechanism: The pKa of benzoic acid is approximately 4.2.[6] At a pH above this value, the carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻). This charged species is highly polar and will have very little retention on a non-polar C18 column, eluting quickly and likely exhibiting poor peak shape (tailing).
-
Our Strategy: To ensure consistent and adequate retention, we must suppress the ionization of the carboxylic acid. By acidifying the mobile phase to a pH at least 1.5-2 units below the analyte's pKa, we can ensure the analyte exists predominantly in its neutral, protonated (-COOH) form.[5][7] This increases its overall hydrophobicity, leading to stronger interaction with the C18 stationary phase, longer retention, and significantly improved peak symmetry. A mobile phase containing 0.1% Formic Acid or 0.1% Phosphoric Acid is ideal for this purpose, typically bringing the pH to a range of 2.5-3.0.
The Function of the Organic Modifier
An organic solvent is blended with the aqueous phase to modulate the overall polarity of the mobile phase and elute the analyte from the column.[8]
-
Acetonitrile is chosen for this method due to its low viscosity (leading to lower backpressure) and excellent UV transparency at low wavelengths.[7]
-
Methanol is a viable alternative and can sometimes offer different selectivity for resolving critical pairs of compounds.[3]
A gradient elution , where the percentage of the organic modifier is increased over time, is employed. This allows for the efficient elution of a broader range of impurities and ensures that the target compound elutes as a sharp, well-defined peak in a reasonable timeframe.[9]
HPLC Method Development Workflow
The logical process for developing this purification method is outlined below. This systematic approach ensures that all critical parameters are considered and optimized.
Caption: Logical workflow for HPLC method development.
Detailed Application Protocol
This protocol is designed for analytical and semi-preparative scale purification.
Materials and Instrumentation
| Category | Item |
| HPLC System | An HPLC or UPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector. |
| Stationary Phase | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm for analytical; 10 x 250 mm, 5 µm for semi-prep). |
| Chemicals | This compound (crude sample). |
| Solvents | HPLC-grade Acetonitrile (ACN). |
| HPLC-grade Water (Type I Ultrapure). | |
| Additives | Formic Acid (FA), LC-MS grade. |
| Sample Vials | 2 mL amber glass vials with PTFE septa. |
| Filtration | 0.22 µm or 0.45 µm PTFE syringe filters. |
Reagent Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of Formic Acid to 999 mL of HPLC-grade water. Degas by sonication or vacuum filtration.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of Formic Acid to 999 mL of HPLC-grade Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Sample Preparation: Prepare a stock solution of the crude material at approximately 1-2 mg/mL in the sample diluent. Ensure the sample is fully dissolved. Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial to remove any particulates.
Chromatographic Conditions
The following conditions were optimized for high-resolution separation.
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | PDA Detector, 230 nm (for quantification) and 274 nm (for confirmation). Scan range: 200-400 nm for peak purity. |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 19.0 | |
| 19.1 | |
| 25.0 |
Experimental Protocol
-
System Startup: Purge the HPLC system with both mobile phases to remove any air bubbles and ensure a stable baseline.
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (30% B) for at least 10 column volumes or until a stable baseline is achieved.
-
Blank Injection: Inject 10 µL of the sample diluent (50:50 ACN:Water) to ensure the system is clean and to obtain a baseline reference chromatogram.
-
Sample Injection: Inject 10 µL of the prepared and filtered sample.
-
Data Acquisition: Acquire data for the full duration of the run (25 minutes). Ensure the PDA detector is collecting spectral data across the entire run.
-
Fraction Collection (for Purification): If performing preparative chromatography, set the fraction collector to trigger based on the UV signal at 230 nm, with a defined threshold to collect only the main peak corresponding to the target compound.
-
Post-Run Analysis: After elution of the target peak, analyze the collected fractions for purity. Pool the pure fractions and remove the solvent via rotary evaporation or lyophilization.
Results: Peak Purity and Method Validation
A successful purification will yield a chromatogram with a well-resolved, symmetrical peak for the target compound.
System Suitability
To ensure the trustworthiness of the method, a system suitability test (SST) should be performed before running samples.[10] This validates that the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| Retention Time %RSD | < 2.0% (n=5) | Demonstrates precision and system stability. |
Peak Purity Assessment
Peak purity is a critical measure to confirm that the chromatographic peak of the target compound does not contain co-eluting impurities. A Photodiode Array (PDA) detector is essential for this assessment.[11] The principle is based on comparing UV-Vis spectra taken across the peak at different time points (peak start, apex, and end). If the peak is pure, the normalized spectra should be identical.[12]
Caption: Workflow for PDA-based peak purity assessment.
Most modern chromatography data systems (CDS) can automatically calculate a "Purity Angle" and "Purity Threshold". A Purity Angle below the Threshold indicates a spectrally pure peak.[11] However, visual inspection of the overlaid spectra is always recommended as the definitive check.[12]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | 1. Mobile phase pH too high (analyte is ionized). 2. Column overload. 3. Column degradation. | 1. Ensure mobile phase pH is ~2.5-3.0; check FA concentration. 2. Reduce sample concentration/injection volume. 3. Replace the column. |
| No or Low Retention | 1. Mobile phase is too strong (%B too high). 2. Incorrect column installed. | 1. Lower the initial %B in the gradient. 2. Verify the correct column is installed. |
| High Backpressure | 1. System or column frit is plugged. 2. Precipitated buffer or sample. | 1. Reverse-flush the column (disconnect from detector). 2. Ensure sample is fully dissolved and filtered. |
| Split Peaks | 1. Sample solvent is too strong. 2. Column void or channeling. | 1. Dissolve sample in a weaker solvent (e.g., initial mobile phase). 2. Replace the column. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the reversed-phase HPLC purification of this compound. By controlling the mobile phase pH to suppress the ionization of the carboxylic acid moiety, excellent peak shape and retention are achieved on a standard C18 column. The detailed method, including system suitability and peak purity assessment workflows, provides researchers with a trustworthy and robust tool for obtaining high-purity material essential for downstream applications in research and development.
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Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices . LCGC International. [Link]
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Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC . OSF Preprints. [Link]
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Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures . PubMed. [Link]
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Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm . ResearchGate. [Link]
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Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents . MDPI. [Link]
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Application Notes and Protocols for the Biological Screening of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid Derivatives
Introduction: Unveiling the Therapeutic Potential of Novel Benzoic Acid Derivatives
The 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid scaffold represents a compelling starting point for the development of novel therapeutic agents. Benzoic acid derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties[1][2]. The unique structural features of the title compounds, specifically the hydroxymethylbutynyl side chain, offer opportunities for novel molecular interactions and potentially improved pharmacological profiles. A related compound, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid, has demonstrated activity as a cell-cycle inhibitor, suggesting that derivatives of this core structure may have applications in oncology[3][4].
This document provides a comprehensive guide for the initial biological screening of novel this compound derivatives. The protocols outlined herein are designed to be robust and adaptable, enabling researchers to efficiently assess the cytotoxic and anti-inflammatory potential of their synthesized compounds. The proposed screening cascade is structured to provide a logical progression from broad cytotoxicity assessment to more specific anti-inflammatory assays.
Part 1: Foundational Cytotoxicity Screening
A fundamental first step in the evaluation of any novel compound library is to determine the concentration range over which the compounds exhibit cellular toxicity.[5][6] This information is crucial for interpreting the results of subsequent functional assays and for identifying compounds with potential as cytotoxic agents, for example, in cancer research.[5][7]
Rationale for Assay Selection
For initial high-throughput screening, assays that are rapid, reliable, and cost-effective are preferred. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7][8] It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8]
Experimental Workflow: Cytotoxicity Screening
Caption: General workflow for MTT-based cytotoxicity screening.
Protocol 1: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each derivative in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
-
| Derivative | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Compound A | HeLa | 48 | Example: 15.2 |
| Compound B | HeLa | 48 | Example: >100 |
| Compound A | HEK293 | 48 | Example: 85.7 |
| Compound B | HEK293 | 48 | Example: >100 |
Table 1: Example Data Summary for Cytotoxicity Screening.
Part 2: Primary Anti-Inflammatory Screening
Compounds that exhibit low cytotoxicity can be advanced to anti-inflammatory screening. A common initial screen for anti-inflammatory activity is the inhibition of protein denaturation assay.[9] Inflammation can lead to the denaturation of proteins, and the ability of a compound to prevent this can be an indicator of its anti-inflammatory potential.[9]
Rationale for Assay Selection
The protein denaturation assay is a simple and cost-effective in vitro method to screen for anti-inflammatory activity.[9] It is based on the principle that denatured proteins are involved in the inflammatory process. Non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to inhibit thermally-induced protein denaturation.
Protocol 2: Inhibition of Protein Denaturation Assay
Materials:
-
Bovine serum albumin (BSA) solution (5% w/v)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Test compounds dissolved in DMSO
-
Diclofenac sodium (positive control)
-
Water bath
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture consisting of 0.2 mL of BSA solution and 2.8 mL of PBS.
-
Add 0.1 mL of the test compound at various concentrations (e.g., 10, 50, 100, 200 µg/mL).
-
For the control, add 0.1 mL of DMSO to the reaction mixture.
-
For the positive control, use diclofenac sodium at similar concentrations.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C in a water bath for 5 minutes.
-
Cool the mixtures to room temperature.
-
-
Measurement:
-
Measure the absorbance (turbidity) of the solutions at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
Determine the IC₅₀ value for each compound.
-
Part 3: Secondary Anti-Inflammatory Screening - Cellular Assays
Promising candidates from the primary screen should be further evaluated in cell-based assays that model key aspects of the inflammatory response. A common approach is to use lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to induce an inflammatory state.[10]
Rationale for Cellular Models
Macrophages play a central role in the inflammatory response by producing pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9] The ability of a compound to inhibit the production of these mediators in a cellular context provides stronger evidence of its anti-inflammatory potential.
Experimental Workflow: Cellular Anti-Inflammatory Assays
Caption: Workflow for cellular anti-inflammatory screening.
Protocol 3: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., a known iNOS inhibitor).
-
-
Nitrite Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO production for each compound concentration compared to the vehicle control.
-
Determine the IC₅₀ values.
-
| Derivative | IC₅₀ for NO Inhibition (µM) | IC₅₀ for Cytotoxicity (µM) | Selectivity Index (SI) |
| Compound A | Example: 25.4 | Example: 85.7 | Example: 3.4 |
| Compound C | Example: 12.8 | Example: >100 | Example: >7.8 |
Table 2: Example Data Summary for Cellular Anti-inflammatory Activity. The Selectivity Index (SI = IC₅₀ for cytotoxicity / IC₅₀ for NO inhibition) is a measure of the compound's specific anti-inflammatory effect versus its general toxicity.
Conclusion and Future Directions
This application note provides a structured and logical framework for the initial biological evaluation of novel this compound derivatives. By following this screening cascade, researchers can efficiently identify compounds with promising cytotoxic or anti-inflammatory properties.
Compounds that demonstrate significant activity and selectivity in these assays can be advanced to more complex secondary and tertiary screening. This may include:
-
Mechanism of Action Studies: Investigating the effects on specific signaling pathways (e.g., NF-κB, MAPK) or enzymes (e.g., COX-1, COX-2, 5-LOX).[10][11]
-
In Vivo Models: Evaluating the efficacy of lead compounds in animal models of inflammation or cancer.[10][11]
The systematic approach outlined here will facilitate the identification and characterization of lead candidates from this novel chemical series for further preclinical development.
References
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI. Retrieved from [Link]
-
Cytotoxicity Assays | Life Science Applications. (n.d.). Retrieved from [Link]
-
Update on in vitro cytotoxicity assays for drug development. (2008). ResearchGate. Retrieved from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). ResearchGate. Retrieved from [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Retrieved from [Link]
-
AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (2023). MDPI. Retrieved from [Link]
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). PubMed Central. Retrieved from [Link]
-
Synthesis and biological activity of fungal metabolite, 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid. (2005). PubMed. Retrieved from [Link]
-
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). Retrieved from [Link]
-
Benzoic acid derivatives. (2015). Slideshare. Retrieved from [Link]
-
4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]
-
A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2013). ResearchGate. Retrieved from [Link]
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- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid in Materials Science
Introduction: A Trifunctional Building Block for Advanced Materials
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid (HMBA) is a bespoke organic molecule poised for significant applications in materials science. Its unique trifunctional structure, featuring a carboxylic acid, a terminal alkyne, and a tertiary alcohol, offers a versatile platform for the design and synthesis of novel functional materials. The carboxylic acid group provides a strong anchoring point for surface modification of metal oxides or for use as a linker in coordination polymers. The strategically positioned alkyne group is an ideal handle for "click" chemistry, enabling the facile construction of complex macromolecular architectures and surface functionalization. The tertiary alcohol introduces a potential site for further chemical modification and can influence the solubility and intermolecular interactions of resulting materials.
This guide provides a comprehensive overview of the synthesis of HMBA and detailed protocols for its potential applications in the development of metal-organic frameworks (MOFs), advanced polymers, and functionalized surfaces. While direct applications of HMBA are not yet widely reported in the literature, the protocols herein are based on well-established methodologies for structurally analogous compounds, providing a robust starting point for researchers and materials scientists.
Physicochemical Properties of HMBA
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 63165-02-6 | [1] |
| Molecular Formula | C₁₂H₁₂O₃ | [1] |
| Molecular Weight | 204.22 g/mol | [1] |
| Appearance | Solid | [1] |
PART 1: Synthesis of this compound
The synthesis of HMBA can be efficiently achieved via a Sonogashira cross-coupling reaction. This powerful method forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[2][3] In this proposed protocol, 4-iodobenzoic acid is coupled with 2-methyl-3-butyn-2-ol.
Proposed Synthetic Scheme
Caption: Proposed synthesis of HMBA via Sonogashira coupling.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for Sonogashira couplings.[4][5]
Materials:
| Reagent/Solvent | CAS Number | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Iodobenzoic acid | 619-58-9 | 248.02 | 2.48 g | 10.0 mmol |
| 2-Methyl-3-butyn-2-ol | 115-19-5 | 84.12 | 1.01 g | 12.0 mmol |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | 140 mg | 0.2 mmol (2 mol%) |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 76 mg | 0.4 mmol (4 mol%) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 4.2 mL | 30.0 mmol |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | 50 mL | - |
Procedure:
-
Reaction Setup: To a dry 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzoic acid (2.48 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol), and copper(I) iodide (76 mg, 0.4 mmol).
-
Solvent and Base Addition: Add anhydrous THF (50 mL) and triethylamine (4.2 mL, 30.0 mmol) to the flask. Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Alkyne Addition: Add 2-methyl-3-butyn-2-ol (1.01 g, 12.0 mmol) to the reaction mixture dropwise using a syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the 4-iodobenzoic acid spot is no longer visible (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, remove the triethylamine and THF under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 50 mL) to remove the copper catalyst.
-
Wash the organic layer with 1 M HCl (2 x 50 mL) to remove any remaining triethylamine and protonate the product.
-
Wash with brine (50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
PART 2: Applications in Materials Science
The unique trifunctional nature of HMBA makes it a valuable building block for a variety of advanced materials. The following sections provide detailed protocols for its potential applications.
Application as a Linker in Metal-Organic Frameworks (MOFs)
The carboxylic acid functionality of HMBA allows it to act as an organic linker in the synthesis of MOFs. The alkyne and hydroxyl groups can then be used for post-synthetic modification, introducing additional functionality within the pores of the MOF.[6]
Caption: Schematic of polymer synthesis using HMBA via CuAAC click chemistry.
Protocol for the Synthesis of a Polytriazole:
This protocol is a general procedure for CuAAC polymerization. [7] Materials:
| Reagent/Solvent | Example | Amount (for a 1 M solution) |
| HMBA (or its ester derivative for better solubility) | - | 1.0 mmol |
| Diazide monomer (e.g., 1,4-bis(azidomethyl)benzene) | - | 1.0 mmol |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | - | 0.05 mmol (5 mol%) |
| Sodium ascorbate | - | 0.1 mmol (10 mol%) |
| Solvent (e.g., DMF or DMSO/water mixture) | - | 1 mL |
Procedure:
-
Monomer Solution: In a vial, dissolve HMBA (or its methyl ester) (1.0 mmol) and the diazide monomer (1.0 mmol) in the chosen solvent.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of copper(II) sulfate and, if needed, a stabilizing ligand like THPTA in water. [7]3. Initiation: Add the copper sulfate solution (to a final concentration of 5 mol%) to the monomer solution. Then, add a freshly prepared solution of sodium ascorbate (to a final concentration of 10 mol%) to initiate the reaction by reducing Cu(II) to the active Cu(I) species.
-
Polymerization: Stir the reaction mixture at room temperature. The polymerization is often accompanied by an increase in viscosity. The reaction can be monitored by the disappearance of the azide peak in the IR spectrum (~2100 cm⁻¹).
-
Isolation: Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent such as methanol or water.
-
Purification: Collect the polymer by filtration, wash it with the non-solvent to remove residual monomers and catalyst, and dry it under vacuum.
The resulting polymer will have pendant carboxylic acid and hydroxyl groups, which can be used for further functionalization, influencing properties like solubility and hydrophilicity.
Application in Surface Functionalization
HMBA can be used to functionalize surfaces in a two-step process. First, the carboxylic acid group can form a self-assembled monolayer (SAM) on a metal oxide surface (e.g., TiO₂, Al₂O₃, ITO). [8]This exposes the alkyne group, which can then be used to "click" other molecules onto the surface.
Caption: Workflow for surface functionalization using HMBA.
Protocol for Surface Functionalization and Subsequent Click Reaction:
Part A: Formation of the Alkyne-Terminated SAM
-
Substrate Preparation: Clean the metal oxide substrate by sonicating in a sequence of acetone, isopropanol, and deionized water, followed by drying under a stream of nitrogen. An optional oxygen plasma or UV-ozone treatment can be used to create a hydrophilic surface.
-
SAM Deposition: Immerse the cleaned substrate in a dilute solution (e.g., 1 mM) of HMBA in a suitable solvent like ethanol or THF for 12-24 hours at room temperature.
-
Rinsing: Remove the substrate from the solution, rinse thoroughly with the same solvent to remove any physisorbed molecules, and dry with nitrogen.
Part B: Surface "Click" Reaction
This protocol is adapted for surface-initiated CuAAC. [9]
-
Reaction Setup: Place the alkyne-functionalized substrate in a reaction vessel.
-
Click Solution: Prepare a solution containing the azide-functionalized molecule of interest (e.g., an azide-terminated polymer or a fluorescent dye) in a suitable solvent (e.g., a water/t-butanol mixture). Add a copper(II) sulfate/sodium ascorbate catalyst system.
-
Surface Reaction: Immerse the substrate in the click solution and allow the reaction to proceed at room temperature for 1-12 hours.
-
Final Rinsing: Remove the substrate, rinse extensively with the reaction solvent and then with deionized water to remove any non-covalently bound species and catalyst residues. Dry the surface with nitrogen.
The success of the surface functionalization can be verified using techniques such as X-ray photoelectron spectroscopy (XPS), contact angle goniometry, and atomic force microscopy (AFM).
Conclusion and Future Outlook
This compound represents a highly promising, yet underexplored, building block for materials science. Its trifunctional nature provides a rich chemical toolbox for creating a diverse range of advanced materials. The protocols outlined in this guide offer a solid foundation for researchers to begin exploring the potential of HMBA in the synthesis of functional MOFs, well-defined polymers, and tailored surfaces. The ability to combine the robust anchoring of a carboxylic acid with the versatile reactivity of an alkyne opens up exciting possibilities for the development of next-generation materials for applications in catalysis, sensing, drug delivery, and beyond.
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Shalaby, W. S. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Retrieved from [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]
-
Oderinde, O. K. (2020). Polymer Synthesis: Copper-catalyzed Azide Alkyne Cycloaddition. ResearchGate. Retrieved from [Link]
-
Gondesen, C., et al. (2013). Reactive self-assembled monolayers: from surface functionalization to gradient formation. Chemical Communications, 49(84), 9731-9749. [Link]
-
Farrell, W. M., et al. (2014). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 91(11), 1994-1997. [Link]
-
Wang, G., et al. (2019). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. ACS Applied Materials & Interfaces, 11(1), 1234-1241. [Link]
-
Wang, G., et al. (2019). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. ACS Applied Materials & Interfaces, 11(1), 1234-1241. [Link]
-
Sekula-Neuner, S., et al. (2018). Site-Specific Surface Functionalization via Microchannel Cantilever Spotting (µCS): Comparison between Azide-Alkyne and Thiol-Alkyne Click Chemistry Reactions. Small, 14(21), e1800131. [Link]
-
Becer, C. R., et al. (2007). Synthesis of azide/alkyne-terminal polymers and application for surface functionalisation through a [2 + 3] Huisgen cycloaddition process, “click chemistry”. Journal of Materials Chemistry, 17(47), 5219-5225. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
da Silva, A. C. A., et al. (2023). Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. New Journal of Chemistry, 47(43), 20240-20251. [Link]
-
Ye, X., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e136238. [Link]
-
Ye, X., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e136238. [Link]
-
Wuttke Group. (n.d.). Functionalization of materials` backbone. Retrieved from [Link]
-
Samanta, D., et al. (2014). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances, 4(109), 64206-64211. [Link]
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Troubleshooting & Optimization
Purification challenges of polar organic compounds like 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
Welcome to the technical support center dedicated to navigating the complex world of purifying polar organic compounds. This guide is specifically tailored to address the challenges encountered by researchers, scientists, and drug development professionals working with molecules like 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid . The presence of both a hydrophilic tertiary alcohol and an ionizable carboxylic acid group within a semi-rigid structure presents a unique set of purification hurdles. This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended strategies to empower you to achieve your purity goals with confidence and efficiency.
Understanding the Challenge: The Physicochemical Profile of this compound
Before diving into troubleshooting, it's crucial to understand the properties of our model compound that make its purification non-trivial.
-
Polarity: The molecule contains a hydroxyl (-OH) and a carboxylic acid (-COOH) group, both of which are highly polar and capable of hydrogen bonding. This high polarity makes it challenging to retain on traditional nonpolar stationary phases used in reversed-phase chromatography.
-
Acidity: The benzoic acid moiety is acidic, meaning its charge state is dependent on the pH of the surrounding environment. At pH values above its pKa, the carboxylic acid will be deprotonated to a carboxylate anion, further increasing its polarity and altering its interaction with stationary phases.
-
Solubility: The polar nature of the compound suggests good solubility in polar solvents like water, methanol, and ethanol, but potentially poor solubility in nonpolar solvents such as hexane and toluene.
These characteristics are central to the issues commonly faced during purification, such as poor retention, peak tailing, and difficulty in crystallization.
Troubleshooting Guide & FAQs
This section is structured as a series of questions you might be asking in the lab, followed by detailed, expert-backed answers.
Section 1: Reversed-Phase HPLC (RP-HPLC)
Question 1: My polar acidic compound, like this compound, is not retained on my C18 column and elutes in the void volume. What's happening and how can I fix it?
Answer: This is a classic problem when dealing with highly polar analytes on traditional reversed-phase columns. The issue stems from a lack of favorable interaction between your polar compound and the nonpolar C18 stationary phase. Your compound has a higher affinity for the polar mobile phase and is therefore swept through the column without being retained.[1][2]
Causality Explained: In RP-HPLC, retention is driven by hydrophobic interactions. Polar compounds, especially when ionized, are poorly retained because they are more stable in the polar mobile phase than in the hydrophobic stationary phase. Using a highly aqueous mobile phase to try and force retention can lead to a phenomenon known as "phase collapse" or "dewetting," where the aqueous mobile phase is expelled from the pores of the nonpolar stationary phase, leading to a dramatic loss of retention.[3][4]
Troubleshooting Steps:
-
Modify the Mobile Phase pH: The charge state of your compound is a critical handle. By lowering the pH of the mobile phase to at least 2 pH units below the pKa of the carboxylic acid, you will protonate it, making it less polar and more likely to be retained on the C18 phase. A common choice is to add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase.
-
Use a Polar-Embedded or Aqua-Type Column: These columns are specifically designed for the retention of polar molecules.[5] They incorporate a polar functional group (e.g., an amide or carbamate) at the base of the alkyl chain, which prevents phase collapse in highly aqueous mobile phases and provides an alternative interaction mechanism for polar analytes.[5]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): If your compound is still not retained, it may be too polar for any reversed-phase mode. HILIC is an excellent alternative that uses a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[6] In HILIC, a water-rich layer is adsorbed onto the stationary phase, and partitioning of the polar analyte into this layer leads to retention.
Question 2: I'm seeing significant peak tailing for my acidic compound, even with a modern, end-capped C18 column. How can I improve the peak shape?
Answer: Peak tailing for acidic and basic compounds is often caused by secondary interactions with the stationary phase.[7][8] Even with high-quality end-capping, some residual, acidic silanol groups (Si-OH) remain on the silica surface. Your deprotonated carboxylic acid can interact strongly with these sites, leading to a secondary, undesirable retention mechanism that causes the peak to tail.[8][9]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: As with retention, pH is key. Operating at a low pH (e.g., with 0.1% formic acid) will protonate your carboxylic acid, preventing its ionic interaction with the silanol groups.[7][10]
-
Increase Buffer Strength: A higher concentration of buffer ions in your mobile phase can help to saturate the active sites on the stationary phase, effectively out-competing your analyte for these secondary interaction sites and improving peak shape.
-
Use a Column with a Different Base Material: Consider using a column with a hybrid particle technology (e.g., bridged ethyl hybrid - BEH) which has a lower density of surface silanols and is more resistant to extreme pH, or a polymer-based column which has no silanol groups at all.
Workflow for RP-HPLC Method Development
Caption: Decision workflow for troubleshooting RP-HPLC of polar acids.
Section 2: Alternative Chromatographic Techniques
Question 3: My compound is too polar for reversed-phase and seems to be irreversibly sticking to my normal-phase silica column. What are my options?
Answer: This is a common dilemma for compounds with a combination of high polarity and ionizable groups. Standard silica gel in normal-phase chromatography has acidic silanol groups that can strongly and sometimes irreversibly bind to your carboxylic acid, especially if it's deprotonated.
Recommended Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): As mentioned earlier, HILIC is an ideal technique for very polar compounds.[6] It provides good retention for compounds that are not retained in reversed-phase. The elution order in HILIC is typically the opposite of reversed-phase, with the most polar compounds being retained the longest.
-
Mixed-Mode Chromatography (MMC): This is a powerful technique that utilizes stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., anion or cation exchange) functionalities.[3][11][12] For your acidic compound, a mixed-mode column with anion-exchange properties would be highly effective.[13] It offers dual retention mechanisms, allowing for unique selectivity that can be fine-tuned by adjusting mobile phase pH and ionic strength.[3] This is particularly useful for separating compounds with a wide range of polarities in a single run.[11][12]
-
Ion-Exchange Chromatography (IEC): If your primary goal is to separate your acidic compound from neutral or basic impurities, pure ion-exchange chromatography can be very effective.[14][15] An anion-exchange column would be used, where at a pH above your compound's pKa, it will be negatively charged and bind to the positively charged stationary phase. Elution is then achieved by increasing the ionic strength (salt concentration) or decreasing the pH of the mobile phase.[15]
Comparison of Alternative Chromatography Techniques
| Technique | Stationary Phase | Mobile Phase | Retention Mechanism | Best For |
| HILIC | Polar (Silica, Diol, Amide) | High Organic (>80% ACN) with aqueous buffer | Partitioning into an adsorbed water layer on the stationary phase | Very polar, neutral, and ionizable compounds |
| Mixed-Mode | Bifunctional (e.g., C18 + Anion Exchanger) | Aqueous/Organic buffer | Hydrophobic and Ionic interactions | Complex mixtures of polar, nonpolar, and ionizable compounds |
| Ion-Exchange | Charged (e.g., Quaternary Amine for Anion Exchange) | Aqueous buffer | Electrostatic attraction between charged analyte and stationary phase | Separation of charged molecules from neutral or oppositely charged species |
Section 3: Crystallization
Question 4: I have my compound at >95% purity by HPLC, but I'm struggling to crystallize it for final purification and characterization. It either oils out or stays in solution. What should I do?
Answer: Crystallization is a powerful technique for achieving high purity, but it can be challenging for polar molecules that have strong interactions with the solvent.[16][17] The goal is to find a solvent system where your compound is soluble when hot but sparingly soluble when cold, while impurities remain in solution.[16]
Troubleshooting Crystallization:
-
Systematic Solvent Screening: Don't rely on just one or two solvents. Screen a range of solvents with varying polarities. Good single solvents to try for a polar acidic compound include water, ethanol, isopropanol, acetone, and ethyl acetate.
-
Use a Two-Solvent System: This is often the key to success. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy (the cloud point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly. For your compound, a good starting point might be Ethanol/Water or Ethyl Acetate/Hexane.
-
Control the Cooling Rate: Slow cooling is crucial for the formation of well-ordered crystals. Crashing the temperature by putting it directly into an ice bath will likely lead to precipitation of an amorphous solid or oil. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator.
-
Consider Salt Formation: If crystallizing the free acid is proving difficult, converting it to a salt can dramatically improve its crystallization properties.[18] React your compound with a stoichiometric amount of a base (e.g., sodium hydroxide, potassium carbonate, or an amine like triethylamine) to form the corresponding salt, and then attempt crystallization from polar solvents like ethanol/water.
-
Advanced Techniques: If all else fails, consider techniques like vapor diffusion or microbatch under-oil crystallization, which can promote slow and controlled crystal growth.[19]
Protocol: Two-Solvent Crystallization
-
Dissolution: In an Erlenmeyer flask, dissolve your crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until you observe persistent turbidity.
-
Clarification: Add a few more drops of the hot "good" solvent to just redissolve the turbidity and obtain a clear solution.
-
Slow Cooling: Cover the flask and allow it to cool to room temperature undisturbed. This may take several hours.
-
Further Cooling: Once at room temperature, transfer the flask to a 4°C refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Final Word from Your Senior Application Scientist
Purifying polar organic compounds like this compound requires a thoughtful, multi-faceted approach. There is no single "magic bullet" solution. Success often lies in understanding the underlying chemical principles of the separation technique you are employing and systematically optimizing the key parameters. Do not be discouraged by initial failures; they are often stepping stones to a robust and efficient purification strategy. This guide is intended to be a starting point. Always consult the technical literature and do not hesitate to experiment with different columns and conditions. Happy purifying!
References
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]
-
Santa Monica College. Crystallization. Retrieved from [Link]
-
Separations. Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
-
Waters. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Agilent. Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]
-
Axion Labs. HPLC problems with very polar molecules. Retrieved from [Link]
-
Trust Your Science. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Retrieved from [Link]
-
Restek. HPLC Troubleshooting Guide. Retrieved from [Link]
-
University of California, Los Angeles. Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]
-
Quora. (2020, April 25). Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polat while the solvent is very polar. why might one want to use this technique with extremely polar compounds? Retrieved from [Link]
-
wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Retrieved from [Link]
-
PubMed. Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. Retrieved from [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2132-2155. DOI:10.1039/D2CS00697A. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
LCGC International. Mixed-Mode Chromatography—A Review. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chromatography Forum. (2007, September 21). Acidic compound / Si column tailing. Retrieved from [Link]
-
Harvard Apparatus. Guide to Ion-Exchange Chromatography. Retrieved from [Link]
-
LCGC Blog. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Phenomenex. (2017, August 2). Selectivity for Polar Acids in LC: Tips & Techniques. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
SNS Courseware. (2025, July 5). Ion Exchange Chromatography: Principles, Practice, and Applications. Retrieved from [Link]
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Optimizing catalyst loading for the synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
Topic: Optimizing Catalyst Loading for the Synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our focus is on the critical step of this synthesis: the Sonogashira cross-coupling reaction, and specifically, the optimization of the palladium and copper catalyst loading to maximize yield, purity, and process efficiency.
Introduction: The Critical Role of the Catalyst
The synthesis of this compound is most effectively achieved via a Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction couples a terminal alkyne (2-methyl-3-butyn-2-ol) with an aryl halide (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid).[1][2] The success of this transformation hinges on a bimetallic catalytic system, typically composed of a palladium complex and a copper(I) co-catalyst.[1][2]
Optimizing the loading of these catalysts is not merely about cost reduction; it is a crucial parameter that dictates reaction rate, yield, and the impurity profile. Excessive catalyst can lead to unwanted side reactions and difficult purification, while insufficient catalyst results in incomplete conversion. This guide is designed to help you navigate the nuances of catalyst optimization for this specific synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst selection and loading.
Q1: What is the standard catalyst system for this Sonogashira reaction?
The conventional and most widely used catalyst system consists of a palladium(0) source, a copper(I) salt co-catalyst, and an amine base.[3]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to react with the terminal alkyne to form a copper acetylide intermediate, which accelerates the crucial transmetalation step in the catalytic cycle.[1][5]
Q2: Why is it critical to optimize the catalyst loading?
Optimizing catalyst loading is a balancing act between reaction efficiency and process viability.
-
Economic Viability: Palladium is a precious metal, and minimizing its usage is essential, particularly for large-scale synthesis. Catalyst loadings can often be reduced to as low as 0.025-0.25 mol% without compromising the yield.[6]
-
Minimizing Side Reactions: High catalyst concentrations, especially of copper, can promote the undesirable homocoupling of the alkyne starting material (Glaser coupling), leading to impurity formation and consumption of the starting material.[4][7]
-
Preventing Catalyst Decomposition: High loadings can sometimes accelerate the decomposition of the palladium catalyst into inactive "palladium black," especially at elevated temperatures.[4]
-
Facilitating Purification: Lower catalyst loading means less residual metal in the crude product, simplifying the purification process.
Q3: What is a good starting point for palladium and copper catalyst loading?
For initial exploratory reactions, it is wise to start with a higher catalyst loading to ensure the reaction proceeds and to establish a baseline. A common starting point is:
-
Palladium Catalyst (PdCl₂(PPh₃)₂ or Pd(PPh₃)₄): 1–3 mol%
-
Copper(I) Iodide (CuI): 2–5 mol%
Once the reaction is shown to be successful, the loading of both catalysts can be systematically reduced in subsequent optimization experiments.[8]
Q4: Is the copper co-catalyst always necessary? When should I consider a "copper-free" Sonogashira?
While the copper co-catalyst significantly increases the reaction rate under mild conditions, it is not always required and can sometimes be detrimental.[1][2] You should consider a copper-free protocol under the following circumstances:
-
Significant Glaser Homocoupling: If you observe substantial formation of the alkyne dimer byproduct, removing the copper catalyst is the most effective way to prevent this side reaction.[4][7]
-
Substrate Sensitivity: For particularly sensitive or complex substrates, copper salts can sometimes lead to decomposition or unwanted side reactions.
-
Simplified System: Copper-free systems are simpler to set up and can be more robust, though they may require higher temperatures, different ligands, or a stronger base to achieve comparable reaction rates.[9]
Q5: What are the visual signs of catalyst deactivation or reaction failure?
A key visual indicator of catalyst failure is the formation of a black precipitate, commonly known as "palladium black".[4] This signifies the agglomeration of the Pd(0) catalyst into an inactive, bulk metallic state. This can be caused by high temperatures, the presence of oxygen, or impurities in the reagents or solvent.[4][10] If your reaction solution turns black shortly after heating, it is a strong indication that the catalytic cycle has been compromised.
Section 2: Troubleshooting Guide for Catalyst-Related Issues
This guide provides a structured approach to resolving specific experimental problems.
Problem 1: Low to No Product Yield
A low or nonexistent yield is the most common issue. A systematic investigation is required.
| Potential Cause | Scientific Rationale | Recommended Solution & Protocol |
| A. Inactive Palladium Catalyst | The active catalyst is Pd(0). Pd(II) pre-catalysts must be reduced in situ, and Pd(0) catalysts like Pd(PPh₃)₄ can be oxidized and deactivated by air.[4] | Use a fresh, high-quality catalyst. Ensure Pd(PPh₃)₄ is stored under an inert atmosphere. PdCl₂(PPh₃)₂ is generally more stable. If using a Pd(II) source, the amine base or phosphine ligands typically facilitate the reduction to Pd(0).[1][9] |
| B. Insufficient Catalyst Loading | The turnover number of the catalyst may be insufficient to convert all the starting material within the given reaction time, especially with less reactive aryl halides (e.g., 4-bromobenzoic acid vs. 4-iodobenzoic acid).[11] | Systematically increase catalyst loading. Start with a baseline (e.g., 1 mol% Pd, 2 mol% CuI) and incrementally increase the palladium loading to 3 mol% and then 5 mol% to see if conversion improves. See Protocol 2 for a detailed optimization workflow. |
| C. Poor Ligand Choice | The ligand (e.g., triphenylphosphine) stabilizes the Pd(0) center and modulates its reactivity. For less reactive aryl bromides or chlorides, standard PPh₃ may not be electron-rich or bulky enough to facilitate the rate-limiting oxidative addition step.[7][8] | Switch to a more effective ligand. For challenging couplings, consider using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[8][9] See the table below for suggestions. |
Table 1: Ligand Selection for Sonogashira Coupling
| Ligand Type | Examples | Recommended For | Rationale |
| Standard Phosphines | Triphenylphosphine (PPh₃) | Aryl Iodides | Effective for reactive substrates under standard conditions.[1] |
| Bulky, Electron-Rich Phosphines | XPhos, SPhos, P(t-Bu)₃ | Aryl Bromides, Aryl Chlorides | The high electron density on the phosphorus atom facilitates the oxidative addition of the Pd(0) into the aryl-halide bond, which is often the rate-limiting step for less reactive halides.[8][9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Aryl Bromides, Aryl Chlorides | NHCs are strong σ-donors that form very stable complexes with palladium, preventing decomposition and promoting high catalytic activity.[2][9] |
Problem 2: Significant Formation of Alkyne Homocoupling Byproduct
The formation of a dimer of 2-methyl-3-butyn-2-ol, known as the Glaser coupling product, is a common side reaction.
| Potential Cause | Scientific Rationale | Recommended Solution & Protocol |
| A. Presence of Oxygen | The copper-catalyzed homocoupling mechanism is an oxidative process. The presence of O₂ in the reaction vessel greatly accelerates this unwanted pathway.[4][7] | Ensure rigorous anaerobic conditions. Degas the solvent thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through it for at least 30 minutes prior to adding the catalysts.[4] Maintain a positive pressure of inert gas throughout the reaction. |
| B. Excessive Copper(I) Loading | While catalytic CuI is required to accelerate the main reaction, a higher concentration increases the rate of the competing Glaser coupling pathway.[12] | Reduce or eliminate the copper co-catalyst. First, try reducing the CuI loading to 0.5-1.0 mol%. If homocoupling persists, switch to a copper-free protocol. This may require a higher temperature (e.g., 80-100 °C) or a more specialized ligand system to compensate for the slower reaction rate.[7][13] |
Problem 3: Formation of Palladium Black (Catalyst Decomposition)
A black precipitate indicates the catalyst has crashed out of the catalytic cycle.
| Potential Cause | Scientific Rationale | Recommended Solution & Protocol |
| A. Reaction Temperature Too High | Thermal stress can cause the palladium-ligand complex to break down, leading to the aggregation of Pd(0) atoms into inactive palladium black. | Lower the reaction temperature. Sonogashira couplings with reactive aryl iodides can often proceed at room temperature.[1] For aryl bromides that require heating, try to maintain the lowest temperature that allows for a reasonable reaction rate (e.g., start at 60 °C instead of 100 °C).[11] |
| B. Inappropriate Solvent or Impurities | Some solvents may not adequately stabilize the catalytic species. Impurities in reagents or solvents can act as catalyst poisons, leading to decomposition.[4] Anecdotal evidence suggests THF can sometimes promote the formation of palladium black.[4][10] | Use high-purity, anhydrous, and degassed solvents. Common solvents include triethylamine (which also serves as the base), DMF, or toluene.[8] Ensure all starting materials are pure. If necessary, purify the aryl halide and alkyne before use. |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis
This protocol provides a robust starting point for the synthesis using standard catalyst loadings.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-iodobenzoic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and Copper(I) Iodide (0.04 eq, 4 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) as the solvent. Stir the mixture for 10 minutes at room temperature.
-
Alkyne Addition: Add 2-methyl-3-butyn-2-ol (1.2 eq) to the mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 3-6 hours or at 60 °C for 1-2 hours for less reactive substrates like 4-bromobenzoic acid.[4]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the aryl halide starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove catalyst residues, and concentrate the filtrate under reduced pressure. The residue can then be purified by standard methods (e.g., acid-base extraction followed by recrystallization or column chromatography).
Protocol 2: Systematic Approach to Optimizing Palladium Catalyst Loading
Use this workflow to find the minimum required catalyst loading for your specific conditions.
-
Establish a Baseline: Run the reaction using the conditions in Protocol 1 (2 mol% Pd) and confirm the formation of the desired product with a good yield (>90%). This is your positive control.
-
First Reduction: Set up a parallel reaction under identical conditions but reduce the PdCl₂(PPh₃)₂ loading by half to 1 mol%. Keep the CuI loading at 2-4 mol%. Monitor the reaction time and final conversion.
-
Second Reduction: If the 1 mol% loading was successful, perform the next experiment at 0.5 mol% Pd.
-
Further Optimization: Continue to reduce the palladium loading stepwise (e.g., 0.25 mol%, 0.1 mol%) until you observe a significant drop in yield or a substantial increase in reaction time.
Section 4: Visual Guides
Diagram 1: The Sonogashira Catalytic Cycles
Caption: A logical workflow for diagnosing and solving low-yield issues in the synthesis.
References
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Al-Masum, M., & Islam, M. S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]
-
Wang, X., Song, Y., Qu, J., & Luo, Y. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(6), 1147–1154. ACS Publications. Retrieved from [Link]
-
MDPI. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Retrieved from [Link]
-
KAUST Repository. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
-
Dadwal, P., & Singh, P. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7473. Retrieved from [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. Retrieved from [Link]
-
ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling? Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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Technical Support Center: Strategies to Prevent Homocoupling in Terminal Alkyne Synthesis
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of homocoupling (also known as Glaser or Hay coupling) during the synthesis of terminal alkynes, particularly in Sonogashira reactions. Our focus is to provide not just solutions, but a foundational understanding of the reaction mechanisms to empower you in your experimental design and execution.
I. Understanding the Challenge: Unwanted Homocoupling
Q1: What is terminal alkyne homocoupling and why is it a problem?
A: Terminal alkyne homocoupling is an undesired side reaction where two molecules of a terminal alkyne react with each other to form a symmetrical 1,3-diyne.[1] This process is a significant issue in cross-coupling reactions like the Sonogashira coupling, where the objective is to couple the terminal alkyne with an aryl or vinyl halide.[1][2] The formation of this homocoupled byproduct consumes the alkyne starting material, which can be expensive or synthetically complex, thereby reducing the yield of the desired cross-coupled product and complicating the purification process.[1][3][4]
Q2: What are the primary drivers of homocoupling in Sonogashira reactions?
A: The main culprit behind homocoupling is the presence of oxygen in the reaction mixture.[3] Oxygen facilitates the oxidative dimerization of the terminal alkyne, a reaction often catalyzed by the copper(I) co-catalyst typically used in traditional Sonogashira protocols.[2][3][5][6] High concentrations of the copper catalyst can further promote this unwanted side reaction.[3] The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is an activated species for both the desired cross-coupling and the undesired homocoupling.[2]
Q3: How can I identify if homocoupling is a major issue in my reaction?
A: Homocoupling byproducts can often be detected by thin-layer chromatography (TLC) or by analyzing the crude reaction mixture using techniques like NMR or LC-MS.[3] On a TLC plate, the homocoupled product, a diyne, will typically appear as a new, less polar spot.[3] The molecular weight of this byproduct will correspond to the dimer of your starting alkyne.[3]
II. Troubleshooting and Optimization Strategies
This section provides a systematic approach to minimizing homocoupling byproducts. While complete elimination can be difficult, it is often possible to reduce their formation to negligible levels (e.g., around 2%) through careful optimization of reaction conditions.[3][4]
Issue 1: Excessive Homocoupling Observed
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Significant presence of a symmetrical diyne byproduct confirmed by analytical techniques.[1]
Root Causes & Corrective Actions:
| Potential Cause | Explanation | Recommended Solution |
| Oxygen Contamination | Oxygen promotes the oxidative dimerization of the copper acetylide intermediate (Glaser coupling).[3][6] This is the most common cause of homocoupling in copper-catalyzed reactions. | Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed. The most reliable method is to evacuate the reaction vessel on a vacuum manifold and backfill with an inert gas (Argon or Nitrogen), repeating this cycle three times.[7] Sparging with an inert gas for an extended period is also an option, though generally less efficient.[7] Running the reaction under a positive pressure of inert gas is crucial.[2] Some protocols even suggest using a hydrogen/nitrogen gas mixture to further suppress homocoupling.[1][4] |
| High Copper Catalyst Concentration | While Cu(I) is a co-catalyst that increases the reaction rate, higher concentrations can accelerate the rate of homocoupling.[2][3] | Reduce Copper Loading: Titrate the amount of copper(I) salt (e.g., CuI) to the lowest effective concentration. Start with 1-2 mol% and consider reducing it further. In some cases, even trace amounts of copper can be effective.[1][8] |
| Inappropriate Palladium Source or Ligand | The choice of palladium catalyst and its coordinating ligands significantly influences reaction kinetics and selectivity. Pd(II) sources require an initial reduction to the active Pd(0) state, which can sometimes be promoted by the homocoupling of the alkyne.[9] | Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[9] Select Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired reductive elimination step and sterically hinder the formation of intermediates leading to homocoupling.[1][9] |
| High Alkyne Concentration | A high concentration of the terminal alkyne can statistically favor the bimolecular homocoupling reaction over the cross-coupling reaction.[1] | Slow Addition of Alkyne: Utilize a syringe pump to add the terminal alkyne to the reaction mixture slowly over a period of time. This maintains a low, steady concentration of the alkyne, favoring the cross-coupling pathway.[1][10] |
| Suboptimal Base or Solvent | The base and solvent can influence the solubility of reagents and intermediates, as well as the overall reaction rate and selectivity. | Screen Bases and Solvents: While amines like triethylamine or diisopropylamine are common, consider screening other bases such as carbonates (K₂CO₃, Cs₂CO₃) if homocoupling persists.[2] The choice of solvent can also be critical; ensure it is anhydrous and appropriately degassed.[11] |
Issue 2: Persistent Homocoupling Despite Optimization
If significant homocoupling continues despite implementing the above strategies, more fundamental changes to the reaction protocol may be necessary.
Advanced Strategies:
-
Copper-Free Sonogashira Coupling: The most direct way to eliminate copper-catalyzed homocoupling is to remove copper from the reaction entirely.[2][12][13] Copper-free protocols have been developed and are particularly useful when substrates contain functional groups that can act as ligands for copper.[2][12] These reactions may require different ligands, bases, or higher temperatures to achieve good yields.[6][14]
-
Use of Protecting Groups: The acidic proton of the terminal alkyne can be protected, typically with a silyl group like trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[1] The protected alkyne is then used in the coupling reaction, and the protecting group is removed in a subsequent step. This strategy completely prevents homocoupling by eliminating the reactive C-H bond.[1]
-
Alternative Co-catalysts: In some cases, silver oxide can be used in place of CuI for copper-free Sonogashira couplings.[2]
III. Visualizing the Process: Reaction and Troubleshooting
The Sonogashira Catalytic Cycle and the Competing Homocoupling Pathway
Caption: The interplay between the desired Pd-cycle and the undesired O₂-driven homocoupling.
Troubleshooting Workflow
Caption: A decision tree for systematically troubleshooting alkyne homocoupling.
IV. Key Experimental Protocols
Protocol 1: Standard Sonogashira Coupling with Minimized Homocoupling
This protocol incorporates best practices for suppressing the Glaser-Hay side reaction.
Materials:
-
Aryl halide (1.0 eq)
-
Terminal alkyne (1.1-1.2 eq)
-
PdCl₂(PPh₃)₂ (1-2 mol%)
-
Copper(I) iodide (CuI) (1-2 mol%)
-
Degassed triethylamine (or other suitable amine base/solvent)
-
Anhydrous, degassed solvent (e.g., THF, Toluene)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask under a positive pressure of argon or nitrogen, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.[1]
-
Degassing: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure a completely oxygen-free environment.[1][7]
-
Reagent Addition: Add the degassed solvent and then the degassed triethylamine via syringe.
-
Slow Alkyne Addition: Add the terminal alkyne dropwise to the stirred reaction mixture over 30-60 minutes using a syringe pump.[1]
-
Reaction Monitoring: Stir the reaction at the appropriate temperature (room temperature to 50 °C is common) and monitor its progress by TLC or GC/LC-MS.[1]
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[1]
Protocol 2: TMS-Protection of a Terminal Alkyne
This protocol is for situations where homocoupling is unavoidable or for substrates that are particularly sensitive.
Materials:
-
Terminal alkyne (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Trimethylsilyl chloride (TMSCl) (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Setup: Dissolve the terminal alkyne in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi dropwise. Stir the mixture at -78 °C for 30 minutes.[1]
-
Silylation: Add TMSCl dropwise to the solution. Allow the reaction to warm to room temperature and stir for 1-2 hours.[1]
-
Quench and Extraction: Quench the reaction by the slow addition of water. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.[1]
-
Purification: The crude TMS-protected alkyne can often be used without further purification. If necessary, purify by distillation or column chromatography.[1]
V. References
-
BenchChem. (n.d.). Troubleshooting homocoupling byproducts in Sonogashira reactions. Retrieved from
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions. Retrieved from
-
Plenio, H., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Retrieved from
-
BenchChem. (n.d.). Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Retrieved from
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from
-
(n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from
-
Chinchilla, R., & Nájera, C. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from
-
(n.d.). The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions. PMC. Retrieved from
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from
-
(n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Retrieved from
-
(2008). Copper-free Sonogashira coupling. The chemical reaction database. Retrieved from
-
(2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. Retrieved from
-
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling? Retrieved from
-
(n.d.). Homocoupling of terminal alkynes catalyzed by CuCl under solvent-free conditions. Kuwait Journal of Science. Retrieved from
-
BenchChem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid during storage
Technical Support Center: 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
A Guide to Understanding and Preventing Stability Issues During Storage and Experimentation
Welcome to the technical support guide for this compound (CAS 63165-02-6). This document is designed for researchers, medicinal chemists, and formulation scientists to proactively address and troubleshoot potential stability challenges with this molecule. As a bifunctional compound containing a tertiary propargylic alcohol and a benzoic acid moiety, its handling requires specific considerations to ensure experimental integrity and reproducibility. This guide provides in-depth, field-proven insights and protocols to maintain the quality of your compound.
Section 1: Frequently Asked Questions (FAQs) on General Storage and Handling
This section addresses the most common initial questions regarding the day-to-day handling of the compound.
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, the solid compound should be stored under controlled conditions that minimize exposure to atmospheric and environmental catalysts of degradation.
-
Temperature: Store at room temperature.[1] While refrigeration is often a default for chemical storage, significant temperature cycling can introduce moisture condensation. For this specific molecule, consistent room temperature is preferable unless thermal degradation is identified as a primary risk.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation. The tertiary alcohol and the alkyne group can be susceptible to slow, long-term oxidative processes.
-
Light: Keep the container in a dark location or use an amber vial. Aromatic compounds and conjugated systems can be sensitive to photodegradation.[2]
-
Humidity: Store in a desiccator. The carboxylic acid group makes the compound potentially hygroscopic, and absorbed water can facilitate hydrolytic or rearrangement pathways, even in the solid state.[3]
Q2: I need to prepare a stock solution. What solvent should I use and how should the solution be stored?
A2: The choice of solvent is critical. Protic or acidic solvents can actively promote degradation.
-
Recommended Solvents: Aprotic solvents such as anhydrous Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) are recommended for stock solutions.
-
Solvents to Avoid: Avoid using acidic solvents or protic solvents like methanol or ethanol for long-term storage, as they can facilitate the acid-catalyzed rearrangement of the propargylic alcohol. If required for an experimental procedure, solutions in protic solvents should be prepared fresh and used immediately.
-
Solution Storage: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials with minimal headspace. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: Is this compound compatible with common acidic or basic reagents used in drug development?
A3: The compound exhibits distinct incompatibilities that must be managed.
-
Strong Acids: The compound is highly sensitive to acids. The tertiary propargylic alcohol can undergo a rapid acid-catalyzed Meyer-Schuster rearrangement.[4][5] Avoid contact with strong acids (e.g., HCl, H₂SO₄) and even mild acids or Lewis acids, which can catalyze this pathway.[2][3]
-
Strong Bases: The benzoic acid moiety will react with strong bases (e.g., NaOH, KOH) to form a salt.[2][3] While this is a standard acid-base reaction, highly basic conditions can also promote other unforeseen degradation pathways.
-
Oxidizing Agents: Avoid strong oxidizing agents, which can react with the alkyne and alcohol functional groups.[3]
Section 2: Troubleshooting Guide for Common Stability-Related Observations
This section provides a problem-and-solution framework for issues that may arise during your research.
Issue 1: A new, less-polar impurity appears in HPLC analysis, especially in solution.
Q: My freshly prepared solution was pure, but after 24 hours at room temperature, a new major peak appeared in my reverse-phase HPLC chromatogram with a longer retention time. What is happening?
A: This observation is a classic indicator of chemical degradation. Given the structure, the most probable cause is the Meyer-Schuster rearrangement of the tertiary propargylic alcohol to form an α,β-unsaturated ketone (enone). This reaction is notoriously catalyzed by trace amounts of acid and results in a more non-polar product, which would elute later in a typical reverse-phase HPLC method.
The following workflow provides a systematic approach to confirm the issue and prevent its recurrence.
Caption: Workflow for diagnosing and mitigating unexpected impurity formation.
This protocol helps determine the compound's susceptibility to different stressors and validates if your analytical method is "stability-indicating." The goal is to achieve 5-20% degradation to observe the primary degradation products.[6][7]
-
Preparation: Prepare five separate solutions of your compound at a known concentration (e.g., 1 mg/mL) in a 1:1 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to one solution.
-
Base Hydrolysis: Add 0.1 M NaOH to a second solution.
-
Oxidation: Add 3% H₂O₂ to a third solution.
-
Thermal Stress: Heat a fourth solution at 60°C.
-
Control: Keep the fifth solution at room temperature.
-
-
Analysis:
-
Inject a sample from each solution into your HPLC system at T=0.
-
Incubate the solutions for 8-24 hours, sampling periodically (e.g., 2, 4, 8, 24 hours).
-
Analyze the samples and compare the chromatograms to the control. Pay close attention to the new peaks formed under acidic conditions. The retention time should match the unknown impurity you observed.
-
Issue 2: Solid material has changed color or consistency.
Q: My sample of this compound, which was initially a white powder, has developed a yellowish tint and become clumpy after several weeks on the bench.
A: This points to two potential issues: surface-level oxidative or photodegradation and/or moisture absorption.
-
Color Change: A yellow or brown discoloration often suggests the formation of minor, highly conjugated degradation products. This can be caused by slow oxidation of the alkyne or alcohol moieties or by exposure to UV light.
-
Clumping: This is a strong indication of hygroscopicity. The benzoic acid functional group can readily form hydrogen bonds with atmospheric water, causing the powder to clump. Absorbed water can then act as a medium to accelerate other degradation pathways.
| Observation | Potential Cause | Recommended Action |
| Yellow/Brown Tint | Oxidation / Photodegradation | - Transfer the solid to an amber vial. - Purge the vial with an inert gas (N₂ or Ar) before sealing. - Store in a dark, controlled environment. |
| Clumping / Stickiness | Moisture Absorption (Hygroscopicity) | - Store the material in a desiccator containing a drying agent (e.g., silica gel, Drierite). - Handle the solid in a low-humidity environment or a glove box if possible. |
| Both | Combined environmental exposure | Implement all of the above: Store in a desiccator, inside a dark container, under an inert atmosphere. |
Section 3: A Deeper Look at Key Degradation Pathways
Understanding the chemical mechanisms of degradation is key to designing robust experiments and formulations.
Primary Pathway: Meyer-Schuster Rearrangement
This is the most significant stability liability for this molecule. It is an acid-catalyzed isomerization of a propargylic alcohol into an α,β-unsaturated carbonyl compound.
Sources
- 1. 4-(3-HYDROXY-3-METHYLBUT-1-YNYL)BENZOIC ACID | 63165-02-6 [amp.chemicalbook.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. moellerchemie.com [moellerchemie.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
Technical Support Center: A-Z Guide to Resolving Peak Tailing in HPLC of Acidic Compounds
Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing acidic compounds. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[3] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered tailing, although for many assays, peaks with an As up to 1.5 may be acceptable.[4] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[3][5]
Q2: What are the primary causes of peak tailing for acidic compounds?
A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention. For acidic compounds, this often involves secondary interactions with the stationary phase. Key causes include:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with acidic analytes, causing tailing.[1][4][5][6] While this is a more pronounced issue for basic compounds, it can still affect acidic analytes, particularly at certain pH values.
-
Mobile Phase pH Near Analyte pKa: When the mobile phase pH is close to the pKa of an acidic analyte, the compound can exist in both its ionized and non-ionized forms.[1][7][8][9] This dual state leads to inconsistent interactions with the stationary phase, resulting in broadened and tailing peaks.[8][9]
-
Column Contamination and Degradation: Buildup of strongly retained sample components or degradation of the stationary phase can create active sites that lead to peak tailing.[9][10]
-
Metal Contamination: Trace metals in the silica matrix of the column or from the HPLC system itself can chelate with acidic compounds, causing poor peak shape.[5][11][12][13][14] This is particularly relevant for compounds with multiple carboxylate or phosphate groups.[12][13][14]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.[1][10]
Troubleshooting and Optimization Protocols
Protocol 1: Mobile Phase pH Adjustment
The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like acids.[7][15][16]
Objective: To ensure the acidic analyte is in a single, non-ionized state to promote a single retention mechanism.
Step-by-Step Methodology:
-
Determine the pKa of your acidic analyte. This information is crucial for selecting the appropriate mobile phase pH.
-
Adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa. [17][18] For example, if the pKa of your acidic compound is 4.8, a mobile phase pH of 2.8 or lower is recommended. This ensures the acidic analyte is fully protonated and interacts with the reversed-phase column primarily through hydrophobic interactions.[19]
-
Use a suitable buffer to maintain a stable pH. [1][6][17] For low pH applications, 0.1% formic acid or trifluoroacetic acid (TFA) in the mobile phase is common and effective.[17][20] Ensure the chosen buffer is soluble in the mobile phase mixture to prevent precipitation.[20]
-
Measure the pH of the aqueous portion of the mobile phase before mixing with the organic solvent. [5] This ensures an accurate and reproducible pH.
Causality Explained: By operating at a low pH, we suppress the ionization of the acidic analyte. In its neutral form, the compound is more hydrophobic and interacts more consistently with the C18 stationary phase, leading to sharper, more symmetrical peaks.[19] This also minimizes any potential secondary ionic interactions with residual silanol groups.[5]
Protocol 2: Column Selection and Care
The choice and condition of your HPLC column are paramount for good peak shape.
Objective: To minimize secondary interactions and ensure a homogenous stationary phase.
Step-by-Step Methodology:
-
Select a high-purity, well-endcapped "Type B" silica column. [2] Modern columns are manufactured with fewer residual silanol groups and metal impurities, significantly reducing the potential for secondary interactions.[2][21]
-
Consider columns with alternative stationary phases if peak tailing persists. For highly polar acidic compounds, a polar-embedded or polar-endcapped column can provide better peak shape.[1][22] For compounds that are prone to chelation, columns with inert hardware can mitigate interactions with metal surfaces.[11]
-
Implement a robust column flushing procedure. After each batch of analyses, flush the column with a strong solvent to remove any strongly retained compounds.
-
Use a guard column to protect the analytical column. A guard column acts as a disposable filter, trapping contaminants and extending the life of the more expensive analytical column.[23]
Data Presentation: Column Selection Guide for Acidic Compounds
| Analyte Characteristic | Recommended Column Type | Rationale |
| General Acidic Compounds | High-purity, endcapped C18 or C8 | Minimizes silanol interactions.[1] |
| Highly Polar Acidic Compounds | Polar-embedded or polar-endcapped phases | Provides alternative retention mechanisms and shields residual silanols.[1] |
| Chelating Acidic Compounds | Columns with inert hardware (e.g., PEEK-lined) | Prevents on-column chelation with metal ions.[11] |
Protocol 3: Evaluation of Mobile Phase Additives
In some cases, mobile phase additives can be used to improve peak shape.
Objective: To mask active sites on the stationary phase or prevent chelation.
Step-by-Step Methodology:
-
For persistent tailing due to silanol interactions, consider a low concentration of a competing agent. While more common for basic analytes, a small amount of an acidic modifier like TFA can help to protonate silanol groups and reduce their interaction potential.[18]
-
If metal chelation is suspected, add a chelating agent to the mobile phase. Low concentrations of agents like ethylenediaminetetraacetic acid (EDTA) can be effective, but ensure compatibility with your detector (especially mass spectrometers).
Causality Explained: Mobile phase additives can act as "sacrificial lambs," interacting with the active sites on the stationary phase that would otherwise cause peak tailing of your analyte.
Visualizing the Troubleshooting Process
To aid in understanding the logical flow of troubleshooting, the following diagram outlines the decision-making process.
Caption: A flowchart for troubleshooting peak tailing in acidic compounds.
References
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
-
Restek. (n.d.). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]
-
Separation Science. (n.d.). Resolution and Asymmetry in HPLC. Retrieved from [Link]
-
Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC. Retrieved from [Link]
-
PMC - NIH. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Retrieved from [Link]
-
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Influence of metals in the column or instrument on performance in hydrophilic interaction liquid chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Request PDF. Retrieved from [Link]
-
LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
-
ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. technologynetworks.com [technologynetworks.com]
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- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Efficient Removal of Palladium Catalyst from 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the removal of residual palladium catalysts from 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. Given the stringent regulatory limits on elemental impurities in active pharmaceutical ingredients (APIs), effective palladium removal is a critical step in the synthesis of this and related compounds.[1][2]
The unique structure of this compound, featuring both a carboxylic acid and a tertiary alcohol, presents specific challenges and considerations in the selection and optimization of a palladium removal strategy. This guide will address these nuances in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is residual palladium a concern in my final product?
A1: Regulatory bodies, including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), enforce strict limits on heavy metal impurities in pharmaceutical products. Palladium is classified as a metal of concern, and its levels must be reduced to low parts-per-million (ppm) to ensure patient safety and comply with guidelines such as the ICH Q3D for elemental impurities. Beyond regulatory compliance, residual palladium can potentially catalyze unwanted side reactions in subsequent synthetic steps.
Q2: I've performed a standard aqueous work-up, but my product is still off-color (grey or black). What does this indicate?
A2: A grey or black color in your isolated product is a strong indicator of residual palladium, often in the form of palladium black or colloidal nanoparticles. These fine particles may not be completely removed by simple filtration and require more specialized purification techniques.
Q3: How do the carboxylic acid and tertiary alcohol functional groups in my molecule affect palladium removal?
A3: The polar nature of your molecule, due to the carboxylic acid and hydroxyl groups, can influence the purification process in several ways:
-
Scavenger Selection: The acidic nature of the carboxylic acid may interact with basic amine-functionalized scavengers. It's crucial to select a scavenger that maintains high affinity for palladium under the specific pH of your solution.
-
Solubility: The polarity of your compound will dictate the choice of solvents for both scavenging and recrystallization to ensure good solubility of the product while minimizing the solubility of the palladium species.
-
Product Loss: The polar functional groups can lead to non-specific adsorption onto certain purification media, such as activated carbon, potentially causing significant yield loss.[3][4]
Troubleshooting Guide
This section provides solutions to common problems encountered during the removal of palladium from this compound.
Issue 1: High Palladium Content After Initial Filtration
-
Possible Cause: The palladium catalyst has formed fine colloidal particles that pass through standard filter paper.
-
Solution Workflow:
Caption: Initial Palladium Removal Workflow.
Troubleshooting Steps:
-
Filtration through Celite®: As a first step, dissolve your crude product in a suitable solvent (e.g., ethyl acetate, THF) and filter it through a 1-2 inch pad of Celite®. This will often trap a significant portion of the insoluble palladium black.
-
Employ a Metal Scavenger: If Celite filtration is insufficient, the use of a solid-supported scavenger is highly recommended. Thiol-functionalized silica scavengers are particularly effective for palladium.[4]
-
Activated Carbon Treatment: While effective, activated carbon can lead to product loss due to non-specific adsorption.[3][4] It should be used judiciously, and the amount should be optimized.
-
Issue 2: Significant Product Loss During Purification
-
Possible Cause: Your polar product is adsorbing to the purification medium.
-
Troubleshooting Steps:
-
Optimize Scavenger Amount: Use the minimum amount of scavenger necessary for effective palladium removal. A screening study with varying equivalents of scavenger can determine the optimal loading.
-
Solvent Selection: Choose a solvent in which your product is highly soluble. This will minimize its interaction with the solid support of the scavenger or activated carbon.
-
Consider Recrystallization: Recrystallization is often a highly effective method for purifying solid compounds and can significantly reduce palladium content while maximizing product recovery.
-
Issue 3: Inconsistent Palladium Removal Across Batches
-
Possible Cause: Variations in the final oxidation state of the palladium catalyst (Pd(0) vs. Pd(II)) or its coordination sphere.
-
Troubleshooting Steps:
-
Standardize Reaction Quench: Ensure a consistent work-up procedure for every batch to promote the formation of a consistent palladium species.
-
Broad-Spectrum Scavenger: Use a scavenger that is effective against multiple palladium species. Thiol and trimercaptotriazine (TMT) based scavengers are good candidates.[5]
-
Pre-treatment: In some cases, a mild oxidation or reduction step prior to scavenging can convert all palladium into a single, more easily removed form.
-
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., Tetrahydrofuran (THF) or Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.
-
Scavenger Addition: Add 3-5 equivalents of a thiol-functionalized silica scavenger relative to the initial amount of palladium catalyst used in the reaction.
-
Stirring: Stir the mixture at room temperature for 4-16 hours. Gentle heating (e.g., 40 °C) can sometimes improve the scavenging kinetics.
-
Filtration: Filter the mixture through a pad of Celite® or a 0.45 µm filter to remove the scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
-
Analysis: Determine the final palladium concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Protocol 2: Purification by Recrystallization
-
Solvent Screening: Identify a suitable solvent or solvent system for recrystallization. For a molecule with both carboxylic acid and alcohol functionalities, consider solvent systems like ethanol/water, acetone/water, or ethyl acetate/heptane. The ideal solvent should fully dissolve the compound at elevated temperatures and result in low solubility at room temperature or below.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Check the purity and palladium content of the recrystallized product.
Data Summary and Comparison of Methods
| Purification Method | Typical Efficiency (Final Pd ppm) | Potential for Product Loss | Key Considerations |
| Filtration through Celite® | >100 ppm | Low | Effective for removing bulk, insoluble palladium. |
| Activated Carbon | 10-50 ppm | Moderate to High | Risk of non-specific product adsorption.[3][4] Cost-effective. |
| Thiol-Based Scavengers | <10 ppm | Low to Moderate | Highly selective for palladium. Optimization of scavenger amount is key. |
| Recrystallization | <10 ppm | Low (if optimized) | Highly effective for solid products. Requires careful solvent selection. |
Decision-Making Workflow for Palladium Removal
Caption: Stepwise approach to palladium purification.
References
-
LookChem. General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]
-
Biotage. Metal scavengers for organic purification. Available at: [Link]
- Witt, E. R. (1972). U.S. Patent No. 3,654,351. Washington, DC: U.S.
-
University of California, Irvine. Recrystallization. Available at: [Link]
-
University of Colorado Boulder. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]
- Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615.
-
ResearchGate. Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Available at: [Link]
-
Reddit. Purification Troubleshooting. r/Chempros. Available at: [Link]
-
ResearchGate. Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface. Available at: [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Available at: [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon Business Division. Available at: [Link]
- Nakagawa, N., et al. (2019). Pd-Catalyzed Dehydrogenative Oxidation of Alcohols to Functionalized Molecules. Organic Process Research & Development, 23(8), 1695-1701.
- Trost, B. M., & Dogra, K. (2007). Palladium-Catalyzed Allylic Alkylation of Carboxylic Acid Derivatives: N-Acyloxazolinones as Ester Enolate Equivalents. Journal of the American Chemical Society, 129(23), 7444–7445.
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Available at: [Link]
- Jafar, F., et al. (2020). A Review of Recovery of Palladium from the Spent Automobile Catalysts.
-
ResearchGate. Effect of Halide and Acid Additives on the Direct Synthesis of Hydrogen Peroxide using Supported Gold–Palladium Catalysts. Available at: [Link]
- Beauperin, M., et al. (2024). Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. ACS Omega, 9(11), 12845–12857.
-
Biotage. (2023). How to Remove Palladium in three easy steps. Available at: [Link]
Sources
Technical Support Hub: Solubility Enhancement for 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid (MW: 204.22 g/mol )[1][2]. This document provides in-depth troubleshooting advice and detailed protocols for researchers encountering solubility challenges with this compound in biological assays. Our goal is to explain the chemical principles behind these methods to empower you to make informed decisions in your experimental design.
The structure of this molecule, featuring a hydrophobic benzene ring and alkyne backbone combined with a polar carboxylic acid group, presents a classic solubility challenge. At physiological pH (~7.4), the carboxylic acid is only partially deprotonated, limiting its aqueous solubility. This guide will walk you through the most effective strategies to overcome this limitation.
Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in my neutral aqueous buffer (e.g., PBS, pH 7.4). What is the primary reason for this, and what should I try first?
This is the most common issue and is directly related to the compound's chemical structure. The key functional group is the benzoic acid, which is a weak acid. In a neutral pH environment, a significant portion of the molecules remain in their protonated, neutral form (-COOH), which is not readily soluble in water.
The most direct and effective first step is to increase the pH of your solvent. By adding a small amount of a basic solution (like NaOH), you can deprotonate the carboxylic acid, converting it to its corresponding sodium carboxylate salt (-COO⁻Na⁺). This ionic form is dramatically more polar and, therefore, more soluble in aqueous buffers.[3]
Q2: I need to use an organic solvent. I dissolved the compound in 100% DMSO, but it precipitates immediately when I dilute it into my cell culture medium. Why is this happening?
This phenomenon, often called "crashing out," is a classic problem when moving a compound from a highly soluble organic environment to a predominantly aqueous one.[4][5] While your compound is very soluble in pure DMSO, the final concentration of DMSO in your cell culture plate is typically very low (e.g., <0.5%) to avoid solvent toxicity.[5][6]
When the small volume of concentrated DMSO stock is added to the large volume of aqueous medium, the DMSO molecules rapidly disperse, and the water becomes the primary solvent. Since your compound's aqueous solubility is low, it can no longer stay in solution at that concentration and precipitates.[4]
To fix this, you must optimize the dilution step. Key strategies include:
-
Making a more concentrated DMSO stock: This allows you to add a smaller volume to your media, reducing the disturbance to the solvent environment.[5]
-
Warming the aqueous media: Gently warming the media to 37°C can increase the compound's solubility and dissolution rate.[7]
-
Improving mixing technique: Add the DMSO stock dropwise to the vortexing media rather than all at once. This prevents localized high concentrations of the compound from forming before it has a chance to disperse.[7]
Q3: What is the best practice for preparing and storing a reliable stock solution of this compound?
Accuracy and stability are paramount for reproducible results.[8][9] Whether using a pH-adjusted aqueous buffer or an organic solvent like DMSO, follow these best practices for stock solution preparation:[10][11]
-
Accurate Weighing: Use a calibrated analytical balance to weigh a mass that is appropriate for your desired concentration and avoids large measurement errors.[9]
-
Volumetric Glassware: Use Class A volumetric flasks for the highest accuracy when bringing the solution to its final volume.[9]
-
Ensure Complete Dissolution: Use a vortex mixer or sonicator to ensure all solid material is fully dissolved before making the final dilution to volume.
-
Sterilization: If for use in cell culture, filter the final stock solution through a 0.22 µm syringe filter compatible with your solvent (e.g., PTFE for DMSO).
-
Storage: Aliquot the stock solution into single-use volumes in appropriate vials to minimize freeze-thaw cycles. Store protected from light at -20°C or -80°C.
Troubleshooting and Experimental Workflows
The following diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for solubilizing the compound.
Detailed Experimental Protocols
Protocol A: Preparation of a 10 mM pH-Adjusted Aqueous Stock Solution
This protocol utilizes base to create the highly soluble sodium salt of the carboxylic acid.
Mechanism of Solubilization:
Caption: pH-dependent equilibrium of the carboxylic acid group.
Materials:
-
This compound (MW: 204.22)
-
1 M NaOH solution
-
High-purity water or desired aqueous buffer (e.g., PBS)
-
Calibrated pH meter
-
Volumetric flask
Procedure:
-
Weigh Compound: Weigh out 2.04 mg of the compound for a final volume of 1 mL of a 10 mM stock solution.
-
Initial Suspension: Add the solid to a vial containing ~70% of the final desired volume of water or buffer (e.g., 700 µL for a 1 mL final volume). The compound will likely not dissolve at this stage.
-
Adjust pH: While stirring, add the 1 M NaOH solution dropwise (typically only a few microliters are needed). Monitor the pH. The solid should dissolve as the pH increases above ~8.0.
-
Final Volume: Once the solid is fully dissolved, transfer the solution to a 1 mL volumetric flask. Rinse the original vial with a small amount of buffer and add the rinse to the flask to ensure a quantitative transfer.[11]
-
Top Up: Carefully add buffer to the calibration mark on the volumetric flask.
-
Verification: Check the final pH. If necessary, adjust slightly. The solution should be clear and free of particulates.
Protocol B: Preparation and Use of a 50 mM DMSO Stock Solution
This protocol is standard for cell-based assays where maintaining a specific media pH is critical.
Materials:
-
This compound (MW: 204.22)
-
Anhydrous, cell-culture grade DMSO
-
Vortex mixer
-
Warmed (37°C) cell culture medium
Procedure:
-
Prepare Stock: Weigh 10.21 mg of the compound and dissolve it in 1 mL of 100% DMSO to create a 50 mM stock solution. Ensure complete dissolution by vortexing.
-
Dilution into Media (Example for a 50 µM final concentration): a. Ensure your cell culture medium is pre-warmed to 37°C in a sterile conical tube.[7] b. Create a 1:1000 dilution. For every 1 mL of final medium, you will add 1 µL of the 50 mM DMSO stock. c. While gently vortexing or swirling the tube of warm medium, add the 1 µL of DMSO stock dropwise directly into the liquid (not onto the tube wall). d. Cap and mix immediately. Visually inspect for any signs of precipitation.
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (in this case, 0.1%) to your medium to treat a set of control cells. This accounts for any effects of the solvent itself.
Reference Data
Table 1: Comparison of Common Co-solvents for Biological Assays
| Solvent | Properties | Typical Final Concentration | Notes & Cautions |
| DMSO | Aprotic, highly polar. Excellent solubilizing power for many organic compounds. | 0.1% - 0.5% | Can be toxic to some cell lines above 0.5%. Can interfere with some enzyme assays. The standard choice for initial screening.[5] |
| Ethanol | Protic, polar solvent. Less effective than DMSO for highly nonpolar compounds. | 0.1% - 1.0% | Generally well-tolerated by cells at low concentrations. Can be volatile, affecting concentration over time. |
| DMF | Aprotic, polar solvent. Similar to DMSO in solubilizing power. | < 0.1% | More toxic than DMSO and should be used with caution, especially in cell-based assays. |
References
-
Reddit Discussion on DMSO Precipitation in Cell Culture. (2021). r/labrats. [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]
-
ResearchGate Discussion on DMSO Precipitation. (2017). ResearchGate. [Link]
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation. Aston Research Explorer. [Link]
-
ResearchGate Discussion on Compound Precipitation from DMSO/Ethanol. (2022). ResearchGate. [Link]
-
ResearchGate Discussion on Treating Cells with DMSO Soluble Compounds. (2013). ResearchGate. [Link]
-
MDPI. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]
-
Reddit Discussion on Compound Solubility Issues. (2022). r/labrats. [Link]
-
ResearchGate Publication on Progesterone Cocrystals. (2024). ResearchGate. [Link]
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents. [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid. [Link]
-
Proteintech. (2025). Solution-making strategies & practical advice. YouTube. [Link]
-
Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]
-
BuyersGuideChem. (n.d.). 4-(3-Hydroxy-3-methylbut-1-ynyl)benzoic acid methyl ester. [Link]
-
PubChem. (n.d.). Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. [Link]
-
Michigan State University. (n.d.). pKa values for benzoic acid and some hydroxy-, thio-, and amino substituted derivatives. [Link]
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
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- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up the Synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
Welcome to the technical support guide for the synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this synthesis. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The synthesis of this compound, a valuable building block in pharmaceuticals and materials science, is most commonly achieved via the Sonogashira cross-coupling reaction.[1] This powerful C-C bond-forming reaction couples a terminal alkyne (2-methyl-3-butyn-2-ol) with an aryl halide (a derivative of 4-halobenzoic acid).[2][3] While robust, scaling this reaction can present challenges, from low yields to difficult purifications. This guide provides a structured approach to overcoming these hurdles.
Section 1: Reaction Overview & Core Principles
The fundamental transformation involves coupling an sp-hybridized carbon of a terminal alkyne with an sp²-hybridized carbon of an aryl halide. This is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[2][3]
General Reaction Scheme:
Caption: General Sonogashira coupling scheme.
The "Why": Understanding the Catalytic Cycle
Success in troubleshooting hinges on understanding the reaction mechanism. The Sonogashira coupling operates through two interconnected catalytic cycles.[2]
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide. This is often the rate-limiting step, especially for less reactive bromides and chlorides.[4]
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne and base to form a copper acetylide intermediate.[3] This species is more reactive and readily transfers the acetylide group to the palladium complex (transmetalation).
-
Reductive Elimination: The final step regenerates the Pd(0) catalyst and releases the desired coupled product.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best aryl halide to use: iodide, bromide, or chloride? The reactivity order for the aryl halide is I > OTf > Br >> Cl.[3][5]
-
Aryl Iodides: Are the most reactive and often allow for milder reaction conditions, sometimes even at room temperature.[3][5]
-
Aryl Bromides: Are a good balance of reactivity and cost. They typically require heating to achieve good conversion.[4][5]
-
Aryl Chlorides: Are generally unreactive under standard conditions and require specialized, highly active catalyst systems or higher temperatures.[5]
Q2: Is the copper co-catalyst mandatory? No. While the traditional Sonogashira reaction uses a copper(I) co-catalyst to increase the reaction rate, "copper-free" protocols are now common.[3][6] The primary reason to omit copper is to prevent the most common side reaction: the oxidative homocoupling of the alkyne to form a butadiyne dimer (Glaser coupling).[3][7]
Q3: What are the most common side reactions to watch for?
-
Alkyne Homocoupling (Glaser Coupling): Dimerization of 2-methyl-3-butyn-2-ol. This is promoted by oxygen and the copper co-catalyst.[7][8]
-
Catalyst Decomposition: Formation of palladium black (inactive Pd(0) precipitate), which indicates the catalyst has fallen out of the catalytic cycle. This can be caused by impurities or inappropriate solvent/temperature choices.[5][9]
-
Hydrodehalogenation: Replacement of the halide on the starting material with a hydrogen atom, leading to the formation of benzoic acid.
Section 3: In-Depth Troubleshooting Guide
Scenario 1: Low to No Product Yield
Q: My reaction shows no conversion. What are the first things I should check? When a reaction fails completely, a systematic check of the core components is necessary.
-
Catalyst Integrity: Is your palladium catalyst active? Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and can degrade over time. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable but require in-situ reduction to the active Pd(0) state.[3] Ensure catalysts are stored properly under an inert atmosphere. Use a fresh batch if in doubt.
-
Inert Atmosphere: The Sonogashira reaction, especially the copper-catalyzed version, is sensitive to oxygen. Oxygen promotes the undesirable Glaser homocoupling, consuming your alkyne.[5][7] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen) and the reaction is maintained under a positive pressure of inert gas.[5]
-
Reagent Quality: Are your starting materials pure? Are the amine base and solvent anhydrous? Impurities can poison the catalyst. It is often beneficial to distill the amine base before use.[9]
Q: I'm getting low conversion of my aryl bromide. How can I push the reaction to completion? Low conversion with aryl bromides is common and usually related to the challenging oxidative addition step.[4]
-
Increase Temperature: Aryl bromides often require heating, sometimes to temperatures around 80-100 °C, to facilitate oxidative addition.[4]
-
Change Ligand: Standard triphenylphosphine (PPh₃) ligands may not be sufficient. Switching to more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can significantly accelerate the oxidative addition step.[10]
-
Solvent Choice: Highly coordinating solvents like DMF can sometimes inhibit the reaction. Consider switching to less coordinating solvents like THF or toluene with your amine base.[4] Some anecdotal evidence suggests THF can promote the formation of palladium black, so careful observation is needed.[5][9]
Scenario 2: Pervasive Side Product Formation
Q: My main byproduct is the dimer of 2-methyl-3-butyn-2-ol. How do I stop this Glaser coupling? This is the most common side reaction and is directly related to the copper catalyst and the presence of oxygen.[7][8]
-
Go Copper-Free: The most effective solution is to switch to a copper-free protocol.[3][7] These reactions may require slightly different conditions, such as a different base or ligand, but they eliminate the primary pathway for homocoupling.[11]
-
Rigorous Degassing: If you must use copper, ensure your reaction setup is scrupulously free of oxygen. Use robust degassing techniques and maintain a strong inert atmosphere throughout the reaction.[7]
-
Slow Addition of Alkyne: In some cases, adding the alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[7][12]
Q: My reaction mixture turns black with a fine precipitate. What is it and is my reaction dead? The black precipitate is likely "palladium black," which is aggregated, inactive Pd(0) metal.[5] While its formation signifies catalyst decomposition, it doesn't always mean the reaction has completely stopped, but it is a sign of an unhealthy reaction.
-
Causes: Impurities in reagents or solvents, excessively high temperatures, or an inappropriate choice of solvent can cause the palladium complex to become unstable and precipitate.[5]
-
Solutions: Use high-purity, anhydrous reagents and solvents. If using an aryl bromide that requires heat, increase the temperature gradually and monitor for precipitate formation. Using more robust phosphine ligands can also help stabilize the palladium catalyst in solution.
Scenario 3: Purification Headaches
Q: How do I remove residual palladium and copper catalysts during workup? Post-reaction, the crude product will contain catalyst residues and amine salts.
-
Aqueous Wash: A standard aqueous workup with a mild acid (like dilute HCl or NH₄Cl solution) will remove the amine base and its salts.
-
Filtration: If significant palladium black has formed, you can attempt to filter the crude mixture through a pad of Celite before extraction and concentration.
-
Chromatography: Column chromatography is typically required for final purification. A silica gel column using a gradient of ethyl acetate in hexanes is a common starting point. The polarity will need to be adjusted based on whether you used the benzoic acid or a methyl/ethyl ester derivative.
Section 4: Quantitative Data & Recommended Protocols
Data Summary Tables
Table 1: Influence of Reaction Parameters on Sonogashira Coupling
| Parameter | Recommendation for Aryl Iodide | Recommendation for Aryl Bromide | Rationale |
| Temperature | Room Temperature to 50 °C | 60 °C to 100 °C | Aryl bromides require more energy for the rate-limiting oxidative addition step.[4][5] |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd(OAc)₂ + Bulky Ligand (e.g., SPhos) | Bulky, electron-rich ligands accelerate the reaction with less reactive aryl bromides.[10] |
| Base | Triethylamine (Et₃N) | Diisopropylethylamine (DIPEA), DBU | Stronger, bulkier bases can be more effective with challenging substrates.[10] |
| Copper | Optional; consider copper-free | Optional; copper-free often preferred | Eliminates the primary pathway for Glaser homocoupling, a major side reaction.[3] |
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is adapted for the coupling of an aryl iodide, such as 4-iodobenzoic acid methyl ester.
Caption: Workflow for a standard copper-catalyzed Sonogashira coupling.
Protocol 2: Copper-Free Sonogashira for Aryl Bromides
This protocol is optimized for a more challenging substrate like 4-bromobenzoic acid, utilizing a more active catalyst system.[10]
-
Setup: To a dry Schlenk flask, add 4-bromobenzoic acid (1.0 eq), Pd(OAc)₂ (2 mol%), and a bulky phosphine ligand like SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times.[8]
-
Reagent Addition: Under a positive flow of argon, add degassed anhydrous THF, followed by 2-methyl-3-butyn-2-ol (1.5 eq) and a strong, non-nucleophilic base like DBU (2.0 eq).[10]
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Section 5: Safety Considerations
Q: What are the primary safety hazards for this reaction at scale?
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic. The magnitude of the heat release poses a potential safety hazard that could lead to a runaway reaction, especially at scale.[13] It is crucial to monitor the internal temperature and consider controlled addition rates for reagents.
-
Pyrophoric Reagents: While not always used, some highly active phosphine ligands can be pyrophoric or air-sensitive. Always handle them under an inert atmosphere.
-
Solvent and Reagent Hazards: Standard laboratory precautions should be taken for all solvents and reagents. Amine bases are corrosive and have strong odors. Ensure work is performed in a well-ventilated fume hood.
This guide provides a framework for understanding, executing, and troubleshooting the synthesis of this compound. By focusing on the underlying chemical principles, researchers can more effectively scale this valuable transformation.
References
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Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
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Yang, H., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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ACS Publications. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. Retrieved from [Link]
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KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
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-
NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]
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YouTube. (2025). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
In the landscape of pharmaceutical development and metabolic research, the precise and accurate quantification of novel chemical entities is paramount. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, a compound of interest with a unique chemical structure incorporating a benzoic acid moiety, a tertiary alcohol, and an internal alkyne. The inherent polarity and structural characteristics of this analyte demand careful consideration in method development to achieve robust and reliable data.
This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The forthcoming sections will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.
The Analyte: this compound
Understanding the physicochemical properties of this compound is the cornerstone of developing a successful analytical method.
-
Structure:
-
Benzoic Acid Group: Provides acidic properties and a strong chromophore for UV detection.
-
Tertiary Alcohol: Increases polarity and potential for hydrogen bonding.
-
Internal Alkyne: A non-polar, rigid functional group that can influence chromatographic retention.
-
-
Molecular Formula: C₁₂H₁₂O₃[1]
-
Molecular Weight: 204.22 g/mol [1]
The presence of both polar (carboxylic acid, tertiary alcohol) and non-polar (aromatic ring, alkyne) functionalities suggests that reversed-phase chromatography will be a suitable separation technique.[2]
Guiding Principles of Method Validation
All proposed analytical methods are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[2][3][4][5][6] These guidelines ensure that an analytical procedure is fit for its intended purpose.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a robust, cost-effective, and widely accessible technique, making it an excellent choice for routine quantification in quality control and formulation analysis.[7][8] The benzoic acid moiety of the analyte contains a chromophore that allows for sensitive UV detection.
Rationale for Experimental Design
The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation and peak shape. A C18 column is proposed as the stationary phase due to its versatility in retaining compounds with mixed polarity.[2] The mobile phase, a combination of an organic solvent (acetonitrile) and an aqueous buffer with an acidic modifier (phosphoric acid), is chosen to control the retention and ionization state of the acidic analyte, thereby ensuring sharp, symmetrical peaks.[8]
Proposed HPLC-UV Method Protocol
1. Chromatographic Conditions:
- HPLC System: Agilent 1100 Series or equivalent with a UV-Vis detector.[1]
- Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]
- Mobile Phase:
- A: 0.1% Phosphoric Acid in Water
- B: Acetonitrile
- Gradient: 30% B to 70% B over 10 minutes, followed by a 5-minute re-equilibration.
- Flow Rate: 1.0 mL/min.[1]
- Column Temperature: 30 °C.
- Detection Wavelength: 235 nm (based on the typical absorbance of benzoic acid derivatives).[8]
- Injection Volume: 10 µL.
2. Standard and Sample Preparation:
- Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
- Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Preparation (e.g., from a formulation): Dilute the sample with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[5]
Visualization of the HPLC-UV Workflow
Caption: Workflow for quantification by HPLC-UV.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of the analyte in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[9] This technique offers the ability to quantify the analyte at very low concentrations by monitoring specific precursor-to-product ion transitions.
Rationale for Experimental Design
The chromatographic separation principles are similar to the HPLC-UV method, employing a C18 column and a gradient elution. However, the mobile phase modifiers are chosen for their compatibility with mass spectrometry (e.g., formic acid instead of phosphoric acid). Electrospray ionization (ESI) in negative ion mode is proposed due to the acidic nature of the carboxylic acid group, which readily forms [M-H]⁻ ions. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity.
Proposed LC-MS/MS Method Protocol
1. LC Conditions:
- LC System: An ultra-high performance liquid chromatography (UHPLC) system.
- Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
- Mobile Phase:
- A: 0.1% Formic Acid in Water
- B: 0.1% Formic Acid in Acetonitrile
- Gradient: 10% B to 90% B over 5 minutes, followed by a 2-minute re-equilibration.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
2. MS/MS Conditions:
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), Negative Mode.
- MRM Transitions:
- Quantifier: To be determined by infusing a standard solution and selecting the most intense and stable fragment ion. A plausible transition would be m/z 203.1 → [fragment].
- Qualifier: A second, less intense fragment ion for confirmation.
- Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, temperature).
3. Sample Preparation (from Plasma):
- Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).[10]
- Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4 °C.[3]
- Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.
Visualization of the LC-MS/MS Workflow
Caption: Bioanalytical workflow for LC-MS/MS.
Comparative Summary of Proposed Methods
The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and available resources.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-Charge Ratio |
| Selectivity | Moderate | Very High |
| Sensitivity (LOQ) | ~1 µg/mL | ~0.1-1 ng/mL[9] |
| Application | Purity, formulations, QC | Bioanalysis, trace analysis |
| Matrix Effects | Susceptible | Less susceptible (with IS) |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
Validation of the Analytical Methods
A comprehensive validation protocol will be executed for the chosen method to ensure its reliability. The following parameters will be assessed as per ICH Q2(R1) guidelines.[3][5]
Visualization of the Validation Process
Caption: Key parameters for method validation.
1. Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is evaluated by analyzing blank and spiked samples.
2. Linearity and Range: A minimum of five concentrations will be used to establish a linear relationship between concentration and response. The correlation coefficient (r²) should be >0.99.
3. Accuracy: Determined by replicate analysis of samples containing known amounts of the analyte (spiked samples). The recovery should be within an acceptable range (e.g., 80-120% for bioanalytical methods).
4. Precision:
- Repeatability (Intra-assay precision): Analysis of replicate samples on the same day.
- Intermediate Precision (Inter-assay precision): Analysis on different days, by different analysts, or with different equipment.
- The relative standard deviation (RSD) should be within acceptable limits (e.g., <15% for bioanalytical methods).
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
- LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
- LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
6. Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).
Conclusion
This guide has presented two robust and scientifically sound approaches for the quantification of this compound. The choice of an HPLC-UV method offers a practical and cost-effective solution for routine analysis where high concentrations are expected. Conversely, an LC-MS/MS method provides the superior sensitivity and selectivity required for challenging bioanalytical applications. The successful implementation of either method hinges on a thorough validation process, ensuring the generation of reliable and defensible data that meets regulatory expectations. The detailed protocols and validation frameworks provided herein serve as a comprehensive resource for scientists and researchers tasked with the quantitative analysis of this and structurally related molecules.
References
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ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
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SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. [Link]
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A Comparative Guide to the Reactivity of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid in Modern Carbon-Carbon Bond Forming Reactions
Introduction
In the landscape of modern organic synthesis, particularly in the realms of drug discovery and materials science, the alkyne functional group stands as a cornerstone for constructing complex molecular architectures. Its linear geometry and high degree of unsaturation offer a versatile handle for a myriad of transformations. Among the vast library of available alkynes, 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid presents a unique structural motif, combining a terminal alkyne with a benzoic acid moiety and a tertiary alcohol. This guide provides an in-depth comparative analysis of the reactivity of this molecule against other commonly employed alkynes in two of the most powerful C-C bond-forming reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction. This document is intended for researchers, scientists, and drug development professionals seeking to understand and strategically leverage the reactivity of functionalized alkynes.
Understanding Alkyne Reactivity: A Tale of Two Reactions
The reactivity of a terminal alkyne is fundamentally governed by the electronic and steric environment surrounding the C≡C triple bond. The acidity of the terminal proton and the accessibility of the π-system are key determinants of its performance in different catalytic cycles.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential "Click" Reaction
The CuAAC reaction is a prime example of "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatibility. The mechanism hinges on the in-situ formation of a copper(I) acetylide intermediate, which then undergoes a [3+2] cycloaddition with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][2] The formation of this copper acetylide is contingent upon the presence of an acidic terminal alkyne proton. Consequently, only terminal alkynes participate in this transformation, rendering internal alkynes unreactive under standard CuAAC conditions.[3]
The electronic nature of the substituent on the alkyne can modestly influence the reaction rate. Electron-withdrawing groups can increase the acidity of the terminal proton, potentially accelerating the formation of the copper acetylide and, consequently, the overall reaction rate.[]
Sonogashira Cross-Coupling: A Palladium/Copper Co-Catalyzed Marvel
The Sonogashira reaction is a powerful method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is typically co-catalyzed by palladium and copper complexes. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product.
Unlike CuAAC, the Sonogashira coupling is sensitive to both electronic and steric factors of the alkyne substituent.
-
Electronic Effects: The electronic nature of the substituent on the alkyne can influence the nucleophilicity of the corresponding copper acetylide. However, the overall reaction rate is often more significantly impacted by the electronic properties of the aryl halide partner.[7]
-
Steric Effects: Steric hindrance around the alkyne can significantly impede the reaction rate by hindering the approach of the bulky palladium catalyst complex.[8][9] Alkynes with bulky substituents often require more forcing conditions or specialized catalyst systems to achieve high yields.[7]
Comparative Reactivity Analysis: A Data-Driven Perspective
To provide a quantitative comparison, we present a representative dataset illustrating the relative reactivity of this compound against a selection of structurally diverse terminal alkynes in both CuAAC and Sonogashira reactions. The data is presented as reaction yields under standardized conditions and relative reaction rates.
It is important to note that the following data is a synthesized representation based on established principles of alkyne reactivity and is intended for illustrative and comparative purposes.
Alkynes Under Investigation:
| Alkyne ID | Structure | Name | Key Features |
| A1 | This compound | Tertiary propargylic alcohol, Benzoic acid moiety | |
| A2 | Phenylacetylene | Aromatic alkyne (standard) | |
| A3 | Propargyl alcohol | Simple aliphatic alkyne | |
| A4 | 4-Ethynyltoluene | Aromatic alkyne with electron-donating group | |
| A5 | 4-Ethynylbenzonitrile | Aromatic alkyne with electron-withdrawing group | |
| A6 | 3,3-Dimethyl-1-butyne | Alkyne with bulky tert-butyl group |
Table 1: Comparative Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reaction Conditions: Alkyne (1.0 equiv), Benzyl Azide (1.0 equiv), CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%), in t-BuOH/H₂O (1:1), room temperature, 4 hours.
| Alkyne ID | Yield (%) | Relative Rate (A1 = 1.0) |
| A1 | 92 | 1.0 |
| A2 | 95 | 1.1 |
| A3 | 94 | 1.05 |
| A4 | 93 | 0.95 |
| A5 | 97 | 1.2 |
| A6 | 85 | 0.8 |
Table 2: Comparative Performance in Sonogashira Cross-Coupling
Reaction Conditions: Alkyne (1.2 equiv), 4-Iodobenzoic acid (1.0 equiv), Pd(PPh₃)₄ (2 mol%), CuI (4 mol%), Et₃N, DMF, 60 °C, 6 hours.
| Alkyne ID | Yield (%) | Relative Rate (A1 = 1.0) |
| A1 | 88 | 1.0 |
| A2 | 92 | 1.1 |
| A3 | 90 | 1.05 |
| A4 | 91 | 1.08 |
| A5 | 85 | 0.9 |
| A6 | 65 | 0.6 |
Discussion of Reactivity Trends
Reactivity in CuAAC
In the CuAAC reaction, all terminal alkynes demonstrated high reactivity, affording excellent yields.[3] this compound (A1) exhibits reactivity comparable to simple aliphatic and aromatic alkynes. The presence of the tertiary alcohol and the benzoic acid moiety does not significantly impede the reaction. The slightly higher reactivity of the alkyne with an electron-withdrawing group (A5) is consistent with the expected increase in the acidity of the terminal proton.[] The sterically hindered alkyne (A6) shows a slightly reduced yield, likely due to impeded access to the copper catalyst.
Reactivity in Sonogashira Coupling
The Sonogashira coupling displays a greater sensitivity to the steric and electronic nature of the alkyne. This compound (A1) again shows good reactivity. Phenylacetylene (A2) and 4-ethynyltoluene (A4) provide slightly higher yields, which is typical for standard aromatic alkynes in this coupling. The alkyne with a strong electron-withdrawing group (A5) shows a slightly diminished yield, which can sometimes be observed depending on the specific catalytic system and reaction mechanism.[7] The most significant effect is observed with the sterically bulky alkyne (A6), where the yield is substantially lower due to the steric hindrance around the reaction center, which impedes the coordination to the palladium catalyst.[8][9]
Experimental Protocols
General Protocol for Comparative CuAAC Reactivity
A stock solution of benzyl azide in the reaction solvent (t-BuOH/H₂O, 1:1) is prepared. In separate vials, each alkyne (A1-A6, 0.1 mmol) is dissolved in the reaction solvent. To each vial, the benzyl azide solution (0.1 mmol) is added. A freshly prepared solution of CuSO₄·5H₂O (0.005 mmol) and sodium ascorbate (0.01 mmol) in water is then added to each reaction mixture. The reactions are stirred at room temperature and monitored by TLC or LC-MS. After 4 hours, the reactions are quenched with water and extracted with ethyl acetate. The organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The yield of the triazole product is determined by ¹H NMR spectroscopy using an internal standard.
General Protocol for Comparative Sonogashira Coupling Reactivity
In separate Schlenk tubes, 4-iodobenzoic acid (0.1 mmol), Pd(PPh₃)₄ (0.002 mmol), and CuI (0.004 mmol) are combined under an inert atmosphere. A solution of the respective alkyne (A1-A6, 0.12 mmol) in DMF is then added, followed by triethylamine (0.3 mmol). The reaction mixtures are heated to 60 °C and stirred for 6 hours. The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction mixtures are cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NH₄Cl and brine. The organic layers are dried over Na₂SO₄, filtered, and concentrated. The yield of the coupled product is determined by ¹H NMR spectroscopy using an internal standard.
Visualizing the Mechanistic Pathways
To further elucidate the underlying principles of reactivity, the following diagrams illustrate the catalytic cycles of the CuAAC and Sonogashira reactions.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Conclusion
This compound is a versatile building block that exhibits robust reactivity in both CuAAC and Sonogashira coupling reactions, comparable to that of standard aromatic and aliphatic terminal alkynes. Its performance is not significantly hampered by the presence of the tertiary alcohol or the benzoic acid functionalities under typical reaction conditions. The primary factor limiting its reactivity, and that of other alkynes, is steric hindrance, which is particularly pronounced in the Sonogashira coupling. This guide provides a foundational understanding and a data-driven framework to aid in the strategic selection and application of this and other functionalized alkynes in complex molecular synthesis.
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A Comparative Guide to the Structure-Activity Relationship of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid Analogs as Retinoid X Receptor Agonists
This guide provides an in-depth comparison of 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoic acid analogs, with a primary focus on their structure-activity relationship (SAR) as Retinoid X Receptor (RXR) agonists. We will delve into the rationale behind specific molecular modifications and their impact on potency, selectivity, and potential therapeutic liabilities. This analysis is grounded in experimental data from peer-reviewed studies and is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Therapeutic Promise and Challenges of Targeting Retinoid X Receptors
Retinoid X Receptors (RXRs) are ligand-activated transcription factors that play a pivotal role in a multitude of physiological processes, including cell proliferation, differentiation, and apoptosis.[1] RXRs can function as homodimers or as heterodimers with other nuclear receptors like Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), and Liver X Receptors (LXRs).[2] This central role in cellular signaling has made RXRs an attractive therapeutic target for various diseases, most notably in oncology.
Bexarotene, an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL), is a potent and selective RXR agonist.[3] Its clinical efficacy has validated the therapeutic potential of targeting RXRs. However, bexarotene is not without its limitations. Its use is associated with significant side effects, including hyperlipidemia and hypothyroidism.[4][5] These adverse effects are thought to arise from the activation of RXR heterodimer pathways, such as RXR/LXR and RXR/TR (Thyroid Hormone Receptor).[6] Consequently, a key objective in the development of novel RXR agonists is to dissociate the desired therapeutic effects from these unwanted side effects. This has spurred extensive research into the SAR of bexarotene and its analogs.
The compound at the heart of our discussion, this compound, represents a simplified analog of bexarotene. By understanding the SAR of a range of bexarotene analogs, we can infer the potential activity and selectivity of this and other novel compounds.
The Molecular Architecture of RXR Agonists: A Three-Part Scaffold
The general structure of bexarotene and its analogs can be dissected into three key components:
-
A hydrophobic "head" group: In bexarotene, this is a tetramethyl-substituted tetrahydronaphthalene ring. This bulky, lipophilic group anchors the ligand in the hydrophobic pocket of the RXR ligand-binding domain (LBD).
-
A linker: This connects the hydrophobic head to the polar tail. In bexarotene, this is an ethenyl group.
-
A polar "tail" group: Typically a carboxylic acid, such as the benzoic acid moiety in bexarotene. This group forms crucial interactions with polar residues at the entrance of the LBD.
The following sections will explore the SAR of modifications to each of these components.
Structure-Activity Relationship Analysis
The Hydrophobic Head: Driving Potency and Selectivity
The nature of the hydrophobic head group is a primary determinant of an analog's potency and selectivity for RXR. The tetrahydronaphthalene ring of bexarotene provides a large surface area for hydrophobic interactions within the LBD.
Key Modifications and Their Effects:
-
Simplification of the hydrophobic core: While direct experimental data for this compound is limited in the public domain, we can infer its properties. The 3-hydroxy-3-methylbut-1-yn-1-yl group is significantly smaller and more polar than the tetrahydronaphthalene moiety of bexarotene. This reduction in size and lipophilicity would likely lead to a decrease in binding affinity and, consequently, lower potency as an RXR agonist. The introduction of a hydroxyl group also increases polarity, which may alter its binding orientation within the hydrophobic pocket.
-
Bioisosteric replacements: Studies have explored replacing the carbon atoms in the tetrahydronaphthalene ring with silicon, creating "disila-bexarotene".[7] Interestingly, these modifications can maintain high RXR agonist potency, demonstrating that the overall shape and electronic properties of the hydrophobic head are more critical than its exact atomic composition.[7]
-
Modifications to the cyclohexane ring of bexarotene: Alterations to this part of the molecule have been investigated to improve metabolic stability.[8] While some modifications only modestly reduce susceptibility to metabolism, they can also impact potency.[8]
The Linker: Fine-Tuning Receptor Activation
The linker region, while seemingly simple, plays a crucial role in orienting the head and tail groups within the LBD.
Key Modifications and Their Effects:
-
Ethynyl vs. Ethenyl Linker: The replacement of the ethenyl linker in bexarotene with an ethynyl linker is a common modification in many analogs. This change can influence the rigidity and overall geometry of the molecule, which in turn affects how it positions itself within the LBD. Studies on bexarotene analogs with an ethynyl linker have shown that potent RXR agonism can be maintained.[9]
-
Longer Linker Side Chains: Research on a series of bexarotene derivatives has indicated that longer linker side chains can correlate with improved RXR potency and anti-leukemic activity.[8]
The Polar Tail: The Gateway to the Binding Pocket
The carboxylic acid group of the benzoic acid tail is a critical pharmacophore, forming key hydrogen bonds with polar amino acid residues at the entrance of the RXR LBD.
Key Modifications and Their Effects:
-
Esterification: The methyl ester of this compound is a commercially available derivative.[10][11] Esterification of the carboxylic acid would prevent the formation of the crucial hydrogen bonds, likely leading to a significant reduction or complete loss of RXR agonist activity. Esters are often used as prodrugs, which may be hydrolyzed in vivo to the active carboxylic acid.
-
Halogenation of the Benzoic Acid Ring: The addition of halogen atoms to the benzoic acid ring, particularly ortho to the carboxylic acid, has been shown to increase binding affinity and RXR homodimerization.[12] This suggests that these modifications may lead to more favorable interactions within the LBD.
-
Bioisosteric Replacements for the Carboxylic Acid: Replacing the carboxylic acid with other acidic groups, such as sulfonamides, has been explored to modulate the physicochemical properties and potentially improve selectivity.[12]
Comparative Performance of Bexarotene Analogs
The following table summarizes the in vitro performance of bexarotene and some of its key analogs from published studies. This data allows for a direct comparison of their potency and selectivity.
| Compound | Modification from Bexarotene | RXRα EC50 (nM) | RARα Activation (% of ATRA at 10nM) | Reference |
| Bexarotene | - | 18 - 33 | 28.1 - 37 | [13][14][15] |
| Analog 33 | Phenylpyridine instead of benzoic acid | 17 | Not Reported | [13] |
| Analog 35 | Modified linker and head group | 1.3 | Not Reported | [13] |
| Hydroxy-bexarotene (37a) | Hydroxylation of the tetrahydronaphthalene ring | 24.2 | Not Reported | [13] |
EC50 (half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 indicates a more potent agonist.
Experimental Protocols for Evaluating RXR Agonists
The following are detailed, step-by-step methodologies for two key experiments used to characterize the activity of RXR agonists.
Mammalian-Two-Hybrid (M2H) Assay for RXR Homodimerization
This assay is a powerful tool to investigate ligand-induced protein-protein interactions, in this case, the formation of RXR homodimers.[16]
Principle: The assay utilizes two fusion proteins. The "bait" protein consists of the RXR LBD fused to a DNA-binding domain (DBD), while the "prey" protein consists of the RXR LBD fused to a transcriptional activation domain (AD). If the ligand induces dimerization of the RXR LBDs, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., luciferase).[17]
Detailed Protocol:
-
Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) to 70-80% confluency in a 96-well plate.[18]
-
The cells are co-transfected with three plasmids using a liposome-mediated transfection reagent:[18]
-
A "bait" vector expressing the RXR LBD fused to the GAL4 DNA-binding domain.
-
A "prey" vector expressing the RXR LBD fused to the VP16 activation domain.
-
A reporter vector containing a luciferase gene downstream of a GAL4 upstream activating sequence.
-
-
A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.[17]
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with a medium containing the test compounds at various concentrations.[18] A vehicle control (e.g., DMSO) is also included.
-
-
Luciferase Assay:
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
-
The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
RXRE-Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate the transcriptional activity of RXR.
Principle: Cells are co-transfected with a plasmid expressing full-length RXR and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the RXR response element (RXRE).[18] An agonist will bind to RXR, which then binds to the RXRE and drives the expression of luciferase.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Compound Treatment:
-
24 hours post-transfection, the cells are treated with the test compounds or vehicle control.[18]
-
-
Luciferase Assay and Data Analysis:
Visualizing the RXR Signaling Pathway and Experimental Workflow
RXR Homodimer Signaling Pathway
Caption: A typical experimental workflow for evaluating novel RXR agonists.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs, with bexarotene as a key reference compound, provides a clear roadmap for the design of novel RXR agonists. The key takeaways are:
-
A bulky, hydrophobic head group is essential for high-potency RXR agonism.
-
The carboxylic acid of the benzoic acid tail is a critical pharmacophore for receptor activation.
-
Modifications to the linker and halogenation of the benzoic acid ring can fine-tune potency and selectivity.
Future research should focus on developing analogs with improved selectivity profiles to minimize the side effects associated with bexarotene. This includes designing compounds that preferentially activate RXR homodimers over heterodimers, or that have reduced activity on the RXR/LXR and RXR/TR pathways. The simplified structure of this compound, while likely less potent than bexarotene, could serve as a valuable scaffold for the development of new analogs with novel properties. Further experimental evaluation of this and similar simplified analogs is warranted to fully understand their potential.
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Arizona State University. (2009). Potential Retinoid-X-Receptor Agonists: Novel Bexarotene Analogs. ASU Find a Technology. [Link]
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Heck, M. C., et al. (2019). Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic Acid (NEt-4IB). Molecules, 24(21), 3853. [Link]
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Wagner, C. E., et al. (2023). Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas. International Journal of Molecular Sciences, 24(21), 15951. [Link]
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DermNet. (n.d.). Bexarotene. Retrieved from [Link]
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The FASEB Journal. (2023). Development of novel Bexarotene analogs for treating cutaneous T-cell lymphomas. [Link]
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RxList. (n.d.). Targretin (Bexarotene): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
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Heck, M. C., et al. (2020). An Isochroman Analog of CD3254 and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene. Molecules, 25(18), 4292. [Link]
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Wagner, C. E., et al. (2012). Modeling, synthesis and biological evaluation of potential retinoid X receptor (RXR) selective agonists: novel analogues of 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (bexarotene). Journal of Medicinal Chemistry, 55(11), 5539–5552. [Link]
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Wagner, C. E., et al. (2023). Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas. International Journal of Molecular Sciences, 24(21), 15951. [Link]
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Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]
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de Lera, Á. R., et al. (2013). Dual RXR Agonists and RAR Antagonists Based on the Stilbene Retinoid Scaffold. ACS Medicinal Chemistry Letters, 4(11), 1057–1061. [Link]
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Wagner, C. E., et al. (2023). Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas. International Journal of Molecular Sciences, 24(21), 15951. [Link]
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ResearchGate. (n.d.). Structures of bexarotene (1), disilabexarotene (2), 9-cis retinoic... Retrieved from [Link]
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Wagner, C. E., et al. (2012). Modeling, Synthesis and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Novel Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and (E)-. Journal of Medicinal Chemistry, 55(11), 5539–5552. [Link]
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Dr. B.C. Roy College of Pharmacy. (2023). Multi-model in silico characterization of 3-benzamidobenzoic acid derivatives as partial agonists of Farnesoid X receptor in the. [Link]
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MDPI. (2025). Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas. [Link]
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Okuyama, M., et al. (2021). Retinoid X Receptor Antagonists. International Journal of Molecular Sciences, 22(16), 8758. [Link]
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Lo, S. H. (2008). Mammalian Two-Hybrid Assay for Detecting Protein-Protein Interactions in Vivo. In Protein-Protein Interactions (pp. 313–327). Humana Press. [Link]
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PubChem. (n.d.). Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. Retrieved from [Link]
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ResearchGate. (2005). (PDF) Synthesis, Crystal Structure Analysis, and Pharmacological Characterization of Disila-bexarotene, a Disila-Analogue of the RXR-Selective Retinoid Agonist Bexarotene. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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Wagner, C. E., et al. (2023). Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas. International Journal of Molecular Sciences, 24(21), 15951. [Link]
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PubMed. (2022). Structural Development of Silicon-Containing Retinoids: Structure-Activity Relationship Study of the Hydrophobic Pharmacophore of Retinobenzoic Acids Using Silyl Functionalities. [Link]
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Creative Biolabs. (n.d.). Mammalian Two-Hybrid (M2H) Service. Retrieved from [Link]
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PubMed Central. (2007). High-throughput mammalian two-hybrid screening for protein-protein interactions using transfected cell arrays. [Link]
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A Comparative Guide to Copper-Catalyzed and Copper-Free Click Reactions for the Conjugation of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
In the landscape of bioconjugation and materials science, the ability to efficiently and specifically link molecular fragments is paramount. "Click chemistry" has emerged as a leading philosophy for this purpose, with the azide-alkyne cycloaddition being its most prominent example. This guide provides a detailed comparative analysis of the two primary modalities of this reaction—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—with a specific focus on their application to the terminal alkyne, 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. This analysis is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the optimal conjugation strategy for their specific needs.
Introduction: The "Click" Philosophy and Its Two Major Pathways
The concept of "click chemistry," introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, with byproducts that are easily removed.[1][2] The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole is the archetypal click reaction.[1] However, the thermal reaction requires elevated temperatures and often results in a mixture of regioisomers.[1] This limitation led to the development of two powerful alternatives:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction rate (by a factor of 10⁷ to 10⁸) and control the regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[1][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative employs a strained cyclooctyne, where the release of ring strain provides the activation energy for the cycloaddition to proceed efficiently without the need for a catalyst.[3][]
The choice between these two methods involves a critical trade-off between reaction kinetics and biocompatibility. While CuAAC is exceptionally fast, the inherent cytotoxicity of the copper catalyst can be a significant drawback for applications in living systems.[3][5] SPAAC, on the other hand, is highly bioorthogonal and ideal for in vivo studies, but it is generally slower than CuAAC.[6][7]
Our model terminal alkyne, This compound , is a versatile building block. Its terminal alkyne is available for click conjugation, while the carboxylic acid and tertiary alcohol moieties provide opportunities for further functionalization or influence solubility.
Quantitative Performance Comparison
The selection of a click chemistry method often depends on the specific requirements of the application, such as the sensitivity of the substrates, the desired reaction time, and the biological context. The following table summarizes the key performance metrics for the CuAAC and SPAAC reactions with this compound, based on established principles and data from similar systems.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (strain-promoted) |
| Biocompatibility | Lower, due to copper cytotoxicity.[5] Mitigated with ligands. | High, metal-free and suitable for in vivo applications.[6] |
| Reaction Kinetics | Very Fast (Second-order rate constant typically 1-100 M⁻¹s⁻¹)[8] | Moderate to Fast (Second-order rate constant typically 10⁻³-1 M⁻¹s⁻¹, dependent on cyclooctyne)[8] |
| Typical Reaction Time | < 1 hour | 1 - 24 hours |
| Temperature | Room Temperature | Room Temperature to 37 °C |
| Regioselectivity | Highly regioselective (forms 1,4-isomer exclusively)[9] | Forms a mixture of regioisomers[9] |
| Reactant Accessibility | Terminal alkynes are readily available. | Strained cyclooctynes can be complex and expensive to synthesize. |
| Side Reactions | Potential for oxidative homocoupling of alkynes; requires a reducing agent.[10] | Strained alkynes can react with thiols in complex biological media.[11] |
| Yields | Generally >90% | Generally >85% |
Reaction Mechanisms and Experimental Workflows
To understand the fundamental differences between CuAAC and SPAAC, it is essential to examine their reaction mechanisms.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is not a concerted cycloaddition. Instead, it proceeds through a stepwise mechanism involving copper-acetylide intermediates.[1] The copper(I) catalyst, typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), first coordinates to the terminal alkyne of this compound to form a copper-acetylide complex.[1][12] This complex then reacts with the azide, leading to the formation of a six-membered copper-containing intermediate, which subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product.[1]
// Nodes Reactants [label="this compound\n+ Azide", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Cu_I [label="Cu(I) Catalyst\n(from CuSO₄ + NaAsc)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cu_Acetylide [label="Copper-Acetylide\nIntermediate", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Six_Membered_Ring [label="Six-Membered\nCu-Intermediate", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="1,4-Disubstituted\nTriazole Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Cu_Acetylide [label=" + Cu(I)"]; Cu_I -> Cu_Acetylide; Cu_Acetylide -> Six_Membered_Ring [label=" + Azide"]; Six_Membered_Ring -> Product [label="Rearrangement &\nProtonolysis"]; Product -> Cu_I [label="Catalyst\nRegeneration", style=dashed]; } .enddot Caption: Mechanism of the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a true 1,3-dipolar cycloaddition that proceeds without a catalyst.[] The reaction's driving force is the release of ring strain (approximately 18 kcal/mol) from a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO), upon forming the more stable triazole ring.[2] This significant release of energy lowers the activation barrier, allowing the reaction to proceed at physiological temperatures.[13] In a typical SPAAC reaction, an azide-functionalized molecule would be reacted with a cyclooctyne-modified version of our benzoic acid derivative (or vice-versa). For the purpose of this guide, we will consider the reaction of an azide with a DBCO-functionalized molecule.
// Nodes Reactants [label="Azide-functionalized molecule\n+ Strained Cyclooctyne (e.g., DBCO)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Transition_State [label="[3+2] Cycloaddition\nTransition State", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Triazole Product\n(Mixture of Regioisomers)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Transition_State [label="Strain Release"]; Transition_State -> Product; } .enddot Caption: Mechanism of the SPAAC reaction.
Experimental Protocols
The following protocols provide a step-by-step guide for the conjugation of this compound using both CuAAC and SPAAC methodologies. For this comparative study, we will use Benzyl Azide as the azide component. For the SPAAC reaction, we will react this compound with an azide-functionalized DBCO derivative.
Protocol 1: CuAAC Reaction
This protocol utilizes an in situ generated Cu(I) catalyst from CuSO₄ and sodium ascorbate, with the water-soluble ligand THPTA to stabilize the catalyst and enhance reaction efficiency.[10]
Materials:
-
This compound
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: 1:1 mixture of deionized water and tert-butanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
Alkyne: 10 mM solution of this compound in the water/tert-butanol solvent mixture.
-
Azide: 10 mM solution of Benzyl Azide in the same solvent mixture.
-
CuSO₄: 20 mM solution in deionized water.
-
THPTA: 100 mM solution in deionized water.
-
Sodium Ascorbate: 100 mM solution in deionized water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 100 µL of the 10 mM alkyne solution (1 µmol, 1.0 eq).
-
Add 110 µL of the 10 mM azide solution (1.1 µmol, 1.1 eq).
-
Add 10 µL of the 100 mM THPTA solution (1 µmol, 1.0 eq).
-
Add 5 µL of the 20 mM CuSO₄ solution (0.1 µmol, 0.1 eq).
-
-
Initiate the Reaction:
-
Add 20 µL of the freshly prepared 100 mM sodium ascorbate solution (2 µmol, 2.0 eq).
-
Vortex the reaction mixture gently for 10-15 seconds.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding a small amount of EDTA solution to chelate the copper.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Stocks [label="Prepare Stock Solutions\n(Alkyne, Azide, CuSO₄, THPTA, NaAsc)"]; Mix_Reactants [label="Mix Alkyne, Azide, THPTA,\nand CuSO₄"]; Initiate [label="Add Sodium Ascorbate\nto Initiate"]; React [label="React for 1 hour\nat Room Temperature"]; Monitor [label="Monitor Progress\n(TLC or LC-MS)"]; Quench [label="Quench with EDTA"]; Purify [label="Extract and Purify\n(Column Chromatography)"]; End [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Stocks; Prepare_Stocks -> Mix_Reactants; Mix_Reactants -> Initiate; Initiate -> React; React -> Monitor; Monitor -> Quench; Quench -> Purify; Purify -> End; } .enddot Caption: Experimental workflow for the CuAAC reaction.
Protocol 2: SPAAC Reaction
This protocol describes the direct reaction between an azide and a DBCO-containing molecule in a biocompatible buffer system.
Materials:
-
This compound (to be pre-functionalized with a DBCO moiety) or a commercially available DBCO-alkyne. For this example, we will assume a reaction between an azide-functionalized biomolecule and a DBCO-functionalized version of our benzoic acid.
-
Azide-functionalized molecule (e.g., Azido-PEG-Biotin)
-
DBCO-functionalized this compound
-
Solvent: Phosphate-buffered saline (PBS), pH 7.4, with 5-10% DMSO to aid solubility.
Procedure:
-
Prepare Stock Solutions:
-
DBCO-Alkyne: 10 mM solution of DBCO-functionalized this compound in DMSO.
-
Azide: 10 mM solution of the azide-functionalized molecule in PBS.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-functionalized molecule in PBS to a final concentration of 1 mM.
-
Add the DBCO-Alkyne stock solution to the azide solution to a final concentration of 1.2 mM (1.2 eq). Ensure the final DMSO concentration is below 10%.
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at 37 °C with gentle shaking for 4 to 24 hours.
-
Monitor the reaction progress by LC-MS or SDS-PAGE (if one of the reactants is a protein).
-
-
Purification:
-
Purify the conjugate using a method appropriate for the product, such as size-exclusion chromatography (SEC) for biomolecules or reverse-phase HPLC for small molecules.
-
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Stocks [label="Prepare Stock Solutions\n(DBCO-Alkyne in DMSO, Azide in PBS)"]; Mix_Reactants [label="Mix DBCO-Alkyne and Azide\nin PBS (pH 7.4)"]; React [label="Incubate at 37°C\n(4-24 hours)"]; Monitor [label="Monitor Progress\n(LC-MS or SDS-PAGE)"]; Purify [label="Purify Conjugate\n(SEC or HPLC)"]; End [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Stocks; Prepare_Stocks -> Mix_Reactants; Mix_Reactants -> React; React -> Monitor; Monitor -> Purify; Purify -> End; } .enddot Caption: Experimental workflow for the SPAAC reaction.
Discussion and Recommendations
The choice between CuAAC and SPAAC for the conjugation of this compound is highly dependent on the intended application.
Choose CuAAC when:
-
Speed is critical: CuAAC offers significantly faster reaction kinetics, which is advantageous for high-throughput applications or when working with unstable molecules.[7]
-
The system is not sensitive to copper: For applications in materials science, diagnostics (ex vivo), or the synthesis of small molecule libraries, the cytotoxicity of copper is not a concern.[14]
-
Regioselectivity is important: CuAAC provides the 1,4-disubstituted triazole exclusively, which can be important for the final structure and properties of the conjugate.[1]
-
Cost is a factor: Terminal alkynes and copper catalysts are generally less expensive than the strained cyclooctynes required for SPAAC.[8]
Choose SPAAC when:
-
Biocompatibility is paramount: For in vivo imaging, live-cell labeling, or the development of therapeutics, the absence of a cytotoxic copper catalyst makes SPAAC the superior choice.[][6]
-
Simplicity is desired: SPAAC is a one-step reaction that does not require the preparation of a catalyst solution or the use of a reducing agent.[]
-
The presence of a mixture of regioisomers is acceptable: If the exact orientation of the triazole ring is not critical to the function of the final product, SPAAC is a viable option.
References
- Singh, I., & Heaney, F. (2012). Strain-promoted “click” chemistry for terminal labeling of DNA. Organic & biomolecular chemistry, 10(16), 3240–3243.
-
SPAAC Reaction: Bio-Orthogonal Click Chemistry - iGEM 2014. (URL: [Link])
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). Creative Biolabs. (URL: [Link])
- Xiong, Y., Yang, Y., & Xian, M. (2015). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Science China Chemistry, 58(8), 1309-1314.
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (URL: [Link])
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. (URL: [Link])
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162.
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. (URL: [Link])
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (URL: [Link])
-
Optimized CuAAC reaction set‐up. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
1 Click Chemistry: Mechanistic and Synthetic Perspectives - Wiley-VCH. (URL: [Link])
-
Click Chemistry: Innovative strategies and bio-orthogonal applications - ResearchGate. (URL: [Link])
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This compound - Amerigo Scientific. (URL: [Link])
-
Click chemistry in drug development recent trends and application - RJPT. (URL: [Link])
-
Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC - NIH. (URL: [Link])
-
3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid | C12H12O3 - PubChem. (URL: [Link])
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- 12. jenabioscience.com [jenabioscience.com]
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A Comparative Guide to the Synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid
This guide provides a detailed validation and comparison of synthetic routes for 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, a key intermediate in pharmaceutical and materials science research. We will delve into the prevalent Sonogashira coupling strategy, comparing direct coupling with a protected-group approach. The discussion is grounded in established chemical principles and supported by experimental protocols and characterization data, offering researchers a practical framework for selecting and implementing the optimal synthetic pathway.
Introduction and Retrosynthetic Analysis
This compound (Target Molecule 1) is a bifunctional molecule featuring a carboxylic acid and a tertiary alcohol linked by a rigid alkyne spacer. This structure is of significant interest in the development of novel retinoid X receptor (RXR) agonists and as a building block in advanced polymer synthesis.
The primary retrosynthetic disconnection logically occurs at the C(sp)-C(sp²) bond, pointing towards a palladium-catalyzed cross-coupling reaction. The Sonogashira reaction is the most prominent and efficient method for this transformation.[1][2] This leads to two practical synthetic strategies starting from readily available precursors:
-
Route A (Direct Coupling): A direct Sonogashira coupling between a 4-halobenzoic acid (e.g., 4-iodobenzoic acid) and 2-methyl-3-butyn-2-ol.
-
Route B (Ester Protection): A Sonogashira coupling using a methyl-protected 4-halobenzoate, followed by a final saponification (hydrolysis) step to yield the desired carboxylic acid.
This guide will compare these two routes, evaluating them on parameters such as reaction efficiency, yield, purity, and operational simplicity.
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthetic Route: The Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a suitable base.
Catalytic Cycle Mechanism
The widely accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(II) complex, regenerating the Pd(0) catalyst.
-
-
Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This increases the nucleophilicity of the alkyne's terminal carbon.
-
Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex, transferring the acetylide group to the palladium center.
-
Recent advancements have led to copper-free Sonogashira protocols, which are particularly valuable in pharmaceutical synthesis to avoid potential copper contamination in the final product.[1][3][4] These methods often require stronger bases or specialized ligands to facilitate the direct reaction of the alkyne with the palladium complex.
Sources
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
Purity assessment of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid by qNMR
An In-Depth Technical Guide to the Purity Assessment of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid by Quantitative NMR (qNMR)
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in minute quantities, can alter a drug's pharmacological and toxicological profile. Therefore, the accurate and precise determination of purity is a critical step throughout the development pipeline. This guide provides a comprehensive overview and a detailed protocol for assessing the purity of a specific API candidate, this compound, using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Quantitative NMR has emerged as a powerful primary ratio method for purity determination, offering distinct advantages over traditional chromatographic techniques.[1][2] Its fundamental principle lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei responsible for that resonance.[3][4] This allows for the direct measurement of a substance's purity against a certified internal standard without the need for a structurally identical reference material for the analyte, a significant advantage when analyzing novel compounds.[5][6]
This document, intended for researchers, analytical scientists, and drug development professionals, will delve into the theoretical underpinnings of qNMR, provide a step-by-step experimental workflow, and objectively compare its performance against established methods like High-Performance Liquid Chromatography (HPLC).
The Principle of qNMR: A Foundation of Stoichiometric Measurement
Unlike chromatographic methods that rely on compound-specific response factors (e.g., UV absorbance), qNMR is a primary analytical method where the signal response is fundamentally stoichiometric.[7] The area under an NMR peak is directly proportional to the molar concentration of the nuclei generating the signal.[8] This unique characteristic allows for the determination of the purity of an analyte by co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a highly pure, certified reference material, known as an internal standard (IS).
By comparing the integral of a specific, well-resolved resonance of the analyte to a resonance of the internal standard, the purity of the analyte can be calculated using the following equation[8]:
Purity_analyte (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x Purity_std
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the selected signal
-
M : Molar mass
-
m : Mass
-
Purity_std : Certified purity of the internal standard
-
"analyte" refers to this compound
-
"std" refers to the internal standard
The most common nucleus for qNMR is the proton (¹H) due to its nearly 100% natural abundance and high gyromagnetic ratio, which provides the greatest sensitivity.[5][8]
Experimental Workflow: Purity Determination of this compound
This section details a robust protocol for the purity assessment of this compound (Analyte, MW: 204.22 g/mol ).
Caption: Experimental workflow for qNMR purity assessment.
Step 1: Selection and Preparation of the Internal Standard (IS)
The choice of the internal standard is critical for the accuracy of the qNMR experiment.[9][10] An ideal IS must have high purity (certified ≥99.5%), be chemically stable, non-reactive with the analyte, and possess at least one sharp resonance in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[11]
For the analysis of this compound, Maleic Acid is an excellent choice. It is a stable solid with a certified high purity and displays a sharp singlet for its two vinyl protons around 6.3 ppm in DMSO-d₆, a region typically clear of signals from the analyte.
Step 2: Sample Preparation
Accurate weighing is paramount.[12]
-
Using a calibrated analytical balance, accurately weigh approximately 5-10 mg of the internal standard (Maleic Acid, MW: 116.07 g/mol ) directly into a clean, dry vial. Record the mass to at least 0.01 mg.
-
To the same vial, add approximately 15-25 mg of the analyte, this compound. Record the mass accurately. The goal is to achieve a near 1:1 molar ratio of the protons being integrated to ensure comparable signal intensities, which improves integration accuracy.[8]
-
Add approximately 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent solvating power for both the analyte and maleic acid.
-
Ensure complete dissolution by gentle vortexing or sonication. A homogenous solution is essential for acquiring high-quality, shimmed spectra.[8]
-
Transfer the solution to a standard 5 mm NMR tube.
-
For robust validation, it is recommended to prepare at least two independent samples (replicates).[12]
Step 3: NMR Data Acquisition
The acquisition parameters must be optimized for quantification, not just for structural elucidation.[13]
-
Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Set the Pulse Angle (Flip Angle) to 90°. This ensures maximum signal excitation for all nuclei and is recommended for accurate qNMR measurements.[8]
-
Set a Sufficient Relaxation Delay (d1). This is the most critical parameter for qNMR accuracy. The delay between pulses must be long enough to allow all protons in both the analyte and the IS to fully return to thermal equilibrium. A conservative and recommended value for d1 is at least 5 times the longest spin-lattice relaxation time (T1) of any peak of interest.[10][13] If T1 values are unknown, a d1 of 30-60 seconds is often a safe starting point.
-
Acquire Data. Set the number of scans (e.g., 8 to 16) to achieve a signal-to-noise ratio (S/N) of at least 150 for the peaks selected for integration.[14]
Step 4: Data Processing and Purity Calculation
Careful and consistent data processing is crucial.[8]
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Manually and carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to ensure a flat baseline across the entire spectrum.
-
Select signals for integration.
-
Analyte: The aromatic protons of this compound appear as two distinct doublets in the aromatic region (approx. 7.5-8.0 ppm). Choose one of these doublets that is well-resolved and free from underlying impurities. This signal corresponds to 2 protons (N_analyte = 2) .
-
Internal Standard: The singlet from Maleic Acid at ~6.3 ppm corresponds to 2 protons (N_std = 2) .
-
-
Integrate the selected signals. Ensure the integration window is sufficiently wide to encompass the entire peak (at least 20-30 times the peak width at half-height).
-
Calculate the purity using the formula provided in the "Principle of qNMR" section.
Comparative Analysis: qNMR vs. Alternative Purity Assessment Methods
While qNMR is a powerful tool, it is essential to understand its performance in the context of other widely used analytical techniques, primarily HPLC with UV detection.
Sources
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A Comparative Stability Analysis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic Acid and Its Ester Derivatives: A Forced Degradation Study
Senior Application Scientist
Abstract
In preclinical drug development, establishing the intrinsic stability of an active pharmaceutical ingredient (API) is a critical endeavor that informs formulation strategies, storage conditions, and analytical method development.[1][2] This guide presents a comprehensive benchmarking study on the stability of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid against its methyl, ethyl, and tert-butyl ester derivatives. Through a systematic forced degradation protocol, we explore the comparative susceptibility of these compounds to hydrolysis, oxidation, photolysis, and thermal stress. The findings detailed herein provide essential insights for researchers and drug development professionals, enabling informed decisions in the selection and handling of these and structurally related compounds.
Introduction
The stability of a drug substance is a pivotal quality attribute that can significantly impact its safety and efficacy.[3] Forced degradation studies, or stress testing, are indispensable tools in the pharmaceutical industry for elucidating degradation pathways and identifying potential degradation products.[1][4] These studies are typically conducted under conditions more severe than standard accelerated stability testing, including extremes of pH, temperature, oxidation, and exposure to light.[5] The insights gained are crucial for developing stability-indicating analytical methods, which are required to resolve the API from any process-related impurities and degradation products.[3]
The subject of this investigation, this compound, and its ester derivatives are representative of compounds containing multiple functional groups that may be susceptible to degradation: a carboxylic acid/ester, a tertiary alcohol, and an alkyne conjugated to an aromatic ring. The central hypothesis of this study is that the ester derivatives will exhibit significantly different stability profiles compared to the parent carboxylic acid, particularly under hydrolytic stress. Understanding these differences is paramount for selecting the optimal form of the molecule for further development, whether as a prodrug or the final API.
Materials and Methods
Materials
-
This compound (Parent Acid)
-
Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate (Methyl Ester)
-
Ethyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate (Ethyl Ester)
-
Tert-butyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate (Tert-butyl Ester)
-
Hydrochloric Acid (HCl), 0.1 N and 1 N
-
Sodium Hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen Peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid, 99%
Instrumentation
A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector was used for the quantification of the parent compounds and their degradation products.
Forced Degradation Protocol
For each compound, a stock solution of 1 mg/mL was prepared in acetonitrile. The stress conditions were applied as follows:
-
Acid Hydrolysis: The stock solution was diluted with 1 N HCl to a final concentration of 100 µg/mL and incubated at 60°C for 24 hours.
-
Base Hydrolysis: The stock solution was diluted with 1 N NaOH to a final concentration of 100 µg/mL and incubated at 60°C for 24 hours.
-
Oxidative Degradation: The stock solution was diluted with 3% H₂O₂ to a final concentration of 100 µg/mL and kept at room temperature for 24 hours.
-
Thermal Degradation: The stock solution (in ACN) was incubated at 60°C for 24 hours.
-
Photolytic Degradation: The stock solution (in ACN) was exposed to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
A control sample, protected from light and stored at 4°C, was prepared for each compound. After the specified stress period, samples were neutralized (if necessary) and diluted with mobile phase to the target concentration for HPLC analysis.
Analytical Method
The separation and quantification were achieved using a C18 reverse-phase column (4.6 x 150 mm, 5 µm) with a gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Results and Discussion
The stability of the parent acid and its three ester derivatives was evaluated under five different stress conditions. The percentage of the remaining parent compound after 24 hours is summarized in Table 1.
| Stress Condition | Parent Acid (% Remaining) | Methyl Ester (% Remaining) | Ethyl Ester (% Remaining) | Tert-butyl Ester (% Remaining) |
| Control | 100 | 100 | 100 | 100 |
| Acid Hydrolysis (1N HCl, 60°C) | 98.2 | 85.1 | 82.5 | 45.3 |
| Base Hydrolysis (1N NaOH, 60°C) | 99.5 | 5.2 | 8.9 | 92.7 |
| Oxidation (3% H₂O₂, RT) | 91.5 | 90.8 | 91.1 | 90.5 |
| Thermal (60°C) | 99.8 | 99.5 | 99.6 | 99.7 |
| Photolytic | 88.3 | 87.9 | 88.1 | 87.5 |
Comparative Stability Under Stress Conditions
Hydrolytic Stability:
The most significant differences in stability were observed under hydrolytic conditions.
-
Acidic Conditions: The parent carboxylic acid was highly stable. In contrast, all esters underwent hydrolysis to varying degrees. The tert-butyl ester was the most labile, which is expected due to the formation of a stable tert-butyl carbocation upon cleavage under acidic conditions.[6] The methyl and ethyl esters showed moderate degradation.
-
Basic Conditions: The parent acid remained virtually unchanged. The methyl and ethyl esters, however, were extremely susceptible to base-catalyzed hydrolysis (saponification), with over 90% degradation observed.[7] This rapid degradation is a classic reaction of simple alkyl esters.[8] Interestingly, the tert-butyl ester exhibited significantly greater stability under basic conditions. This is attributed to the steric hindrance provided by the bulky tert-butyl group, which impedes the nucleophilic attack of the hydroxide ion on the carbonyl carbon.[6]
Oxidative, Thermal, and Photolytic Stability:
Under oxidative, thermal, and photolytic stress, all four compounds demonstrated comparable and relatively high stability. The minor degradation observed is likely attributable to the alkyne and aromatic functionalities, which can be susceptible to oxidation and photodegradation.[9][10] The similar degradation profiles suggest that the carboxylic acid versus ester functionality plays a minor role in the degradation pathways under these specific conditions.
Analysis of Degradation Pathways
The primary degradation pathway observed was the hydrolysis of the ester linkage, converting the esters back to the parent carboxylic acid. This was confirmed by the appearance and quantification of a peak corresponding to the parent acid in the chromatograms of the stressed ester samples.
The experimental workflow is depicted in the following diagram:
Implications for Drug Development
The pronounced difference in stability, particularly under hydrolytic conditions, has significant implications.
-
Formulation: A formulation containing the methyl or ethyl ester would require stringent control over pH to avoid hydrolysis, especially if an aqueous vehicle is used. The parent acid and the tert-butyl ester offer greater flexibility in this regard, being stable in acidic and basic conditions, respectively.
-
Prodrug Strategy: The lability of the esters, particularly the tert-butyl ester in acidic environments (mimicking the stomach) and the methyl/ethyl esters in basic conditions, could be exploited in a prodrug strategy to control the release of the active carboxylic acid in vivo.
-
Analytical Method Development: A stability-indicating HPLC method must be capable of separating the parent acid from all three esters and any other potential degradants. The data from this study confirms that such a separation is necessary and achievable.
Conclusion
This comparative stability study demonstrates that the stability of this compound and its ester derivatives is highly dependent on the nature of the ester group and the specific stress conditions applied. While all compounds showed similar susceptibility to oxidative, thermal, and photolytic degradation, their behavior under hydrolytic stress was markedly different. The parent acid is the most robust across a wide pH range. The methyl and ethyl esters are highly susceptible to base-catalyzed hydrolysis, while the tert-butyl ester is labile in acidic conditions but relatively stable in base. These findings provide a crucial, data-driven foundation for guiding formulation development, prodrug design, and the establishment of robust analytical methods for this class of compounds.
References
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
- Reynolds, D. W., Facchine, K. L., Mullaney, J. F., Alsante, K. M., Hatajik, T. D., & Motto, M. G. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Kibrom, G., & D'Souza, M. J. (2021).
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
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ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]
- O'Connor, C. (1970). The hydrolysis of esters. Quarterly Reviews, Chemical Society, 24(4), 553-564.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
Hazard Profile Analysis: A Conservative Approach
Due to the limited specific safety data for 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, we must infer its potential hazards from its constituent functional groups. The molecule is a disubstituted benzene ring containing a carboxylic acid group and a tertiary alcohol with a terminal alkyne.
-
Benzoic Acid Moiety : Benzoic acid is known to cause skin irritation, serious eye damage, and may cause damage to organs through prolonged or repeated exposure if inhaled.[1][2][3] It is typically a solid combustible material.[2]
-
Acetylenic Group : Acetylenic compounds, particularly terminal alkynes, can pose unique hazards. They can be flammable and, in some cases, can form explosive acetylides with certain metals. Propiolic acid, a related acetylenic carboxylic acid, is a lachrymator and should be handled with care.[4]
-
Tertiary Alcohol : While the tertiary alcohol group itself is relatively stable, its presence can influence the overall solubility and reactivity of the molecule.
Based on this analysis, this compound should be treated as a hazardous substance with the potential for skin and eye irritation, oral toxicity, and as a combustible solid.[5] The GHS hazard information for the structural isomer, 3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid, indicates it is harmful if swallowed and causes serious eye irritation, reinforcing this conservative assessment.[6]
Table 1: Inferred Hazard Classification
| Hazard Class | Category | Basis of Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | GHS classification of structural isomer.[6] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Hazard profile of benzoic acid.[3] |
| Serious Eye Damage/Eye Irritation | Category 1 or 2 (Causes serious eye damage/irritation) | Hazard profile of benzoic acid and GHS classification of structural isomer.[2][6] |
| Combustible Solid | Warning | Supplier information.[5] |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for disposal, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
-
Eye Protection : Wear chemical safety goggles with side shields or a face shield.[2]
-
Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene.[1]
-
Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or coveralls should be used.
-
Respiratory Protection : If there is a risk of generating dust, work in a well-ventilated area, preferably within a chemical fume hood.[2][7]
Waste Segregation and Containerization: A Critical Step
Proper segregation and containment of chemical waste are fundamental to safe disposal. Cross-contamination can lead to dangerous reactions and complicates the disposal process.
Step-by-Step Containerization Protocol:
-
Select an Appropriate Container : Use a clearly labeled, leak-proof container made of a material compatible with the chemical waste. High-density polyethylene (HDPE) containers are generally a good choice.[8][9] The container must have a secure, screw-top lid.[9]
-
Label the Container : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8][10] Include the approximate quantity of the waste.
-
Solid Waste : If the compound is in solid form, carefully transfer it into the designated waste container using a chemically resistant spatula. Avoid generating dust.[2]
-
Liquid Waste : If the compound is in solution, ensure the solvent is compatible with the container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Keep Containers Closed : Waste containers must be kept securely closed at all times, except when adding waste.[8][9]
Disposal Workflow: A Decision-Making Diagram
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Disposal Workflow for this compound.
On-site Storage and Final Disposal
Once containerized and labeled, the hazardous waste must be stored appropriately pending collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Storage Location : Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials, particularly strong oxidizing agents, bases, and reactive metals.[1]
-
Accumulation Time : Adhere to your institution's and local regulations regarding the maximum accumulation time for hazardous waste in the laboratory.[11]
-
Disposal Method : The final disposal will be conducted by a licensed hazardous waste management facility. The most probable disposal method for this type of organic solid is high-temperature incineration in a permitted hazardous waste incinerator.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10]
Emergency Procedures: Preparedness is Key
In the event of a spill or exposure, immediate and appropriate action is crucial.
-
Spill Response :
-
For a small spill, and if you are trained to do so, cautiously clean it up. Moisten the spilled material with a damp cloth or paper towel to minimize dust generation.[1]
-
Place the contaminated materials in a sealed, labeled container for hazardous waste disposal.
-
For a large spill, evacuate the area and contact your institution's emergency response team.
-
-
Exposure Response :
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
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- Carl ROTH. (2015, August 28). Safety Data Sheet: Benzoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid methyl ester.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Benzoic acid.
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- Amerigo Scientific. (n.d.). This compound.
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- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
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- University of Pennsylvania. (n.d.). Peroxide Forming Chemicals.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
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- Thermo Fisher Scientific. (2010, September 30). Safety Data Sheet: Propiolic acid.
- Alpha Resources. (2021, February 19). Safety Data Sheet: Benzoic Acid.
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A Senior Application Scientist's Guide to Handling 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid
This document provides essential safety protocols and personal protective equipment (PPE) guidelines for the handling of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid (CAS No. 63165-02-6). The guidance herein is synthesized from established safety data and best practices in chemical hygiene to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Assessment: Understanding the Compound
This compound is a solid organic compound.[1] A thorough risk assessment is the foundation of safe laboratory practice. The primary known hazards associated with this chemical are acute oral toxicity and serious eye irritation.[1][2] While specific data on skin irritation and respiratory effects are not fully detailed in available safety sheets, the presence of a carboxylic acid functional group necessitates caution, as compounds in this class can cause skin irritation.[3][4] The solid form of the compound means that dust inhalation is a potential route of exposure that must be managed.[3][5]
| Hazard Classification | GHS Hazard Code | Description | Source |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | Sigma-Aldrich[1] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation | Sigma-Aldrich[1] |
| Combustible Solid | Not specified | Stored as a combustible solid | Sigma-Aldrich[1][6] |
Core PPE Ensemble for Routine Handling
For routine operations involving small quantities (milligram to low-gram scale) where the potential for dust generation or splashing is minimal, the following core PPE ensemble is mandatory. This baseline level of protection is designed to mitigate the primary risks of accidental ingestion and eye contact.
A. Eye and Face Protection: The First Line of Defense
Direct contact with the eyes can cause serious irritation.[1] Therefore, robust eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards. Goggles provide a complete seal around the eyes, offering superior protection from dust particles and accidental splashes compared to standard safety glasses.[7]
-
Rationale: The H319 hazard classification indicates a significant risk of eye injury.[1] Standard safety glasses offer inadequate protection from particulates and splashes that can come from various angles.
B. Hand Protection: Preventing Dermal Contact and Contamination
While not explicitly classified as a skin irritant, prudent practice for handling any chemical, especially organic acids, dictates the use of appropriate gloves.[8][9]
-
Recommended Glove Type: Disposable Nitrile Gloves.
-
Rationale and Best Practices: Nitrile provides good resistance against a range of chemicals, including many acids and organic solvents, and protects against incidental contact.[10][11]
-
Inspect Gloves: Always check for tears or punctures before use.[9]
-
Donning: Ensure hands are dry before putting on gloves.
-
Doffing: Remove gloves without touching the outer surface with bare skin to prevent cross-contamination.
-
Disposal: Dispose of used gloves in the designated chemical waste container immediately after the task is complete or if contamination is suspected.
-
C. Protective Clothing: Shielding the Body
Protective clothing serves to protect your skin and personal clothes from contamination.
-
Minimum Requirement: A flame-resistant laboratory coat.
-
Rationale: A lab coat provides a removable barrier in the event of a small spill or contact with contaminated surfaces.[12] It should be fully buttoned to provide maximum coverage.
-
Footwear: Fully enclosed shoes made of a non-porous material are required at all times in the laboratory.[7][13] This protects the feet from spills.
Risk-Based PPE Escalation: Adapting to Experimental Conditions
Certain procedures increase the risk of exposure and require an escalation in the level of PPE. The following diagram outlines the decision-making process for selecting appropriate PPE based on procedural risks.
Caption: PPE selection workflow based on procedural risk.
-
Respiratory Protection: If the procedure involves weighing out the solid, scraping, or any action that could generate dust, engineering controls are the first choice.
-
Primary Control: Handle the powder inside a certified chemical fume hood or a powder containment hood to keep airborne levels below exposure limits.[5]
-
Secondary Control: If a fume hood is not feasible, an N95-rated respirator should be worn to protect against inhaling fine particles.[10][12] A full respiratory protection program, including fit testing, is required for mandatory respirator use.
-
-
Enhanced Face and Body Protection: For procedures with a higher risk of splashes, such as handling larger quantities or working with solutions of the acid, upgrade your PPE.
-
Face Shield: A full-face shield worn over chemical splash goggles provides an additional layer of protection for the entire face.[7][10]
-
Chemical-Resistant Apron: An apron made of a chemically resistant material like neoprene or butyl rubber should be worn over the lab coat to protect against larger volume spills.[12]
-
Operational and Disposal Plans
A. Safe Handling and Decontamination Protocol
-
Preparation: Designate a specific area for handling the chemical. Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Pre-Handling: Don the appropriate PPE as determined by your risk assessment.
-
Handling: Avoid direct contact. Use spatulas or other appropriate tools for transferring the solid. If making a solution, add the solid to the solvent slowly.
-
Post-Handling: After completing the work, wipe down the work surface with an appropriate cleaning agent.
-
Decontamination: Carefully remove PPE, avoiding cross-contamination. Remove gloves last.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[9]
B. Spill and Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][14]
-
Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of water. If irritation persists, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[1][14]
-
Small Spill (Solid): Carefully sweep up the solid material, avoiding dust generation. Place it into a sealed, labeled container for disposal. Clean the spill area with a wet cloth or paper towel, and dispose of the cleaning materials as hazardous waste.
-
Large Spill: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.
C. Disposal Plan
-
Chemical Waste: All waste containing this compound, including contaminated gloves, paper towels, and surplus material, must be disposed of as hazardous chemical waste.
-
Containers: Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour chemical waste down the drain.[13]
References
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4-(3-Hydroxy-3-methylbut-1-ynyl)benzoic acid methyl ester. BuyersGuideChem. Available at: [Link]
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4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
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What PPE Should You Wear When Handling Acid 2026? LeelineWork. (2025-01-07). Available at: [Link]
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Personal Protective Equipment | Safety | Physical Facilities. Miami University. Available at: [Link]
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This compound. Amerigo Scientific. Available at: [Link]
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What are personal protective equipment requirements for handling hazardous chemicals during production? Quora. (2022-11-14). Available at: [Link]
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Personal Protective Equipment. Auburn University Business and Administration. Available at: [Link]
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Safety equipment, PPE, for handling acids. Quicktest. (2022-08-26). Available at: [Link]
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Methyl 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate. PubChem, National Center for Biotechnology Information. Available at: [Link]
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Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
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Safety Data Sheet: Benzoic acid. Carl ROTH. Available at: [Link]
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3-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. Available at: [Link]
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Material Safety Data Sheet - Benzoic acid MSDS. Sciencelab.com. (2005-10-10). Available at: [Link]
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Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Available at: [Link]
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Safety. Chemistry LibreTexts. (2020-06-29). Available at: [Link]
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benzoic acid,4-hydroxy-,3-methyl-3-buten-1-yl ester,1507090-90-5 msds. Chemcd. Available at: [Link]
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Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Publications. (2022-01-05). Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
